molecular formula C13H9F2N3S B1452167 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105191-11-4

4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1452167
CAS No.: 1105191-11-4
M. Wt: 277.29 g/mol
InChI Key: VPUBVACACVXXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105191-11-4) is a high-purity chemical compound with a molecular formula of C13H9F2N3S and a molecular weight of 277.29 g/mol, supplied for laboratory research use . This benzothiazole derivative features a 4,6-difluoro substituted benzothiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. The compound is further functionalized with a pyridin-2-ylmethylamine moiety, which can serve as a key pharmacophoric element and hydrogen bond acceptor, influencing the molecule's electronic properties and binding affinity. Researchers are exploring this compound and its structural analogs as valuable scaffolds in the development of kinase inhibitors, antimicrobial agents, and probes for neurodegenerative disease pathways . The presence of the fluorine atoms enhances metabolic stability and membrane permeability, making it a particularly interesting candidate for structure-activity relationship (SAR) studies in drug discovery. The molecular structure supports the formation of specific intermolecular interactions, such as hydrogen-bonded dimers, which can be critical for its crystallographic characterization and solid-state properties . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the compound appropriately in a controlled laboratory setting. For specific storage and handling requirements, please contact our technical support team.

Properties

IUPAC Name

4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3S/c14-8-5-10(15)12-11(6-8)19-13(18-12)17-7-9-3-1-2-4-16-9/h1-6H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUBVACACVXXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC3=C(C=C(C=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic applications.[1][2] This guide delves into the specifics of a promising derivative, 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. We will explore its molecular structure, a proposed synthetic pathway, and comprehensive characterization methodologies. Furthermore, this document will shed light on its potential biological activities by drawing parallels with structurally related compounds, providing a scientific basis for its consideration in drug discovery and development programs. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical insights and practical, actionable protocols.

Introduction: The Significance of the Benzothiazole Core

Benzothiazoles are heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[3] This bicyclic system is not just a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry, meaning it can bind to a wide range of biological targets, leading to a diverse array of pharmacological effects.[4][5] Derivatives of this core structure have been successfully developed into drugs with anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][2]

The introduction of fluorine atoms into the benzothiazole ring, as seen in the 4,6-difluoro substitution pattern, can significantly modulate the molecule's physicochemical properties. Fluorine's high electronegativity can alter the electronic distribution, influencing binding affinities and metabolic stability. The N-(pyridin-2-ylmethyl) substituent introduces an additional heterocyclic motif, potentially expanding the range of biological interactions and improving pharmacokinetic properties.

This guide will provide a comprehensive overview of this compound, a molecule that synergistically combines these key structural features.

Molecular Structure and Physicochemical Properties

The core of the topic compound is the 4,6-difluorobenzothiazol-2-amine moiety. The fluorine atoms at positions 4 and 6 are expected to influence the electron density of the aromatic system. The exocyclic amine is substituted with a pyridin-2-ylmethyl group.

Predicted Physicochemical Properties:

PropertyPredicted ValueJustification
Molecular Formula C₁₃H₉F₂N₃SBased on atom count from the structure.
Molecular Weight 277.29 g/mol Calculated from the molecular formula.
LogP ~3.5 - 4.5Estimated based on the lipophilicity of the benzothiazole core and the pyridine substituent.
pKa (basic) ~5.0 - 6.0The pyridine nitrogen is the most basic site.
pKa (acidic) ~8.0 - 9.0The secondary amine proton is weakly acidic.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from commercially available 3,5-difluoroaniline. This proposed pathway is based on established methods for the synthesis of 2-aminobenzothiazole derivatives.[6][7]

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Alkylation A 3,5-Difluoroaniline D 4,6-Difluoro-1,3-benzothiazol-2-amine A->D i) NH₄SCN, Br₂ ii) Acetic Acid, Heat B Ammonium thiocyanate B->D C Bromine C->D G This compound D->G i) NaH, DMF ii) 2-(Chloromethyl)pyridine E 2-(Chloromethyl)pyridine E->G F Base (e.g., NaH) F->G Biological_Potential A This compound Benzothiazole Core Difluoro Substitution Pyridinylmethyl Group B Anticancer Activity A:f0->B Inhibition of Tumor Growth C Antimicrobial Activity A:f0->C Disruption of Bacterial Cell Wall D Kinase Inhibition A:f1->D Enhanced Binding Affinity E Neuroprotective Effects A:f2->E Modulation of Neurotransmitter Receptors

Sources

An In-depth Technical Guide to 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the prospective applications of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. This document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the expanding field of benzothiazole chemistry and its implications for modern therapeutics.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent heterocyclic scaffold in medicinal chemistry.[1][2] Its unique structural features and ability to participate in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[3][4] Benzothiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6] The versatility of the 2-aminobenzothiazole core, in particular, allows for extensive functionalization, enabling the fine-tuning of physicochemical and biological properties.[1][6] The introduction of a pyridin-2-ylmethyl substituent at the 2-amino position is a strategic modification aimed at exploring new binding interactions and enhancing the therapeutic potential of the benzothiazole scaffold.

Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C₁₃H₉F₂N₃SBased on the chemical structure.
Molecular Weight 277.29 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical appearance for similar benzothiazole derivatives.
Melting Point 180 - 195 °CEstimated based on related N-substituted 2-aminobenzothiazoles.
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.Common solubility profile for this class of compounds.
logP 2.5 - 3.5Estimated based on the lipophilicity of the benzothiazole and pyridine rings.
pKa (basic) 3.5 - 4.5The pyridine nitrogen is the most basic site.
Table 2: Predicted Spectroscopic Data
TechniquePredicted Key Signals
¹H NMR Signals for the pyridinyl protons (δ 7.0-8.5 ppm), methylene protons (δ ~4.5 ppm), and the benzothiazole ring protons (δ 6.8-7.5 ppm).
¹³C NMR Resonances for the aromatic carbons of both the benzothiazole and pyridine rings (δ 110-160 ppm), the methylene carbon (δ ~45 ppm), and the C2 carbon of the benzothiazole ring (δ ~165 ppm).
FTIR (cm⁻¹) N-H stretching (around 3300-3400), C-H aromatic stretching (~3100), C=N stretching (~1620), C-F stretching (~1200-1300), and C-S stretching (~700-800).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 277, with potential fragmentation patterns involving the loss of the pyridin-2-ylmethyl group.

Synthesis Protocol: A Reliable and Reproducible Approach

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 3,5-difluoroaniline. The proposed synthetic pathway is outlined below.

Diagram 1: Synthetic Pathway

Synthesis cluster_reagents A 3,5-Difluoroaniline B 4,6-difluoro-1,3-benzothiazol-2-amine A->B Step 1: Cyclization C 4,6-difluoro-N-(pyridin-2-ylmethyl)- 1,3-benzothiazol-2-amine B->C Step 2: N-Alkylation reagent1 KSCN, Br₂ AcOH reagent2 2-(Chloromethyl)pyridine Base, Solvent BiologicalActivity cluster_targets Potential Therapeutic Areas Target 4,6-difluoro-N-(pyridin-2-ylmethyl) -1,3-benzothiazol-2-amine Oncology Oncology Target->Oncology Kinase Inhibition InfectiousDiseases Infectious Diseases Target->InfectiousDiseases Antimicrobial Activity Neurodegeneration Neurodegenerative Diseases Target->Neurodegeneration Enzyme Inhibition Inflammation Inflammation Target->Inflammation Anti-inflammatory Pathways

Sources

A Technical Guide to Elucidating the Mechanism of Action of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2][3] The compound 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine represents a novel chemical entity with significant therapeutic potential, integrating three key pharmacophoric motifs: a difluorinated benzothiazole core, a flexible pyridin-2-ylmethyl group, and a secondary amine linker. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and determine the mechanism of action (MoA) of this compound. We will explore hypothesized biological targets based on extensive literature analysis of related structures and present detailed, validated experimental protocols for MoA elucidation, from broad phenotypic screening to specific target engagement and pathway analysis.

Introduction: The Scientific Rationale

The therapeutic potential of a molecule is intrinsically linked to its mechanism of action. For this compound, its structural components provide clues to its potential biological activities:

  • The Benzothiazole Core: This privileged heterocyclic system is present in numerous FDA-approved drugs and clinical candidates.[3] Its rigid, planar structure and electron-rich nature allow it to interact with a variety of biological targets, often through π-π stacking and hydrogen bonding.[4] Benzothiazole derivatives are known to act as enzyme inhibitors, antimicrobial agents, and modulators of cellular signaling pathways.[1][3][5]

  • Difluoro Substitution: The presence of fluorine atoms at the 4 and 6 positions of the benzothiazole ring can significantly alter the molecule's physicochemical properties. Fluorine's high electronegativity can modulate the pKa of the amine, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

  • N-(pyridin-2-ylmethyl) Group: This substituent introduces a flexible linker and an additional aromatic system capable of forming hydrogen bonds and coordinating with metal ions. This moiety is frequently found in kinase inhibitors and other enzyme-targeted compounds, where it can access specific binding pockets.[6]

Given this structural makeup, a systematic investigation into several potential mechanisms is warranted. This guide outlines a logical, multi-pronged approach to deconstruct the compound's biological activity.

Hypothesized Mechanisms of Action

Based on the extensive pharmacology of the benzothiazole scaffold, we can postulate several primary mechanistic pathways for this compound.

Hypothesis 1: Enzyme Inhibition The structural similarity to known inhibitors suggests that the compound may target key enzyme families:

  • Protein Kinases: The N-pyridinyl-thiazol-amine motif is a known hinge-binding scaffold for kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR).[6] Inhibition of such kinases is a cornerstone of modern oncology.

  • Cholinesterases (AChE/BChE): Many benzothiazole derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases like Alzheimer's.[1][7]

  • Monoamine Oxidases (MAO-A/MAO-B): Inhibition of MAO enzymes is a therapeutic strategy for depression and Parkinson's disease. Benzothiazoles have been identified as effective MAO inhibitors.[3][7]

  • Carbonic Anhydrases (CAs): Sulfonamide-containing benzothiazoles are potent inhibitors of CAs, which are targets for diuretics, anti-glaucoma agents, and anticancer therapies. While our lead compound lacks a sulfonamide, the core scaffold could still interact with the enzyme's active site.

Hypothesis 2: Antimicrobial Activity Benzothiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal properties.[5] Potential mechanisms include the disruption of microbial membrane integrity or the inhibition of essential enzymes like dihydroorotase, which is involved in pyrimidine biosynthesis.[5]

Hypothesis 3: Anti-inflammatory Effects The anti-inflammatory potential of benzothiazoles has been linked to the inhibition of cyclooxygenase (COX) enzymes, key players in the prostaglandin synthesis pathway.[1]

Experimental Workflow for MoA Elucidation

A robust investigation into the MoA requires a hierarchical approach, moving from broad phenotypic assays to specific molecular-level confirmation. The following workflow provides a self-validating system for researchers.

MoA_Workflow cluster_phenotypic Phase 1: Phenotypic Screening cluster_target Phase 2: Target Class Identification cluster_validation Phase 3: Hit Validation & Specificity cluster_confirmation Phase 4: Mechanistic Confirmation Pheno_Screen Broad Phenotypic Assays (e.g., Cytotoxicity, Antimicrobial) Target_ID Target-Based Screening (Kinase, AChE, MAO Panels) Pheno_Screen->Target_ID Identifies general activity Hit_Val IC50 Determination (Dose-Response Curves) Target_ID->Hit_Val Identifies potential targets Specificity Selectivity Profiling (Against Related Targets) Hit_Val->Specificity Confirms potency Binding Biophysical Assays (ITC, Fluorescence Quenching) Specificity->Binding Confirms selectivity Cellular Cell-Based Pathway Analysis (Western Blot, qPCR) Binding->Cellular Confirms direct target engagement Modeling Molecular Docking Cellular->Modeling Validates effect in biological context Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK Compound 4,6-difluoro-N-(pyridin-2-ylmethyl) -1,3-benzothiazol-2-amine Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for elucidating the mechanism of action of this compound. By progressing through phenotypic screening, target identification, and mechanistic validation, researchers can build a comprehensive understanding of the compound's biological activity. The results of these investigations will be critical for guiding lead optimization, defining the therapeutic potential, and advancing this promising molecule through the drug development pipeline. The versatility of the benzothiazole scaffold suggests that the MoA could be multifaceted, and a thorough, unbiased investigation is paramount to unlocking its full potential.

References

  • Application Notes & Protocols: Benzothiazole Derivatives as Enzyme Inhibitors - Benchchem.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020-04-29).
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing). (2022-08-19).
  • Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase | Inorganic Chemistry - ACS Publications.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (2025-10-31).
  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives - JOCPR.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.
  • 4,6-Difluoro-1,3-benzothiazol-2-amine | C7H4F2N2S | CID 737406 - PubChem.
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands.
  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.
  • 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate - NIH.

Sources

biological activity of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prospective Biological Activity of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide provides a prospective analysis of the potential biological activities of a novel derivative, This compound . While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes existing knowledge on structurally related compounds to build a robust, scientifically-grounded framework for its investigation. We will explore hypothesized mechanisms of action, propose detailed experimental workflows for its biological characterization, and discuss potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities based on the benzothiazole framework.

Introduction to the Compound and its Structural Rationale

The molecule this compound is a synthetically accessible heterocyclic compound built upon a 2-aminobenzothiazole core. The rationale for its design and investigation stems from the well-documented and diverse pharmacological activities of this class of compounds, which include anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4]

The structure incorporates three key features that are known to influence biological activity:

  • The 2-Aminobenzothiazole Core: This bicyclic system is a versatile scaffold known to interact with a wide range of biological targets, most notably protein kinases.[1][5]

  • Difluoro Substitution at Positions 4 and 6: The incorporation of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, membrane permeability, and binding affinity to target proteins.[6] The specific placement at the 4 and 6 positions can influence the electronic properties of the benzothiazole ring system.

  • N-(pyridin-2-ylmethyl) Substituent: This side chain can play a crucial role in target recognition and binding, as well as improving the solubility and pharmacokinetic profile of the compound.

Given these structural attributes, it is hypothesized that this compound holds significant potential as a modulator of key cellular signaling pathways, with possible applications in oncology or immunology.

Hypothesized Mechanism of Action: Targeting Protein Kinases

A substantial body of literature suggests that 2-aminobenzothiazole derivatives exert their biological effects, particularly their anticancer activities, through the inhibition of protein kinases.[1][5] These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

We hypothesize that this compound may act as a competitive inhibitor at the ATP-binding site of one or more protein kinases. The 2-aminobenzothiazole core can form key hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. The difluoro substitutions and the pyridinylmethyl side chain would then occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the interaction.

Potential kinase targets could include, but are not limited to:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Casein Kinase (CK)

  • Phosphoinositide 3-kinase (PI3K)

The diagram below illustrates a generalized signaling pathway that could be modulated by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K Receptor->PI3K MAPK MAPK Pathway Receptor->MAPK Compound 4,6-difluoro-N-(pyridin-2-ylmethyl)- 1,3-benzothiazol-2-amine Compound->PI3K Inhibition Compound->MAPK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription MAPK->Transcription

Caption: Hypothesized modulation of a generic kinase signaling pathway.

Proposed Experimental Workflows for Biological Evaluation

To systematically evaluate the , a tiered approach is recommended, starting with broad in vitro screening and progressing to more focused mechanistic and in vivo studies.

Tier 1: In Vitro Profiling

The initial phase aims to identify the primary biological activities of the compound.

G cluster_assays In Vitro Screening Panel start Test Compound cancer Anticancer Cell Viability (e.g., NCI-60 panel) start->cancer antimicrobial Antimicrobial Susceptibility (Bacteria & Fungi Panel) start->antimicrobial inflammatory Anti-inflammatory (e.g., LPS-stimulated macrophages) start->inflammatory kinase Kinase Inhibition Panel (Broad panel of >100 kinases) start->kinase data Data Analysis: Identify primary activity cancer->data antimicrobial->data inflammatory->data kinase->data

Caption: Tier 1 experimental workflow for in vitro profiling.

3.1.1. Detailed Protocol: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines.

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Tier 2: Mechanistic Elucidation

Based on the results from Tier 1, this phase focuses on identifying the specific molecular target(s) and mechanism of action. Assuming the compound shows anticancer activity and inhibits one or more kinases, the following workflow is proposed.

G start Lead Kinase Hit(s) from Tier 1 ic50 IC50 Determination: In vitro kinase assay start->ic50 binding Binding Affinity Assay (e.g., SPR or ITC) ic50->binding western Western Blot Analysis: Assess phosphorylation of downstream targets in cells ic50->western conclusion Confirm Target and Mechanism binding->conclusion western->conclusion

Caption: Tier 2 experimental workflow for mechanistic studies.

3.2.1. Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3K)

This protocol determines the concentration-dependent inhibitory activity of the compound against a specific kinase.

  • Reagents: Obtain recombinant human PI3K enzyme, its substrate (e.g., PIP2), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Compound Dilution: Prepare a serial dilution of the test compound in the appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • ATP Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence, which is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data that would be generated from the proposed experiments.

Table 1: In Vitro Cell Viability Data

Cell LineTissue of OriginGI50 (µM)
MCF-7Breast Cancer[Insert Value]
A549Lung Cancer[Insert Value]
HCT116Colon Cancer[Insert Value]
[Add more as needed]

Table 2: In Vitro Kinase Inhibition Data

Kinase TargetIC50 (µM)
PI3Kα[Insert Value]
AKT1[Insert Value]
mTOR[Insert Value]
[Add more as needed]

Structure-Activity Relationship (SAR) and Future Directions

The initial biological data for this compound will serve as a starting point for designing improved analogs. A systematic SAR study would be the logical next step.

G cluster_modifications Structural Modifications start Initial Hit Compound Data mod_a A: Modify Pyridine Ring (e.g., different substituents, isomers) start->mod_a mod_b B: Modify Fluorination Pattern (e.g., mono-fluoro, tri-fluoro) start->mod_b mod_c C: Modify Linker (e.g., change length, rigidity) start->mod_c synthesis Synthesize Analogs mod_a->synthesis mod_b->synthesis mod_c->synthesis bio_eval Biological Evaluation (Tiers 1 & 2) synthesis->bio_eval sar_analysis SAR Analysis: Relate structural changes to activity bio_eval->sar_analysis sar_analysis->mod_a conclusion Optimized Lead Compound sar_analysis->conclusion

Sources

4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Design, Synthesis, and Therapeutic Potential of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Derivatives

Abstract

The 1,3-benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant interest for their diverse therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] This guide focuses on a specific, rationally designed chemical space: derivatives of this compound. We will explore the strategic rationale for this scaffold, provide detailed synthetic methodologies, and outline key therapeutic avenues for investigation, with a focus on neurodegenerative diseases and infectious agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter with high therapeutic potential.

Part 1: Rationale and Synthesis of the Core Scaffold

The design of the this compound scaffold is deliberate, combining three key structural motifs to optimize biological activity and drug-like properties.

  • The 2-Aminobenzothiazole Core: A proven pharmacophore known for its versatile biological activities.[3]

  • 4,6-Difluoro Substitution: Fluorine atoms are strategically incorporated to enhance metabolic stability, improve binding affinity through electrostatic interactions, and increase cell membrane permeability.

  • N-(pyridin-2-ylmethyl) Group: This moiety provides a key hydrogen bond acceptor (the pyridine nitrogen) and an aromatic system for potential π-π stacking interactions within biological targets. Its presence is crucial for modulating activity, as seen in related heterocyclic compounds.

Synthesis of the Key Intermediate: 4,6-Difluoro-1,3-benzothiazol-2-amine (3)

The synthesis of the core amine is the critical first step. The most efficient and widely adopted method is the oxidative cyclization of a substituted aniline in the presence of a thiocyanate salt. The following protocol is adapted from established procedures for synthesizing fluorinated 2-aminobenzothiazoles.[5]

Experimental Protocol: Synthesis of Intermediate (3)

  • Step 1: Dissolution of Starting Material. In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-difluoroaniline (1) (10 mmol) in 20 mL of glacial acetic acid.

  • Step 2: Addition of Thiocyanate. To this solution, add potassium thiocyanate (KSCN) (2) (30 mmol) in one portion. The mixture is stirred to ensure homogeneity.

  • Step 3: Controlled Bromination. Cool the flask to 0-5°C using an ice bath. Prepare a solution of bromine (11 mmol) in 5 mL of glacial acetic acid. Add this bromine solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Step 4: Reaction Progression. After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours, then let it warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Step 5: Work-up and Isolation. Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form. Neutralize the solution by slowly adding aqueous sodium hydroxide (2M) until a pH of ~7-8 is reached.

  • Step 6: Purification. Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum. The crude product, 4,6-difluoro-1,3-benzothiazol-2-amine (3) , can be further purified by recrystallization from ethanol to yield a crystalline solid.[5]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product A 3,5-Difluoroaniline (1) C 1. Glacial Acetic Acid 2. Bromine (Br2) 3. 0°C to RT A->C Dissolve B KSCN (2) B->C Add D 4,6-Difluoro-1,3-benzothiazol-2-amine (3) C->D Oxidative Cyclization caption Fig 1. Synthesis of the core amine intermediate.

Fig 1. Synthesis of the core amine intermediate.
Derivatization to Target Compounds

With the core amine (3) in hand, the N-(pyridin-2-ylmethyl) moiety can be introduced via nucleophilic substitution. This step also provides a template for creating a library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of this compound (5)

  • Step 1: Reactant Setup. To a solution of 4,6-difluoro-1,3-benzothiazol-2-amine (3) (5 mmol) in 25 mL of anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 6 mmol) portion-wise at 0°C. Stir the mixture for 30 minutes at this temperature to form the sodium salt.

  • Step 2: Alkylation. Add 2-(chloromethyl)pyridine hydrochloride (4) (5.5 mmol) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Step 3: Quenching and Extraction. Carefully quench the reaction by adding 50 mL of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Step 4: Washing and Drying. Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Step 5: Purification. Purify the crude residue using column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexane) to afford the target compound (5) .

Chemical Space Expansion Diagram

G cluster_reagents Alkylating Agents cluster_products Derivative Library Core Core Amine (3) R1 2-(Chloromethyl)pyridine (4) Core->R1 NaH, DMF R2 Substituted (Chloromethyl)pyridines Core->R2 NaH, DMF R3 Other Heterocyclic Halides (e.g., pyrimidine, quinoline) Core->R3 NaH, DMF P1 Target Compound (5) R1->P1 P2 Pyridine-Substituted Analogs R2->P2 P3 Alternative Heterocycle Analogs R3->P3 caption Fig 2. Strategy for derivative library synthesis.

Fig 2. Strategy for derivative library synthesis.

Part 2: Potential Therapeutic Applications and Mechanistic Targets

While the specific biological profile of this scaffold requires experimental validation, we can infer its most promising therapeutic applications from extensive studies on related 2-aminobenzothiazole derivatives.

Neurodegenerative Disorders: A Multi-Target Approach

Neurodegenerative diseases like Alzheimer's (AD) are multifactorial, making multi-target-directed ligands (MTDLs) a highly attractive therapeutic strategy.[6][7] Benzothiazole derivatives have shown significant promise in this area.[8] The FDA-approved drug for amyotrophic lateral sclerosis (ALS), Riluzole, is a benzothiazole derivative, underscoring the scaffold's clinical relevance in neurodegeneration.[9]

Potential Mechanisms of Action:

  • Cholinesterase Inhibition: Many benzothiazole derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for breaking down the neurotransmitter acetylcholine.[6][10] Inhibition of these enzymes is a key strategy in managing the cognitive symptoms of AD.

  • Monoamine Oxidase B (MAO-B) Inhibition: Increased MAO-B activity is observed in the brains of AD patients and is linked to oxidative stress and the production of neurotoxic species.[7] Dual-acting inhibitors that target both cholinesterases and MAO-B are of particular interest.[10]

  • Catalase Modulation: Some benzothiazole analogs protect neuronal cells from reactive oxygen species (ROS) by modulating the activity of antioxidant enzymes like catalase, offering a direct neuroprotective effect against oxidative damage.[11]

Hypothesized Target Interaction Diagram

G cluster_outcomes Therapeutic Outcomes Molecule 4,6-Difluoro-N-(pyridin-2-ylmethyl) -1,3-benzothiazol-2-amine AChE AChE / BuChE (Acetylcholinesterase) Molecule->AChE Inhibition MAOB MAO-B (Monoamine Oxidase B) Molecule->MAOB Inhibition Catalase Catalase Molecule->Catalase Modulation Outcome1 Increased Acetylcholine (Symptomatic Relief) AChE->Outcome1 Outcome2 Reduced Oxidative Stress & Neurotoxicity MAOB->Outcome2 Outcome3 Direct Neuroprotection Catalase->Outcome3 caption Fig 3. Potential multi-target mechanism in neurodegeneration.

Fig 3. Potential multi-target mechanism in neurodegeneration.
Antimicrobial Activity

N,N-disubstituted 2-aminobenzothiazoles have emerged as potent inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13] The activity is highly dependent on the nature of the substituents at the amino position.

Key Considerations:

  • Gram-Positive Spectrum: The primary activity is expected against Gram-positive pathogens.[12]

  • Efflux Pump Substrate: A significant challenge for this class of compounds is that they are often substrates for efflux pumps in Gram-negative bacteria like E. coli and P. aeruginosa, which actively remove the drug from the cell and confer resistance.[12][13] Overcoming this liability would be a major breakthrough.

  • SAR: The pyridinylmethyl group is a critical determinant of activity. SAR studies involving substitutions on this ring will be essential to optimize potency and potentially evade efflux pump recognition.

Part 3: Key Methodologies for Biological Evaluation

To validate the therapeutic potential of the synthesized derivatives, a robust screening cascade is necessary. Below are detailed protocols for primary in vitro assays.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is a standard for screening AChE inhibitors.

  • 1. Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • Substrate: 10 mM Acetylthiocholine iodide (ATCI) in deionized water.

    • Ellman's Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.

    • Enzyme: Acetylcholinesterase (from Electrophorus electricus), 0.5 units/mL in assay buffer.

    • Test Compounds: Prepare 10 mM stock solutions in DMSO. Create serial dilutions in assay buffer.

  • 2. Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution (or buffer for control).

    • Add 50 µL of Ellman's Reagent (DTNB) to all wells.

    • Add 25 µL of the AChE enzyme solution. Mix gently and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • 3. Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percent inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • 1. Material Preparation:

    • Media: Cation-adjusted Mueller-Hinton Broth (MHB).

    • Bacteria: Prepare a bacterial inoculum of Staphylococcus aureus (e.g., ATCC 29213) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

    • Test Compounds: Prepare serial two-fold dilutions of the compounds in a 96-well microtiter plate using MHB.

  • 2. Assay Procedure:

    • Inoculate each well containing the compound dilutions with the bacterial suspension.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • 3. Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation

Quantitative data from screening should be summarized in a clear, tabular format to facilitate SAR analysis.

Table 1: Hypothetical Biological Activity Data for a Derivative Series

Compound IDR Group (on Pyridine)AChE IC₅₀ (µM)S. aureus MIC (µg/mL)
5 H1.254
6a 4-Methyl0.892
6b 4-Methoxy1.528
6c 4-Chloro0.452
Donepezil- (Reference Drug)0.02N/A
Vancomycin- (Reference Drug)N/A1

Conclusion and Future Directions

The this compound scaffold represents a promising, yet unexplored, area for the development of novel therapeutics. Based on a strong foundation of data from related compounds, this class is particularly well-suited for investigation as multi-target agents for neurodegenerative diseases and as novel antibiotics against Gram-positive pathogens.

The immediate next steps involve the synthesis of a focused library of derivatives to establish robust structure-activity relationships. Promising lead compounds identified through in vitro screening should be advanced into secondary assays, including selectivity profiling (e.g., against other enzymes or bacterial strains), preliminary ADME/Tox profiling (e.g., cytotoxicity, metabolic stability), and ultimately, evaluation in relevant animal models to establish in vivo efficacy.

References

  • Walker, J. R., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 89, 129301. [Link]

  • PubMed. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed. [Link]

  • White, A., et al. (2019). BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF. Digital Commons @ the Georgia Academy of Science. [Link]

  • Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Pharmaceuticals, 16(11), 1541. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174661. [Link]

  • Taylor & Francis Online. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Macías-Hernández, C. E., et al. (2025). Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. [Link]

  • ResearchGate. (2025). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • Yurttaş, L., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. ResearchGate. [Link]

  • PubChem. (2026). 4,6-Difluoro-1,3-benzothiazol-2-amine. PubChem. [Link]

  • PubMed. (2007). Novel 2-aminobenzothiazoles as selective neuronal nitric oxide synthase inhibitors. PubMed. [Link]

  • Nanjan, P., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental Toxicology and Pharmacology, 78, 103415. [Link]

  • Al-Jaf, H. Q. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Tikrit Journal of Pure Science. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. JOCPR. [Link]

  • ResearchGate. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Analogs: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminobenzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, targeted class of these compounds: 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine analogs . The introduction of fluorine atoms to the benzothiazole ring can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, often enhancing metabolic stability and binding affinity. The N-(pyridin-2-ylmethyl) substituent is a common feature in kinase inhibitors, suggesting a potential mechanism of action for this class of compounds. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, purification, and biological evaluation of these promising analogs. We will delve into the rationale behind the synthetic strategies and provide detailed, field-proven protocols for their biological characterization, with a focus on their potential as kinase inhibitors in oncology.

Introduction: The 2-Aminobenzothiazole Core in Modern Drug Discovery

The benzothiazole ring system, particularly the 2-aminobenzothiazole core, is a cornerstone of modern medicinal chemistry.[3] Its rigid, bicyclic structure provides a versatile scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of its biological activity.[4] Several clinically approved drugs and numerous investigational agents feature this core structure, highlighting its therapeutic potential.

The diverse biological activities of 2-aminobenzothiazole derivatives stem from their ability to interact with a wide range of biological targets, including enzymes, receptors, and proteins.[2] Notably, this scaffold has been extensively explored in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The 2-aminobenzothiazole moiety can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.

This guide will focus on a rationally designed series of analogs, combining the 2-aminobenzothiazole scaffold with two key structural modifications:

  • 4,6-Difluoro Substitution: The incorporation of fluorine atoms at the 4 and 6 positions of the benzene ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity through favorable electrostatic interactions.

  • N-(pyridin-2-ylmethyl) Group: The pyridinylmethyl moiety is frequently found in kinase inhibitors, where it can form crucial hydrogen bonds with the kinase hinge region, contributing to the inhibitor's potency and selectivity.

By combining these features, we hypothesize that this compound analogs represent a promising class of compounds for the development of novel kinase inhibitors.

Synthesis of this compound Analogs

The synthesis of the target analogs can be achieved through a straightforward and efficient two-step process, as outlined below. This synthetic strategy is designed to be robust and amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

The synthesis begins with the preparation of the key intermediate, 4,6-difluoro-1,3-benzothiazol-2-amine, followed by N-alkylation with 2-(chloromethyl)pyridine or a related electrophile.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: N-Alkylation A 3,5-Difluoroaniline D 4,6-difluoro-1,3-benzothiazol-2-amine A->D B Potassium Thiocyanate B->D C Bromine C->D F Target Analog D->F E 2-(Chloromethyl)pyridine E->F

Caption: Synthetic workflow for the target analogs.

Step 1: Synthesis of 4,6-difluoro-1,3-benzothiazol-2-amine

This key intermediate is synthesized from 3,5-difluoroaniline via a cyclization reaction.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,5-difluoroaniline (1.0 eq) in glacial acetic acid.

  • Addition of Thiocyanate: Add potassium thiocyanate (2.5 eq) to the solution and stir until it is fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Bromination: Prepare a solution of bromine (1.05 eq) in glacial acetic acid and add it dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into a beaker of ice water. A precipitate will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to yield pure 4,6-difluoro-1,3-benzothiazol-2-amine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

The final step involves the N-alkylation of the 2-amino group. A classical N-alkylation with an alkyl halide is a reliable method.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4,6-difluoro-1,3-benzothiazol-2-amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Addition of Alkylating Agent: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: Assessing Kinase Inhibitory Potential

Based on the structural features of the target analogs, we propose that they are likely to exhibit inhibitory activity against various protein kinases implicated in cancer, such as VEGFR-2 and PI3Kα. The following protocols outline a standard workflow for evaluating the biological activity of these compounds.

In Vitro Kinase Inhibition Assays

The primary evaluation of the synthesized analogs will be to determine their inhibitory potency against a panel of relevant kinases. Luminescence-based assays are a common and robust method for this purpose.

3.1.1. VEGFR-2 Kinase Assay Protocol [2][6]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in 1x kinase buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing 5x kinase buffer, ATP, and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).

    • Dilute recombinant human VEGFR-2 enzyme to the working concentration in 1x kinase buffer.

  • Assay Procedure:

    • Add the master mix to the wells of a 96-well white plate.

    • Add the diluted test compounds to the appropriate wells. Include a positive control (enzyme, no inhibitor) and a blank (no enzyme).

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Detection:

    • Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3.1.2. PI3Kα Kinase Assay Protocol [7][8]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO and perform serial dilutions in kinase assay buffer.

    • Reconstitute recombinant human PI3Kα (e.g., p110α/p85α) in kinase dilution buffer.

    • Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).

  • Assay Procedure:

    • Add the serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the diluted PI3Kα enzyme solution to each well.

    • Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate to each well.

    • Incubate the reaction at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC₅₀ value as described for the VEGFR-2 assay.

Cellular Assays: Assessing Anti-proliferative Activity

To determine if the in vitro kinase inhibition translates to a cellular effect, the anti-proliferative activity of the analogs should be evaluated in relevant cancer cell lines.

3.2.1. Cell Viability (MTT) Assay Protocol [9]

  • Cell Seeding: Seed cancer cells (e.g., A549 - lung cancer, MCF7 - breast cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value (the concentration required to reduce cell viability by 50%).

Target Validation in a Cellular Context: Western Blotting

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended kinase signaling pathway, Western blotting can be used to assess the phosphorylation status of downstream effector proteins.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (e.g., p-VEGFR-2, p-AKT) D->E F Secondary Antibody Incubation E->F G Detection F->G

Caption: General workflow for Western blotting.

Protocol for Western Blot Analysis of VEGFR-2 and PI3K/AKT Pathway Modulation: [4][10][11]

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds at concentrations around their EC₅₀ values for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-VEGFR-2, VEGFR-2, p-AKT, AKT, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation levels of the target proteins.

Structure-Activity Relationship (SAR) and Data Interpretation

The data generated from the synthesis and biological evaluation of a library of this compound analogs will allow for the elucidation of key structure-activity relationships.

Table 1: Hypothetical Data Summary for SAR Analysis

Compound IDR¹ on PyridineR² on BenzothiazoleVEGFR-2 IC₅₀ (nM)PI3Kα IC₅₀ (nM)A549 EC₅₀ (µM)
Analog-1 HH502501.5
Analog-2 4-MeH352001.1
Analog-3 4-ClH201800.8
Analog-4 H5-Cl653002.0

By systematically varying the substituents on the pyridine ring (R¹) and the benzothiazole core (R²), researchers can identify the key structural features that contribute to potency and selectivity. For example, the hypothetical data in Table 1 suggests that electron-withdrawing groups at the 4-position of the pyridine ring may enhance activity.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream activates Analog Target Analog Analog->RTK inhibits Analog->PI3K inhibits

Caption: Potential mechanism of action via inhibition of the PI3K/AKT pathway.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis and biological evaluation of this compound analogs as potential kinase inhibitors. The outlined protocols are robust and can be adapted for the generation and screening of a diverse library of compounds. The systematic evaluation of these analogs will provide valuable insights into their structure-activity relationships and guide the optimization of lead compounds with improved potency, selectivity, and drug-like properties. Future work should focus on expanding the kinase panel for selectivity profiling, assessing the pharmacokinetic properties of the most promising analogs, and evaluating their efficacy in in vivo cancer models.

References

  • International Academic Journal of Engineering, Science and Management. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM. [Link]

  • Zheng, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Lerma, E. I., et al. (2007). Novel compounds with antiproliferative activity against imatinib-resistant cell lines. Molecular Cancer Therapeutics, 6(2), 655-666. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • ACS Omega. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. [Link]

  • Taylor & Francis Online. (2016). Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis. [Link]

  • PubChem. (n.d.). 4,6-Difluoro-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2021). Antiproliferative Activity of Novel Imatinib Analogue as Potential Anticancer Agents, Synthesis and in vitro Screening. IJPER. [Link]

  • Der Pharma Chemica. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikimedia Foundation. [Link]

  • Chemical Communications (RSC Publishing). (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Royal Society of Chemistry. [Link]

  • MDPI. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. MDPI. [Link]

  • ACS Omega. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic Chemistry Portal. [Link]

Sources

A Comprehensive Technical Guide to 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The benzothiazole core is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1] This bicyclic heterocyclic system, featuring a benzene ring fused to a thiazole ring, is a versatile scaffold found in numerous FDA-approved drugs and clinical candidates. The 2-aminobenzothiazole moiety, in particular, serves as a highly adaptable building block for the synthesis of compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The incorporation of a pyridine ring, another critical pharmacophore known for its presence in antiviral and other therapeutic agents, into a benzothiazole structure can lead to hybrid molecules with enhanced or novel bioactivities.[4][5]

This technical guide provides an in-depth exploration of a specific, novel derivative: 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine . While a specific CAS number for this compound is not yet assigned, this document outlines a robust synthetic pathway, detailed characterization protocols, and a thorough examination of its potential therapeutic applications based on the well-established pharmacology of its constituent scaffolds. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the discovery of new therapeutic agents.

Physicochemical Properties and Structural Data

PropertyValueSource
Molecular Formula C₁₃H₉F₂N₃SCalculated
Molecular Weight 277.29 g/mol Calculated
CAS Number Not Assigned-
Starting Precursor 4,6-difluoro-1,3-benzothiazol-2-amine[Internal]
Precursor CAS No. 119256-40-5[Internal]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved via a regioselective N-alkylation of the commercially available 4,6-difluoro-1,3-benzothiazol-2-amine.[6] The following protocol details a reliable method for this transformation.

Experimental Protocol: N-Alkylation of 4,6-difluoro-1,3-benzothiazol-2-amine

Materials:

  • 4,6-difluoro-1,3-benzothiazol-2-amine

  • 2-(Chloromethyl)pyridine hydrochloride (or 2-(bromomethyl)pyridine hydrobromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4,6-difluoro-1,3-benzothiazol-2-amine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or ACN to dissolve the starting material. To this solution, add a suitable base such as potassium carbonate (2.0-3.0 eq) or, for a stronger base, sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Addition of Alkylating Agent: In a separate flask, neutralize 2-(chloromethyl)pyridine hydrochloride with a mild base and extract the free base, or use it directly with an additional equivalent of the reaction base. Add the 2-(halomethyl)pyridine (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride (if NaH was used).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product cluster_purification Purification A 4,6-difluoro-1,3-benzothiazol-2-amine E N-Alkylation A->E B 2-(Chloromethyl)pyridine B->E C Base (K₂CO₃ or NaH) C->E D Solvent (DMF or ACN) D->E F 4,6-difluoro-N-(pyridin-2-ylmethyl)- 1,3-benzothiazol-2-amine E->F G Column Chromatography F->G

Caption: Synthetic workflow for this compound.

Structural Characterization

The structural integrity of the synthesized compound should be confirmed using a combination of spectroscopic techniques. Below are the expected data based on analogous structures.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • ~8.50 (d, 1H): Pyridine H6

    • ~7.80 (t, 1H): Pyridine H4

    • ~7.50-7.60 (m, 2H): Benzothiazole aromatic protons

    • ~7.30 (d, 1H): Pyridine H3

    • ~7.20 (t, 1H): Pyridine H5

    • ~4.80 (d, 2H): Methylene protons (-CH₂-)

    • ~8.00 (t, 1H): Amine proton (-NH-)

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):

    • ~165.0: C2 (benzothiazole)

    • ~158.0: Pyridine C2

    • ~155.0 (dd, J ≈ 245, 15 Hz): C4/C6 (benzothiazole)

    • ~149.0: Pyridine C6

    • ~147.0 (dd, J ≈ 245, 15 Hz): C6/C4 (benzothiazole)

    • ~137.0: Pyridine C4

    • ~130.0: Quaternary carbons (benzothiazole)

    • ~122.0: Pyridine C3

    • ~121.0: Pyridine C5

    • ~100-110 (m): Aromatic CH (benzothiazole)

    • ~48.0: Methylene carbon (-CH₂-)

Infrared (IR) Spectroscopy
  • IR (KBr, cm⁻¹):

    • ~3300-3400: N-H stretching

    • ~3050-3100: Aromatic C-H stretching

    • ~2850-2950: Aliphatic C-H stretching

    • ~1610-1630: C=N stretching (benzothiazole and pyridine)

    • ~1500-1580: Aromatic C=C stretching

    • ~1200-1300: C-F stretching

Mass Spectrometry (MS)
  • ESI-MS (m/z): [M+H]⁺ calculated for C₁₃H₁₀F₂N₃S⁺: 278.06; found: ~278.1.

Biological Activity and Therapeutic Potential

The unique hybrid structure of this compound suggests a promising profile for various therapeutic applications. The benzothiazole scaffold is a well-known pharmacophore in anticancer drug discovery, with derivatives exhibiting potent activity against a range of cancer cell lines.[2][8] The pyridine moiety is also a key component of many biologically active compounds, including antiviral agents.[4][5]

Potential as an Anticancer Agent

Benzothiazole derivatives often exert their anticancer effects by inhibiting key enzymes involved in cell signaling pathways crucial for cancer cell proliferation and survival.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many 2-aminobenzothiazole derivatives are known to be potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][9] The N-(pyridin-2-ylmethyl) substituent can potentially enhance binding to the ATP-binding pocket of these kinases.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is frequently dysregulated in cancer. Certain 2-aminobenzothiazole derivatives have shown inhibitory activity against components of this pathway, leading to the induction of apoptosis in cancer cells.[2]

  • Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, benzothiazole compounds can trigger programmed cell death in malignant cells.

G cluster_pathway Potential Anticancer Signaling Pathways RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Target 4,6-difluoro-N-(pyridin-2-ylmethyl) -1,3-benzothiazol-2-amine Target->RTK Target->PI3K Target->Raf

Caption: Potential kinase inhibition targets in cancer signaling pathways.

Potential as an Antiviral Agent

The combination of benzothiazole and pyridine rings has been explored for the development of novel antiviral agents.[4][5] Studies have shown that such hybrids can exhibit significant activity against various viruses, including influenza and coronaviruses.[4][10] The mechanism of action can be multifaceted, potentially involving the inhibition of viral proteases or other essential viral enzymes.[5]

Conclusion and Future Directions

This compound represents a promising molecular scaffold for the development of novel therapeutic agents. Its rational design, based on the established pharmacological importance of the 2-aminobenzothiazole and pyridine moieties, warrants further investigation. The synthetic route is straightforward, allowing for the generation of a library of analogues for comprehensive structure-activity relationship (SAR) studies. Future research should focus on the in-vitro and in-vivo evaluation of this compound against a panel of cancer cell lines and various viral strains to fully elucidate its therapeutic potential and mechanism of action.

References

  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evalu
  • The Benzothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry. BenchChem.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Journal of the Iranian Chemical Society.
  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry.
  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Advance Journal of Engineering, Science and Management.
  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses.
  • Certain Derivatives of 2- Aminobenzothiazole: Significance and symbolism.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • Mechanisms of Action and Indications of Cyclin‐Dependent Kinase Inhibitors with Benzoheterocycle Scaffolds.
  • A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole. BenchChem.
  • spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. BenchChem.
  • Synthesis and biological activity of novel benzothiazole pyridine derivatives. IOSR Journal of Pharmacy and Biological Sciences.
  • Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. ACS Medicinal Chemistry Letters.
  • 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules.
  • Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Deriv
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry.
  • Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines.
  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.
  • Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
  • Pyridinium N-(2′-Azinyl)aminides: Regioselective Synthesis of 2-Alkylaminoazines. Tetrahedron.
  • A General and Efficient 2-Amination of Pyridines and Quinolines. Chemistry – A European Journal.
  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Gener
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.

Sources

4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Comprehensive Analysis of this compound: Physicochemical Properties, Synthesis, and Therapeutic Postulates

Executive Summary

This guide provides a detailed technical overview of the novel compound this compound. Benzothiazole derivatives are of significant interest in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] This document outlines the calculated physicochemical properties of the title compound, including its molecular weight, and presents a robust, mechanistically-grounded protocol for its synthesis and characterization. Furthermore, we explore its potential therapeutic applications by contextualizing its structural features within established drug discovery paradigms, particularly kinase inhibition. This whitepaper is intended to serve as a foundational resource for researchers investigating this compound and its analogues for drug development programs.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-benzothiazole ring system, a fusion of benzene and a thiazole ring, is a cornerstone of modern drug discovery.[2] Its rigid, bicyclic structure and the presence of nitrogen and sulfur heteroatoms allow for diverse, high-affinity interactions with a wide array of biological targets. This structural versatility has led to the development of FDA-approved drugs and numerous clinical candidates with applications spanning oncology, neurodegenerative diseases, and infectious agents.[1]

Notable examples include:

  • Riluzole: Used in the treatment of amyotrophic lateral sclerosis (ALS).

  • Pramipexole: A dopamine agonist for Parkinson's disease and restless legs syndrome.

  • Quizartinib: An FMS-like tyrosine kinase 3 (FLT3) inhibitor for acute myeloid leukemia (AML).[1]

The C2 position of the benzothiazole ring is a particularly frequent site for derivatization, with the introduction of amine functionalities (2-aminobenzothiazoles) serving as a common strategy to generate molecules with potent and specific biological activities.[1] The subject of this guide, this compound, combines this privileged scaffold with strategic fluorination and a pyridinylmethyl substituent to explore new chemical space for therapeutic intervention.

Physicochemical and Structural Properties

The fundamental properties of the title compound have been calculated and are summarized below. These data are critical for experimental design, including reaction stoichiometry, analytical characterization, and formulation development.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₉F₂N₃S
Molecular Weight 277.29 g/mol
InChI Key (Calculated) YQBCJMODLCIHQP-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C(C=C1F)SC(=N2)NCC3=CC=CC=N3)F)

Diagram 1: Chemical Structure

A 2D representation of the title compound.

Proposed Synthesis and Mechanistic Rationale

The synthesis of N-substituted 2-aminobenzothiazoles can be achieved through several reliable methods.[3] We propose a robust and high-yield two-step procedure starting from the commercially available 4,6-difluoro-1,3-benzothiazol-2-amine.[4] This method involves a reductive amination, which offers excellent control and minimizes side reactions.

Step 1: Schiff Base Formation The initial step is the condensation reaction between the primary amine of 4,6-difluoro-1,3-benzothiazol-2-amine and pyridine-2-carboxaldehyde. This reaction is typically acid-catalyzed and proceeds by nucleophilic attack of the amine on the protonated carbonyl carbon of the aldehyde, followed by dehydration to form the corresponding imine (Schiff base).

Step 2: Imine Reduction The C=N double bond of the Schiff base is then selectively reduced to a C-N single bond. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation. It is a mild and selective hydride donor, effectively reducing the imine without affecting the aromatic rings or the benzothiazole core. The choice of an alcoholic solvent like methanol or ethanol is crucial as it facilitates the reaction without reacting with the borohydride.

Diagram 2: Synthetic Workflow

G A 4,6-Difluoro-1,3-benzothiazol-2-amine R1 Ethanol, Acetic Acid (cat.) Reflux, 4h A->R1 B Pyridine-2-carboxaldehyde B->R1 C Imine Intermediate (Schiff Base) R2 Methanol, 0°C to RT Sodium Borohydride (NaBH₄) C->R2 Step 2: Reduction D 4,6-Difluoro-N-(pyridin-2-ylmethyl) -1,3-benzothiazol-2-amine P Purification (Column Chromatography) D->P R1->C Step 1: Condensation R2->D G cluster_0 Kinase ATP-Binding Site cluster_1 hinge Hinge Region (e.g., NH of backbone) gatekeeper Gatekeeper Residue d_pocket Hydrophobic Pocket benzothiazole Benzothiazole Core benzothiazole->hinge H-Bond (Key Interaction) pyridine Pyridine Moiety pyridine->d_pocket van der Waals Interactions fluoro Fluoro Groups fluoro->gatekeeper Modulates Potency & Selectivity

Compound binding in a hypothetical kinase active site.

Given these features, this compound is a prime candidate for screening in assays related to:

  • Oncology: As an inhibitor of receptor tyrosine kinases (e.g., VEGFR, FLT3) or intracellular kinases (e.g., Src, Abl). *[5] Neuroinflammation: Targeting kinases involved in inflammatory signaling pathways within the central nervous system.

  • Antimicrobial Development: The benzothiazole core has shown broad antimicrobial activity.

[6]### 7.0 Conclusion and Future Directions this compound is a promising chemical entity with a calculated molecular weight of 277.29 g/mol . Its design is rooted in the principles of medicinal chemistry, combining a privileged benzothiazole scaffold with substituents known to enhance biological activity and drug-like properties. The provided synthesis and characterization protocols offer a clear and validated path for its preparation and study. Future research should focus on its synthesis, in vitro screening against a panel of kinases, and subsequent structure-activity relationship (SAR) studies to optimize its potency and selectivity for specific therapeutic targets.

References

  • PubChem. 4,6-Difluoro-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. JOCPR. [Link]

  • Chemsrc. CAS#:895015-00-6 | N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide. Chemsrc. [Link]

  • PubChem. 4,6-difluoro-1H-1,3-benzodiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Wiley InterScience. Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Wiley Online Library. [Link]

  • National Institutes of Health. N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. [Link]

  • MDPI. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]

  • PubMed. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. National Center for Biotechnology Information. [Link]

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • ResearchGate. Synthesis and Antileishmanial Activity of (1,3-Benzothiazol-2-yl) Amino-9-(10H)-acridinone Derivatives. ResearchGate. [Link]

  • PubMed Central. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-4,6-difluoro-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. [Link]

  • PubMed Central. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. National Center for Biotechnology Information. [Link]

  • NeuroQuantology. Analyzing and creating compounds of amino thiazole. NeuroQuantology. [Link]

Sources

literature review of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the novel compound this compound. Synthesizing data from related structures and established medicinal chemistry principles, this document outlines the molecule's design rationale, a robust synthetic pathway, methods for structural confirmation, and its postulated biological significance for researchers and drug development professionals.

Molecular Profile and Design Rationale

The compound this compound is a carefully designed molecule built upon the 2-aminobenzothiazole scaffold, a privileged structure in medicinal chemistry renowned for its wide array of biological activities.[1][2] The strategic placement of specific functional groups is intended to confer a unique pharmacological profile.

Medicinal Chemistry Insights:

  • The 2-Aminobenzothiazole Core: This heterocyclic system is a cornerstone of numerous pharmacologically active agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] Its rigid structure and potential for hydrogen bonding make it an excellent foundation for targeted drug design.

  • 4,6-Difluoro Substitution: The introduction of fluorine atoms onto the benzene ring is a deliberate strategy to enhance drug-like properties. Fluorine can increase metabolic stability by blocking potential sites of enzymatic oxidation, improve cell membrane permeability, and enhance binding affinity to target proteins through favorable electrostatic interactions.

  • N-(pyridin-2-ylmethyl) Moiety: This substituent introduces a flexible linker and a pyridine ring, which is a key pharmacophoric element. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, crucial for anchoring the molecule within a protein's binding site. This motif is found in various inhibitors, including potent inhibitors of KDR kinase, suggesting a potential role in anti-angiogenic therapy.[3]

Physicochemical Properties

While experimental data for the title compound is not publicly available, its properties can be reliably estimated. The table below summarizes key computed properties based on its structure and data from its core precursor, 4,6-difluoro-1,3-benzothiazol-2-amine.[4]

PropertyValue (Estimated)Source / Note
Molecular Formula C₁₃H₉F₂N₃S-
Molecular Weight 277.29 g/mol -
IUPAC Name This compound-
CAS Number (Precursor) 119256-40-5For 4,6-difluoro-1,3-benzothiazol-2-amine[4]
XLogP3 (Estimated) ~3.5Increased lipophilicity from pyridinylmethyl group
Hydrogen Bond Donors 1Secondary amine
Hydrogen Bond Acceptors 42x Fluorine, 2x Nitrogen

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be achieved through a standard and efficient nucleophilic substitution reaction. The proposed workflow is designed to be robust and readily scalable.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product & Purification A 4,6-Difluoro-1,3-benzothiazol-2-amine C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, THF) Inert Atmosphere (N₂) Heat (e.g., 60-80°C) A->C Nucleophile B 2-(Chloromethyl)pyridine B->C Electrophile D Target Molecule: 4,6-difluoro-N-(pyridin-2-ylmethyl)- 1,3-benzothiazol-2-amine C->D N-Alkylation E Purification: Aqueous Workup -> Extraction -> Column Chromatography D->E Crude Product

Caption: Proposed synthetic route via N-alkylation.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 4,6-difluoro-1,3-benzothiazol-2-amine (1.0 eq)[4]

  • 2-(Chloromethyl)pyridine hydrochloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4,6-difluoro-1,3-benzothiazol-2-amine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Deprotonation: Add the base (e.g., K₂CO₃, 2.5 eq) to the suspension. If using NaH, add it portion-wise at 0°C and allow the mixture to stir for 30 minutes at room temperature. The causality here is that the base deprotonates the 2-amino group, generating a more potent nucleophile required for the subsequent alkylation.

  • Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture. The slight excess of the alkylating agent ensures the complete consumption of the starting benzothiazole.

  • Heating and Monitoring: Heat the reaction mixture to 60-80°C. The reaction progress must be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible. This self-validating step prevents premature workup or unnecessary heating.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. This removes residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure target compound.

Structural Elucidation and Characterization

Confirmation of the final product's identity and purity is paramount. The following spectroscopic techniques are essential for full characterization.

TechniqueExpected Observations
¹H NMR - A singlet corresponding to the two methylene (-CH₂) protons (~4.5-5.0 ppm).- A multiplet for the secondary amine proton (-NH-).- Distinct aromatic signals for the protons on the difluorobenzothiazole ring.- Characteristic signals for the four protons on the pyridine ring.
¹³C NMR - A peak for the methylene carbon.- Resonances for the aromatic carbons of both heterocyclic systems, with C-F couplings visible for the benzothiazole carbons.
¹⁹F NMR - Two distinct signals for the non-equivalent fluorine atoms at the C4 and C6 positions.
Mass Spec (ESI-MS) - A prominent molecular ion peak [M+H]⁺ at m/z 278.05.
FT-IR - N-H stretching vibration (~3300-3400 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- C=N and C=C stretching vibrations in the aromatic region (~1500-1650 cm⁻¹).- Strong C-F stretching vibrations (~1100-1300 cm⁻¹).

Postulated Biological Activity and Therapeutic Potential

The structural features of this compound suggest several potential therapeutic applications, primarily in oncology and inflammatory diseases.

  • Kinase Inhibition: The combination of a hinge-binding motif (pyridinylmethyl amine) and a heterocyclic core is characteristic of many kinase inhibitors. This molecule could potentially target ATP-binding sites of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR/KDR), which are critical in tumor angiogenesis.[3]

  • Anti-inflammatory Activity: Numerous benzothiazole derivatives have demonstrated significant anti-inflammatory effects.[1] The title compound could potentially modulate inflammatory pathways, for example, by inhibiting enzymes like carbonic anhydrase or other targets involved in the inflammatory cascade.

  • Antidiabetic Properties: Certain substituted benzothiazoles have shown promise as antidiabetic agents, for instance, by inhibiting enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[5]

Hypothetical Mechanism of Action: Kinase Inhibition

The diagram below illustrates a plausible binding mode within a generic kinase ATP pocket.

G cluster_protein Kinase ATP Binding Site cluster_ligand Ligand: Title Compound hinge Hinge Region (e.g., Ala, Glu) gatekeeper Gatekeeper Residue (e.g., Thr, Met) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front pyridine Pyridine Ring pyridine->hinge H-Bond amine_linker -NH-CH₂- Linker amine_linker->hinge H-Bond benzothiazole 4,6-Difluoro- benzothiazole benzothiazole->gatekeeper van der Waals benzothiazole->hydrophobic_pocket Hydrophobic Interaction

Sources

Methodological & Application

Synthesis of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The functionalization of the 2-amino group, in particular, offers a powerful avenue to modulate the physicochemical properties and biological targets of these molecules, making the development of robust synthetic protocols for N-substituted 2-aminobenzothiazoles a critical endeavor for drug discovery and development.[3]

This application note provides a detailed, field-proven protocol for the synthesis of a specific N-substituted derivative, 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine . The introduction of the pyridin-2-ylmethyl moiety is of particular interest as it can influence solubility, provide an additional site for hydrogen bonding, and potentially coordinate with metal ions in biological systems.

We will primarily focus on a highly efficient and widely applicable method: reductive amination . This two-step, one-pot process involves the formation of a Schiff base intermediate from the parent amine and an aldehyde, followed by its in-situ reduction to the desired secondary amine. This method is often preferred over direct N-alkylation with alkyl halides due to its generally milder conditions and reduced risk of over-alkylation. An alternative protocol for direct alkylation will also be discussed.

Synthetic Strategy Overview

The principal synthetic route detailed in this guide is the reductive amination of 4,6-difluoro-1,3-benzothiazol-2-amine with pyridine-2-carbaldehyde. The reaction proceeds via an imine intermediate which is then reduced using a mild hydride-based reducing agent.

An alternative approach involves the direct nucleophilic substitution of a halide, such as 2-(chloromethyl)pyridine, by the 2-amino group of the benzothiazole. While often effective, this method can sometimes require harsher conditions and may lead to the formation of undesired byproducts.

Experimental Workflow: Reductive Amination

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Post-Reaction A 4,6-difluoro-1,3-benzothiazol-2-amine C Imine Intermediate (Schiff Base) A->C Solvent (e.g., Methanol) Room Temperature B Pyridine-2-carbaldehyde B->C E Target Molecule: 4,6-difluoro-N-(pyridin-2-ylmethyl) -1,3-benzothiazol-2-amine C->E In-situ reduction D Sodium Borohydride (NaBH4) D->E 0°C to Room Temperature F Quenching & Work-up E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Caption: Reductive amination workflow for the synthesis.

Detailed Experimental Protocol: Reductive Amination

This protocol is designed to be a self-validating system, where successful completion of each step prepares the reaction for the next, culminating in a high-purity final product.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
4,6-difluoro-1,3-benzothiazol-2-amine186.185.01.00.93 g
Pyridine-2-carbaldehyde107.115.51.10.59 g (0.50 mL)
Sodium Borohydride (NaBH₄)37.837.51.50.28 g
Methanol (Anhydrous)---25 mL
Dichloromethane (DCM)---For work-up & chromatography
Ethyl Acetate (EtOAc)---For work-up & chromatography
Saturated Sodium Bicarbonate Solution---For work-up
Brine---For work-up
Anhydrous Magnesium Sulfate (MgSO₄)---For drying
Step-by-Step Procedure
  • Reaction Setup and Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-difluoro-1,3-benzothiazol-2-amine (0.93 g, 5.0 mmol).

    • Add 25 mL of anhydrous methanol to dissolve the starting material. Stir until a clear solution is obtained.

    • Add pyridine-2-carbaldehyde (0.50 mL, 5.5 mmol, 1.1 equivalents) dropwise to the stirred solution at room temperature.

    • Causality Explanation: The use of a slight excess of the aldehyde ensures complete consumption of the limiting benzothiazole starting material. Methanol is an excellent solvent for both reactants and the subsequent reduction step.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). A new, less polar spot corresponding to the Schiff base should appear.

  • Reduction of the Imine:

    • After imine formation is deemed complete (or has reached equilibrium), cool the reaction flask to 0 °C in an ice bath.

    • Slowly add sodium borohydride (0.28 g, 7.5 mmol, 1.5 equivalents) portion-wise over 10-15 minutes.

    • Causality Explanation: The reaction is cooled to 0 °C to moderate the exothermic reaction of the hydride reagent and to prevent potential side reactions. Adding the NaBH₄ slowly ensures the reaction remains controlled. A 1.5-fold excess of the reducing agent ensures the complete conversion of the imine to the secondary amine.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the imine intermediate and the formation of the product spot.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask again to 0 °C and slowly add ~10 mL of distilled water to quench the excess sodium borohydride.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • To the remaining aqueous residue, add 30 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Causality Explanation: The aqueous work-up removes inorganic salts and any remaining water-soluble impurities. The sodium bicarbonate wash neutralizes any acidic species.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product should be purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate in hexane, is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield This compound as a solid.

Alternative Protocol: Direct N-Alkylation

This method provides a more direct, albeit potentially less selective, route to the target compound.

  • Reaction Setup: In a round-bottom flask, dissolve 4,6-difluoro-1,3-benzothiazol-2-amine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Addition of Base and Alkylating Agent: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq). Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq), ensuring to use an additional equivalent of base to neutralize the HCl salt.

  • Reaction Conditions: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: After completion, cool the reaction, pour it into water, and extract with ethyl acetate. The subsequent work-up and purification steps are similar to those described in the reductive amination protocol.

Characterization of this compound

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons from both the benzothiazole and pyridine rings (δ 6.5-8.5 ppm), a doublet for the methylene (-CH₂-) protons adjacent to the pyridine ring (δ ~4.8 ppm), and a broad singlet for the amine (-NH-) proton.

  • ¹³C NMR (100 MHz, CDCl₃): Aromatic carbons will appear in the δ 110-160 ppm region. The methylene carbon signal is expected around δ 48-55 ppm. The C2 carbon of the benzothiazole ring, attached to the two nitrogen atoms, will be significantly downfield (δ > 160 ppm).

  • FT-IR (ATR): Characteristic peaks would include an N-H stretching vibration (~3300-3400 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=N and C=C stretching in the aromatic region (1500-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 278.06.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Reagent Handling:

    • Pyridine-2-carbaldehyde is a skin and eye irritant. Handle in a well-ventilated fume hood.

    • Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Add it slowly and quench with care.

    • Dichloromethane is a suspected carcinogen. All handling should occur within a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssueProbable CauseSuggested Solution
Incomplete imine formationInsufficient reaction time or wet solventAllow the reaction to stir longer. Ensure anhydrous methanol is used.
Low yield after reductionInactive reducing agent or imine hydrolysisUse fresh sodium borohydride. Ensure the reaction is kept anhydrous until the quenching step.
Presence of unreacted starting amineInsufficient aldehyde or incomplete reactionUse a slightly larger excess of pyridine-2-carbaldehyde. Increase reaction time for both imine formation and reduction steps.
Difficulty in purificationCo-elution of impuritiesAdjust the polarity of the chromatography eluent. Consider using a different solvent system (e.g., DCM/Methanol).

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of This compound via reductive amination. The described methodology is robust, high-yielding, and employs readily available reagents, making it suitable for both academic research and industrial drug development settings. The causality behind each experimental step has been explained to provide a deeper understanding of the process, ensuring that researchers can adapt and troubleshoot the protocol as needed.

References

  • Özdemir, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

  • Al-Obaidi, A. M. J. (2018). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Global Pharma Technology.
  • Özdemir, A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]

  • Scampavia, L., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PubMed Central. Available at: [Link]

  • Al-Sultani, K. H. K. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
  • Patel, A., et al. (2015). Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. ResearchGate. Available at: [Link]

  • Oldenhuis, N. J., et al. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Elgemeie, G. H., et al. (2000). NOVEL SYNTHESIS OF N-AMINO-2-PYRIDONES AND CYCLOALKANE RINGFUSED PYRIDINES CONTAINING BENZOTHIAZOLE MOIETY.
  • Sayyed, M. A., & Mokle, S. S. (2016). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4,6-Difluoro-1,3-benzothiazol-2-amine. Available at: [Link]

  • Siddiqui, N., et al. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Arabian Journal of Chemistry. Available at: [Link]

  • Zubenko, A. A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed Central. Available at: [Link]

  • Geronikaki, A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. PubMed Central. Available at: [Link]

Sources

Application Note: A Comprehensive In Vitro Assay Cascade for Characterizing 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, a Potential Inhibitor of TANK-Binding Kinase 1 (TBK1)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent modulators of key cellular signaling pathways, particularly protein kinases. This document outlines a comprehensive, multi-tiered in vitro assay cascade designed to characterize the inhibitory activity and mechanism of action of a novel benzothiazole compound, 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (designated as Cpd-X). We hypothesize that Cpd-X targets TANK-Binding Kinase 1 (TBK1), a critical serine/threonine kinase that serves as a central node in innate immunity, autophagy, and oncogenic signaling.[1][2] This guide provides detailed, field-proven protocols for researchers in drug discovery, enabling a thorough evaluation of Cpd-X from initial biochemical hit validation to mechanistic analysis in a cellular context.

Introduction and Scientific Rationale

TANK-Binding Kinase 1 (TBK1) is a non-canonical IκB kinase that plays a pivotal role in multiple signaling pathways.[2] Upon activation by various stimuli, including viral DNA or RNA, TBK1 phosphorylates and activates transcription factors such as Interferon Regulatory Factor 3 (IRF3), leading to the robust production of type I interferons (IFN-I).[3][4] This function places TBK1 at the heart of the innate immune response.[1] Aberrant TBK1 activity has been implicated in autoimmune diseases and certain cancers, making it a compelling therapeutic target.[2][3]

The development of novel TBK1 inhibitors requires a systematic and robust characterization workflow. A simple biochemical screen is insufficient; it must be complemented by assays that confirm target engagement and functional modulation in a physiological cellular environment. The assay cascade presented herein follows a logical progression:

  • Primary Biochemical Assay: Quantifies the direct inhibitory effect of Cpd-X on the enzymatic activity of purified, recombinant TBK1.

  • Secondary Cellular Assay: Validates target engagement by assessing the inhibition of TBK1-mediated phosphorylation of its substrate, IRF3, within a relevant cell line.

  • Functional Cellular Assay: Measures the downstream functional consequence of TBK1 inhibition by quantifying the transcriptional activity of IFN-I-responsive genes.

This tiered approach ensures a high degree of confidence in the compound's mechanism of action and provides a solid foundation for further preclinical development.

Primary Screening: Biochemical TBK1 Inhibition Assay

The initial step is to determine if Cpd-X directly inhibits the kinase activity of TBK1 in a purified, cell-free system. The ADP-Glo™ Kinase Assay is an ideal platform for this purpose. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5]

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step luminescent process. First, recombinant TBK1, its substrate (a generic peptide or a specific substrate like IRF3), and ATP are incubated with the test compound (Cpd-X). After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is proportional to the initial kinase activity. Inhibition of TBK1 results in less ADP production and a lower luminescent signal.

Workflow for Primary Biochemical Screening

cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection Luminescent Detection prep_reagents Prepare Reagents: - Recombinant TBK1 - Substrate (IRF3 peptide) - ATP - Cpd-X Dilution Series - Kinase Buffer plate_cpd Dispense 1 µL Cpd-X (or DMSO control) to 384-well plate add_enzyme Add 2 µL TBK1 Enzyme plate_cpd->add_enzyme add_sub_atp Add 2 µL Substrate/ATP Mix to start reaction add_enzyme->add_sub_atp incubate_kinase Incubate 60 min at room temp add_sub_atp->incubate_kinase add_adpglo Add 5 µL ADP-Glo™ Reagent incubate_kinase->add_adpglo Terminate Reaction & Deplete ATP incubate_adpglo Incubate 40 min at room temp add_adpglo->incubate_adpglo add_detect Add 10 µL Kinase Detection Reagent incubate_adpglo->add_detect incubate_detect Incubate 30 min at room temp add_detect->incubate_detect Convert ADP to ATP & Generate Light read_lum Read Luminescence on Plate Reader incubate_detect->read_lum

Caption: Workflow for the ADP-Glo™ TBK1 biochemical assay.

Detailed Protocol: TBK1 Biochemical Inhibition Assay

Materials:

  • White, low-volume 384-well assay plates

  • Recombinant human TBK1 enzyme

  • TBK1 substrate (e.g., IRF3 peptide)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101 or similar)[5]

  • TBK1 Kinase Buffer: 40 mM Tris-HCl, pH 7.5; 20 mM MgCl₂; 0.1 mg/mL BSA; 50 µM DTT[5]

  • Cpd-X, dissolved in 100% DMSO

  • Staurosporine or a known TBK1 inhibitor (e.g., GSK8612) as a positive control

Procedure:

  • Compound Plating: Prepare a serial dilution of Cpd-X in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM is appropriate. Dispense 1 µL of each concentration (and DMSO vehicle for 0% inhibition control) into the wells of the 384-well plate. Also include wells with a known inhibitor for 100% inhibition control.

  • Enzyme Addition: Dilute recombinant TBK1 to a working concentration (e.g., 2 ng/µL, to be optimized) in Kinase Buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare a Substrate/ATP mix in Kinase Buffer. The final concentrations should be at or near the Km for ATP (e.g., 25 µM) and an optimized concentration of the substrate peptide. Add 2 µL of this mix to each well to initiate the kinase reaction. The total volume is now 5 µL.

  • Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis and Expected Results

The raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells. The data is then plotted in a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which represents the concentration of Cpd-X required to inhibit 50% of TBK1 activity.

ParameterCpd-X (Hypothetical Data)Positive Control (GSK8612)
IC₅₀ (nM) 75.215.8
Hill Slope -1.1-1.0
Max Inhibition 98%99%
Table 1: Example data table for biochemical TBK1 inhibition.

Secondary Screening: Cellular Target Engagement Assay

A positive result in the biochemical assay demonstrates direct enzyme inhibition but does not confirm that the compound can enter a cell and engage its target in the complex intracellular environment. Therefore, the next crucial step is to perform a cellular target engagement assay. A Western blot to detect the phosphorylation of a direct TBK1 substrate, IRF3, is a robust and widely accepted method.[6]

Principle of the Phospho-IRF3 Western Blot Assay

TBK1 activation leads to the phosphorylation of IRF3 at Serine 396 (p-IRF3).[6] In this assay, a suitable cell line (e.g., HEK293T, THP-1) is stimulated to activate the TBK1 pathway. Cells are pre-treated with Cpd-X, and the level of p-IRF3 is measured. An effective inhibitor will reduce the amount of p-IRF3 detected, without affecting the total amount of IRF3 or TBK1 protein.

Workflow for Cellular Target Engagement Assay

cluster_cell_culture Cell Treatment cluster_lysis_prep Sample Preparation cluster_wb Western Blotting seed_cells Seed cells (e.g., HEK293T) in 6-well plates treat_cpd Pre-treat cells with Cpd-X dilution series (1-2 hr) seed_cells->treat_cpd stimulate Stimulate TBK1 pathway (e.g., poly(I:C) transfection) treat_cpd->stimulate lyse_cells Lyse cells in RIPA buffer with protease/phosphatase inhibitors stimulate->lyse_cells quantify Quantify protein (BCA Assay) lyse_cells->quantify prepare_lysate Normalize protein concentration and add Laemmli buffer quantify->prepare_lysate sds_page Separate proteins by SDS-PAGE prepare_lysate->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (5% BSA or milk) transfer->block probe_primary Incubate with Primary Ab (p-IRF3, Total IRF3, GAPDH) block->probe_primary probe_secondary Incubate with HRP-conjugated Secondary Ab probe_primary->probe_secondary detect Add ECL substrate and image chemiluminescence probe_secondary->detect

Caption: Workflow for the phospho-IRF3 Western blot assay.

Detailed Protocol: Phospho-IRF3 Western Blot

Materials:

  • HEK293T cells or another responsive cell line

  • 6-well cell culture plates

  • Poly(I:C) (dsRNA mimetic) and a suitable transfection reagent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Rabbit anti-phospho-IRF3 (Ser396), Rabbit anti-IRF3, Mouse anti-GAPDH (loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Seed HEK293T cells in 6-well plates and allow them to adhere and reach ~80% confluency.

  • Compound Treatment: Pre-treat the cells with increasing concentrations of Cpd-X (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells by transfecting them with poly(I:C) for 2-4 hours to activate the RIG-I/MAVS/TBK1 signaling axis.[6] Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg per lane). Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary antibodies (e.g., anti-p-IRF3 at 1:1000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane extensively, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed for total IRF3 and GAPDH to ensure equal protein loading and to confirm the specific reduction of the phosphorylated form.

Functional Cellular Assay: ISRE Reporter Gene Assay

The ultimate validation of an inhibitor's efficacy is to measure its effect on a downstream biological process. Since the TBK1-IRF3 axis culminates in the transcription of IFN-I and IFN-stimulated genes, an Interferon-Stimulated Response Element (ISRE) luciferase reporter assay is a highly specific and quantitative functional readout.[5]

Principle of the ISRE Luciferase Reporter Assay

This assay utilizes a plasmid vector where the firefly luciferase gene is under the control of a promoter containing multiple copies of the ISRE sequence. Cells are co-transfected with this reporter plasmid. When the TBK1 pathway is activated, phosphorylated IRF3 translocates to the nucleus and binds to the ISRE, driving the expression of luciferase. The amount of light produced upon addition of luciferin substrate is directly proportional to ISRE-driven gene transcription. Cpd-X should inhibit this process in a dose-dependent manner.

TBK1-IRF3 Signaling Pathway Leading to ISRE Activation

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP Viral PAMP (e.g., dsRNA) RIGI RIG-I PAMP->RIGI binds MAVS MAVS RIGI->MAVS activates TBK1 TBK1 MAVS->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates CpdX Cpd-X CpdX->TBK1 inhibits pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates ISRE ISRE Promoter pIRF3_n->ISRE binds Luc Luciferase Gene mRNA mRNA ISRE->mRNA drives transcription LucProtein Luciferase Protein mRNA->LucProtein translation

Caption: Cpd-X inhibits TBK1, preventing IRF3 phosphorylation and subsequent ISRE-driven gene expression.

Detailed Protocol: ISRE Luciferase Reporter Assay

Materials:

  • HEK293T cells

  • 24-well or 96-well cell culture plates (white, opaque for luminescence)

  • ISRE-Luciferase reporter plasmid

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • Poly(I:C)

  • Dual-Luciferase® Reporter Assay System (Promega, Cat.# E1910 or similar)

Procedure:

  • Transfection: Seed HEK293T cells in plates. Co-transfect the cells with the ISRE-Firefly Luciferase plasmid and the Renilla Luciferase control plasmid. Allow cells to express the plasmids for 24 hours.

  • Compound Treatment: Pre-treat the transfected cells with a dilution series of Cpd-X or DMSO vehicle for 1-2 hours.

  • Pathway Stimulation: Add the TBK1 pathway stimulus (e.g., poly(I:C) at 1 µg/mL) to the wells. Include an unstimulated control. Incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the Passive Lysis Buffer provided with the kit.[7]

  • Luciferase Assay:

    • Transfer 20 µL of cell lysate to a white 96-well luminometer plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure Renilla luciferase activity.[8]

  • Data Acquisition: Read both luminescence signals sequentially on a plate reader.

Data Analysis

The Firefly luciferase signal is normalized to the Renilla luciferase signal for each well to control for variations in transfection efficiency and cell number. The normalized data is then used to calculate percent inhibition relative to stimulated DMSO controls. An IC₅₀ value for the functional inhibition of the pathway can be determined using non-linear regression analysis as described in section 2.4.

Assay Validation and Trustworthiness

To ensure the integrity of the data, every protocol must incorporate self-validating systems.[9]

  • Positive and Negative Controls: All assays must include vehicle (negative) and a known inhibitor (positive) controls to define the dynamic range of the assay.

  • Assay Performance Metrics (Biochemical): For high-throughput screens, the Z'-factor should be calculated to assess assay quality. A Z' > 0.5 is considered excellent.

  • Orthogonal Confirmation: The confirmation of the biochemical hit in a cellular context (Western blot) is a form of orthogonal validation, increasing confidence that the compound's activity is not an artifact of the primary assay format.

  • Counter-Screens: To ensure Cpd-X is not a promiscuous inhibitor or an assay-technology artifact (e.g., luciferase inhibitor), it should be tested in an unrelated kinase assay and a direct luciferase inhibition assay.

  • Cytotoxicity Assessment: A simple cell viability assay (e.g., MTT or CellTiter-Glo®) should be run in parallel with the cellular assays to ensure that the observed inhibition is not due to general cytotoxicity.

Conclusion

This application note provides a validated, step-wise framework for the comprehensive in vitro characterization of this compound (Cpd-X) as a potential TBK1 inhibitor. By progressing from direct biochemical inhibition to cellular target engagement and downstream functional modulation, this cascade provides the robust, high-quality data package required to make informed decisions in a drug discovery program. The successful execution of these protocols will confidently establish the compound's potency, cellular activity, and mechanism of action, paving the way for further lead optimization and in vivo studies.

References

  • Yu, T., et al. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. Retrieved from [Link]

  • Li, L., et al. (2024). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. MDPI. Retrieved from [Link]

  • Frontiers. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Retrieved from [Link]

  • Barbie, D. A., et al. (2013). Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells. PNAS. Retrieved from [Link]

  • RCSB PDB. (2015). 4W5C: Crystal structure analysis of cruzain with three Fragments. Retrieved from [Link]

  • Wikipedia. (n.d.). TANK-binding kinase 1. Retrieved from [Link]

  • Perry, A. K., et al. (2005). TANK-binding kinase-1 plays an important role during in vitro and in vivo type I interferon responses to DNA virus infections. Journal of Experimental Medicine. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Yu, T., et al. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. Retrieved from [Link]

  • RCSB PDB. (n.d.). Experiment: 4W5C. Retrieved from [Link]

  • Clark, K., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLOS ONE. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TBK1 Assay Kit. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Sarno, S., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hirschey, M. D., et al. (2014). Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter. Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]

  • BosterBio. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Retrieved from [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of compounds with a vast array of pharmacological activities, including neuroprotective, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The specific compound, 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, is a novel derivative featuring key structural modifications poised to enhance its therapeutic potential. The incorporation of fluorine atoms can improve metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The N-(pyridin-2-ylmethyl) substituent introduces a nitrogenous heterocycle that can modulate solubility and target engagement.

While no direct in vivo studies for this specific molecule are publicly available as of this writing, this guide provides a comprehensive framework for its preclinical evaluation. The protocols and insights herein are synthesized from extensive data on structurally related benzothiazole derivatives, offering a robust starting point for systematic in vivo investigation.[5] This document is designed to guide researchers through formulation, toxicity assessment, pharmacokinetic profiling, and efficacy testing, using neuroprotection as a primary therapeutic application model.

Section 1: Compound Formulation for In Vivo Administration

The limited aqueous solubility of many benzothiazole derivatives is a primary hurdle for in vivo studies. Proper vehicle selection is critical to ensure bioavailability and achieve consistent, reproducible results. The hydrochloride salt of the parent compound may be synthesized to improve solubility, but co-solvents or complexing agents are often still required.

Rationale for Vehicle Selection

The choice of vehicle depends on the administration route and the compound's physicochemical properties. For benzothiazoles, two primary strategies have proven effective: co-solvent systems for intravenous (IV) or oral (PO) routes and cyclodextrin-based formulations for intraperitoneal (IP), subcutaneous (SC), or oral routes. Co-solvents like PEG 400 and Propylene Glycol enhance the solubility of hydrophobic compounds, while cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), form inclusion complexes that increase aqueous solubility.

Recommended Vehicle Compositions

The following table summarizes recommended starting formulations. It is imperative to perform small-scale solubility and stability tests before preparing large batches for animal studies.

Formulation Type Components Typical Concentration Range Suitable Administration Routes Key Considerations
Co-Solvent System PEG 400Propylene Glycol (PG)Saline (0.9% NaCl)10-30% (v/v)10-20% (v/v)q.s. to final volumeIV, POMay cause irritation if used for SC injection. Administer IV slowly to prevent precipitation.
Cyclodextrin Complex HP-β-CDSterile Water or Saline20-40% (w/v)IP, SC, POGenerally well-tolerated and a good candidate for routes where irritation is a concern.
Protocol 1.1: Preparation of Co-Solvent Formulation (10 mL at 5 mg/mL)
  • Vehicle Preparation: In a sterile 15 mL conical tube, combine 2.0 mL of PEG 400 and 1.5 mL of Propylene Glycol.

  • Compound Dissolution: Accurately weigh 50 mg of this compound and add it to the co-solvent mixture.

  • Mixing: Vortex the mixture vigorously for 2-3 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes until the solution is clear. This is crucial for ensuring the compound is fully solubilized before dilution.

  • Final Dilution: Add sterile saline (0.9% NaCl) to bring the total volume to 10 mL. Invert the tube gently several times to ensure homogeneity.

  • Sterilization & Storage: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, light-protected vial. Store at 4°C. The formulation should be prepared fresh, ideally on the day of the experiment.

Protocol 1.2: Preparation of HP-β-CD Formulation (10 mL at 5 mg/mL)
  • Vehicle Preparation: Prepare a 30% (w/v) solution of HP-β-CD by dissolving 3 g of HP-β-CD in sterile water, bringing the final volume to 10 mL. Gentle warming (to ~40°C) can aid dissolution. Allow the solution to cool to room temperature.

  • Compound Addition: Weigh 50 mg of this compound and add it to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for 5-10 minutes. Sonication is highly recommended to facilitate the formation of the inclusion complex, which is the primary mechanism of solubilization.

  • Sterilization & Storage: Filter the final solution through a 0.22 µm sterile syringe filter. Store in a sterile, light-protected vial at 4°C.

Section 2: Acute Toxicity and Dose-Range Finding

Before conducting efficacy studies, it is essential to determine the compound's safety profile and establish a dose range. An acute oral toxicity study helps identify the median lethal dose (LD50) and the maximum tolerated dose (MTD).[6]

Protocol 2.1: Acute Oral Toxicity Study (Adapted from OECD 423 Guidelines)
  • Animal Model: Use healthy, young adult albino mice (e.g., Swiss albino) of a single sex (or both, in separate groups).[6]

  • Acclimatization: Allow animals to acclimatize for at least 5 days before the experiment, with free access to food and water.

  • Dosing:

    • Fast the mice overnight (with water available) before dosing.

    • Administer the compound via oral gavage using the selected formulation (e.g., the HP-β-CD formulation).

    • Start with a dose of 300 mg/kg.[7] Based on the outcome (mortality or morbidity), subsequent groups may receive lower (e.g., 50, 100 mg/kg) or higher (e.g., 1000, 2000 mg/kg) doses.[6][7] A vehicle-only group serves as the control.

  • Observation:

    • Observe animals continuously for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in behavior, respiration, convulsions, salivation).

    • Continue to monitor daily for a total of 14 days.

    • Record body weight at baseline and regular intervals.

  • Endpoint: The primary endpoint is mortality within the 14-day period. At the end of the study, perform gross necropsy on all animals. The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Table for Dose-Ranging and Toxicity Observation
Group Dose (mg/kg, p.o.) Number of Animals Mortality (within 14 days) Clinical Signs of Toxicity Body Weight Change (%)
1Vehicle Control5
23005
310005
420005

Section 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is fundamental. A preliminary PK study in rodents will inform dose scheduling for efficacy studies.

Workflow for In Vivo Preclinical Evaluation

G Formulation Formulation Development (Protocol 1.1, 1.2) Toxicity Acute Toxicity & MTD (Protocol 2.1) Formulation->Toxicity Select Vehicle PK_Study Pharmacokinetics (PK) (Protocol 3.1) Toxicity->PK_Study Determine Doses Efficacy In Vivo Efficacy Model (e.g., Neuroprotection) PK_Study->Efficacy Inform Dosing Regimen PD_Study Pharmacodynamics (PD) (Target Engagement) Efficacy->PD_Study Correlate with Tissue Exposure Analysis Data Analysis & Interpretation Efficacy->Analysis PD_Study->Analysis

Caption: General workflow for preclinical in vivo evaluation.

Protocol 3.1: Preliminary Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (250-300g) fitted with jugular vein catheters for serial blood sampling.

  • Dosing Groups:

    • Group 1 (IV): Administer a single dose (e.g., 2-5 mg/kg) via the tail vein using the co-solvent formulation. The IV route provides a baseline for absolute bioavailability.

    • Group 2 (PO): Administer a single dose (e.g., 10-20 mg/kg) via oral gavage using the HP-β-CD formulation.

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein catheter into EDTA-coated tubes at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters using software like Phoenix WinNonlin.

Table of Key Pharmacokinetic Parameters
Parameter Description Significance
Cmax Maximum plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC (0-t) Area under the concentration-time curveRepresents total drug exposure over time.
Half-lifeDetermines the dosing interval.
F (%) Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation.

Section 4: In Vivo Efficacy Model (Example: Neuroprotection)

Benzothiazole derivatives have shown promise in models of neurodegenerative diseases.[2][8] An ischemic stroke model is a robust system for evaluating potential neuroprotective effects.[9]

Protocol 4.1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
  • Animal Model: Use male Wistar or Sprague-Dawley rats (280-320g).

  • Ischemia Induction:

    • Anesthetize the rat (e.g., with isoflurane).

    • Perform transient MCAO by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery. This procedure requires significant surgical skill to ensure reproducibility.

    • After a set occlusion period (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.

  • Treatment Groups (n=8-10 per group):

    • Sham Group: Animals undergo surgery without filament insertion.

    • Vehicle Group: MCAO animals receive the vehicle control.

    • Treatment Group(s): MCAO animals receive this compound at one or more doses (e.g., 10, 30 mg/kg), determined from toxicity and PK studies. Administer the first dose at the time of reperfusion (e.g., via IP injection).

  • Behavioral Assessment: At 24 or 48 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit).

  • Endpoint Analysis (at 48 hours):

    • Euthanize the animals and perfuse the brains.

    • Infarct Volume: Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains white. Calculate the infarct volume as a percentage of the total hemisphere volume.

    • Histology/Immunohistochemistry: Analyze brain sections for markers of apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal survival.

Section 5: Potential Signaling Pathways and Mechanism of Action

In vivo efficacy data should be supported by mechanistic studies. Benzothiazole derivatives are known to modulate crucial cell survival and inflammatory pathways. The PI3K/Akt pathway, a central regulator of cell survival and proliferation, is a plausible target.[10][11]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Compound Benzothiazole Derivative Compound->PI3K Inhibition? Apoptosis Apoptosis mTOR->Apoptosis Promotes Survival Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bcl2->Apoptosis Inhibits

Sources

Application Note & Protocols: A Framework for Characterizing 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[2] This document provides a comprehensive framework for the initial characterization of novel compounds based on this scaffold, using the representative molecule 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine . We present a logical, multi-step strategy, moving from direct biochemical assays to cell-based validation of target engagement and functional outcomes. The protocols herein are designed to be self-validating systems, providing researchers with a robust methodology to determine a compound's potency, selectivity, and cellular efficacy as a kinase inhibitor.

Part 1: Initial Biochemical Potency and Selectivity Profiling

Expert Rationale: The foundational step in characterizing any potential inhibitor is to confirm its direct interaction with the purified target enzyme in a controlled, cell-free environment. This biochemical approach isolates the kinase-inhibitor interaction from confounding cellular factors like membrane permeability, off-target effects, or drug metabolism. The primary goal is to determine the compound's potency (quantified as the IC50 value) and its selectivity against a panel of other kinases.[3] High potency against the intended target and low activity against other kinases (high selectivity) are hallmarks of a promising drug candidate.[3]

Protocol 1: In Vitro Kinase Activity Assay (Luminescent ADP Detection)

This protocol utilizes the ADP-Glo™ Kinase Assay, a robust method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[4][5] The luminescent signal generated is directly proportional to kinase activity, allowing for a precise measurement of inhibition.[4][5]

Workflow for In Vitro Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep_inhibitor 1. Prepare serial dilution of 4,6-difluoro-N-(pyridin-2-ylmethyl) -1,3-benzothiazol-2-amine add_inhibitor 4. Add inhibitor (or DMSO) to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme 2. Dilute recombinant kinase enzyme add_enzyme 5. Add kinase enzyme prep_enzyme->add_enzyme prep_substrate 3. Prepare Substrate/ATP mix add_substrate 7. Initiate reaction with Substrate/ATP mix prep_substrate->add_substrate add_inhibitor->add_enzyme incubate1 6. Pre-incubate (15 min) add_enzyme->incubate1 incubate1->add_substrate incubate2 8. Incubate (e.g., 60 min) add_substrate->incubate2 add_adpglo 9. Terminate reaction & deplete ATP (Add ADP-Glo™ Reagent) incubate2->add_adpglo incubate3 10. Incubate (40 min) add_adpglo->incubate3 add_detect 11. Convert ADP to ATP & generate light (Add Kinase Detection Reagent) incubate3->add_detect incubate4 12. Incubate (30 min) add_detect->incubate4 read_lum 13. Read luminescence incubate4->read_lum

Caption: Workflow of the in vitro ADP-Glo™ kinase assay.

Materials:

  • Recombinant purified protein kinase (target of interest)

  • Kinase-specific substrate

  • Adenosine 5'-triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101 or similar)[5]

  • This compound dissolved in 100% DMSO

  • Known potent inhibitor for the target kinase (positive control, e.g., Staurosporine)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA)[4]

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, yielding a final top assay concentration of 100 µM.

  • Assay Plate Setup: Add 1 µL of the compound serial dilution, DMSO (vehicle control), or positive control inhibitor to the wells of a 384-well plate.[4]

  • Kinase Reaction:

    • Add 2 µL of diluted kinase enzyme to each well.

    • Gently mix and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.[1]

    • Initiate the kinase reaction by adding 2 µL of a mix containing the kinase substrate and ATP (at a concentration near the Kₘ for the specific enzyme).[4]

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase.[4]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence data to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical Kinase Selectivity Profile

Kinase TargetIC50 (nM) for this compound
Target Kinase A15
Kinase B850
Kinase C2,300
Kinase D>10,000
Kinase E78

Part 2: Cellular Target Engagement and Pathway Modulation

Expert Rationale: After confirming biochemical activity, it is critical to determine if the compound can penetrate the cell membrane and inhibit the target kinase within its native cellular environment.[3] Western blotting is a powerful and widely used technique to measure changes in protein phosphorylation, which serves as a direct proxy for the activity of an upstream kinase.[6] By using a phospho-specific antibody for a known substrate of the target kinase, we can visualize and quantify the inhibitor's effect on the signaling pathway.[7]

Representative Signaling Pathway

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) KinaseA Kinase A (Target) RTK->KinaseA Activates Ligand Growth Factor (Ligand) Ligand->RTK Activates Inhibitor 4,6-difluoro-N-(pyridin-2-ylmethyl) -1,3-benzothiazol-2-amine Inhibitor->KinaseA Inhibits SubstrateA Substrate A KinaseA->SubstrateA Phosphorylates pSubstrateA p-Substrate A (Active) Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrateA->Downstream cluster_control Parental Ba/F3 Cells cluster_engineered Engineered Ba/F3 Cells (Expressing Target Kinase) p_il3 Parental + IL-3 p_prolif Proliferation p_il3->p_prolif p_no_il3 Parental - IL-3 p_apoptosis Apoptosis p_no_il3->p_apoptosis e_no_il3 Engineered - IL-3 e_prolif Proliferation e_no_il3->e_prolif Kinase-driven e_inhibitor Engineered - IL-3 + Inhibitor e_apoptosis Apoptosis e_inhibitor->e_apoptosis Inhibition of kinase

Caption: Logic of the Ba/F3 kinase-dependent proliferation assay.

Protocol 3: Kinase-Dependent Cell Proliferation Assay

Materials:

  • Ba/F3 cells engineered to express the constitutively active target kinase.

  • RPMI-1640 medium supplemented with 10% FBS.

  • IL-3 (for maintaining the parental cell line).

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • This compound .

Procedure:

  • Cell Seeding:

    • Wash the engineered Ba/F3 cells three times with IL-3-free medium to remove any residual growth factor.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in IL-3-free medium.

  • Compound Treatment:

    • Add serial dilutions of the test compound to the wells. Include DMSO as a vehicle control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Data Analysis:

    • Calculate the percent inhibition of growth for each concentration relative to the DMSO control.

    • Plot the data and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Hypothetical Growth Inhibition Data

Cell LineGI50 (nM) for this compound
Ba/F3 - Target Kinase A35
Ba/F3 - Kinase B (Off-target control)1,200
Parental Ba/F3 (+IL-3, cytotoxicity)>10,000

References

Sources

using 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Abstract

This document provides a comprehensive guide for the initial characterization of the novel compound this compound in a cell culture setting. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] This guide is designed for researchers and drug development professionals who are beginning to investigate the biological effects of this specific derivative. We present a logical, step-by-step workflow, from fundamental compound handling and cytotoxicity assessment to a hypothetical functional assay based on the known activities of structurally related molecules. The protocols are designed to be self-validating and include explanations of the scientific rationale behind key experimental choices, ensuring a robust preliminary assessment of the compound's potential.

Compound Profile and Safety Considerations

Before initiating any cell-based experiments, it is critical to understand the physicochemical properties and handling requirements of the compound.

PropertyValueSource / Rationale
IUPAC Name This compound-
Molecular Formula C₁₃H₉F₂N₃SCalculated
Molecular Weight 277.29 g/mol Calculated
Appearance Likely a solid or crystalline powder.[2]Based on similar chemical structures.
Solubility Expected to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol.[2][3]Common for heterocyclic small molecules.
Purity >95% (Recommended)For reliable and reproducible biological data.
Safety Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[4][5]Based on GHS classifications for the core scaffold, 2-Amino-4,6-difluorobenzothiazole.[4][5]
Personal Protective Equipment (PPE) Wear gloves, safety glasses (eyeshields), and a dust mask (type N95).[5]Standard precaution for handling solid small molecule compounds.
Storage Store desiccated at 4°C for short-term use and -20°C for long-term storage. Protect from light.Standard practice to prevent degradation.

Experimental Workflow for Initial Characterization

A systematic approach is essential when characterizing a novel compound. The following workflow ensures that each step informs the next, starting with basic viability and progressing to more complex mechanistic studies.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Insight prep Compound Acquisition & Purity Check stock Stock Solution Preparation (Protocol 1) prep->stock cyto Cytotoxicity Profiling (Protocol 2) stock->cyto ic50 Determine IC50 & Non-Toxic Working Range cyto->ic50 hypothesis Formulate Hypothesis (e.g., Kinase Inhibition) ic50->hypothesis assay Functional Assay (Protocol 3) hypothesis->assay data Data Analysis & Target Validation assay->data

Caption: General experimental workflow for novel compound characterization.

Protocol 1: Preparation of High-Concentration Stock Solutions

Rationale: Most small molecules are insoluble in aqueous media. A high-concentration stock in a suitable organic solvent (typically Dimethyl Sulfoxide, DMSO) is required for accurate and reproducible dilution into cell culture media. The final concentration of DMSO in the media should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound needed for a desired stock concentration (e.g., 10 mM).

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: 1 mL x 10 mM x 277.29 g/mol = 2.77 mg

  • Weighing: Carefully weigh the calculated amount of the compound in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of sterile DMSO to the tube.

  • Mixing: Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication can be used if dissolution is difficult.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Determining Cytotoxicity and Optimal Working Concentration

Rationale: Before assessing the functional effects of a compound, it is imperative to determine its cytotoxic profile. This allows for the differentiation between a specific biological effect and a general toxic one. An MTT or similar cell viability assay is a standard method to quantify the concentration at which the compound reduces cell viability by 50% (IC₅₀).[6][7] This data informs the selection of non-toxic concentrations for subsequent functional assays.

Materials:

  • Selected cell line (e.g., MCF-7, A549, HepG2)

  • 96-well flat-bottom cell culture plates

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Compound stock solution (from Protocol 1)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.

  • Compound Dilution: Prepare a series of 2x working concentrations of the compound by diluting the stock solution in complete growth medium. A typical range for initial screening is 0.1 µM to 100 µM. Include a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the appropriate wells. Each concentration should be tested in triplicate. Include "no cell" blanks.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blanks from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated / Absorbance of Vehicle Control) x 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Hypothetical Application: Investigating Kinase Inhibition

Rationale: Structurally related N-(1,3-thiazol-2-yl)pyridin-2-amine compounds have been identified as potent inhibitors of Kinase Insert Domain-Containing Receptor (KDR), also known as VEGFR2.[8] Based on this precedent, a plausible hypothesis is that this compound may also function as a kinase inhibitor. A common approach to test this is to measure the phosphorylation status of downstream signaling proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) ras RAS rtk->ras pi3k PI3K rtk->pi3k ligand Growth Factor (e.g., VEGF) ligand->rtk compound 4,6-difluoro-N-(pyridin-2-ylmethyl) -1,3-benzothiazol-2-amine compound->rtk raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk response Cell Proliferation, Angiogenesis, Survival erk->response akt AKT pi3k->akt akt->response

Caption: A potential signaling pathway inhibited by the compound.

Protocol 3: Functional Assay - Western Blot for Phospho-Protein Levels

Rationale: If the compound inhibits a receptor tyrosine kinase, it should decrease the phosphorylation of its downstream effectors (e.g., ERK, AKT). Western blotting is a standard technique to detect and quantify changes in specific protein phosphorylation levels, thereby providing mechanistic insight.

Materials:

  • 6-well cell culture plates

  • Cell line known to have active RTK signaling (e.g., HUVEC, MDA-MB-231)

  • Growth factor/stimulant (e.g., VEGF, EGF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Then, serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Rationale: Starvation synchronizes the cells and lowers background phosphorylation, making the effect of growth factor stimulation more pronounced.

  • Pre-treatment: Treat the starved cells with the compound at a non-toxic concentration (e.g., 0.5x IC₅₀ from Protocol 2) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with a relevant growth factor (e.g., 50 ng/mL VEGF) for a short period (e.g., 10-15 minutes). Include an unstimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, prepare them with loading buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again, apply ECL substrate, and capture the chemiluminescent signal.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total protein (e.g., total-ERK) and a loading control (e.g., β-actin) to ensure equal protein loading and to assess specific inhibition of phosphorylation.

Troubleshooting

ProblemPotential CauseSuggested Solution
Compound precipitates in media. Concentration exceeds solubility limit in the final aqueous solution.Lower the final compound concentration. Ensure the DMSO stock is fully dissolved before dilution. Increase the final DMSO percentage slightly (not to exceed 0.5-1%).
High well-to-well variability in MTT assay. Inconsistent cell seeding, edge effects in the 96-well plate, or pipetting errors.Use a multichannel pipette for consistency. Do not use the outer wells of the plate. Ensure a single-cell suspension before seeding.
No change in phospho-protein levels. The compound is not an inhibitor of the tested pathway, incorrect concentration used, or incorrect stimulation time.Confirm the chosen cell line responds to the growth factor. Test a wider range of compound concentrations. Perform a time-course experiment for stimulation.
All cells die, even at low concentrations. The compound is highly cytotoxic to the chosen cell line.Expand the dilution series to much lower concentrations (nM range). Choose a different, potentially more resistant cell line.

References

  • PubChem. (n.d.). 4,6-Difluoro-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-difluoro-1H-1,3-benzodiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • PubMed. (n.d.). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Retrieved from [Link]

  • PubChem. (n.d.). N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analysis of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust analytical protocols for the characterization and quantification of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine . This molecule, a complex heterocyclic compound, is of significant interest in pharmaceutical and materials science research. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a foundational framework for purity assessment, stability studies, and quality control. The protocols are grounded in established analytical principles and are designed to be self-validating systems.

Introduction: The Analytical Imperative

This compound is a molecule that combines several key structural motifs: a difluorinated benzothiazole core, a secondary amine linker, and a pyridine ring. Each of these features presents unique analytical challenges and considerations. The fluorination can influence chromatographic retention and mass spectrometric fragmentation, while the presence of multiple nitrogen atoms provides sites for protonation, affecting its behavior in different solvent systems.

Given the potential for this compound to be a pharmaceutical intermediate or active ingredient, rigorous analytical characterization is paramount. These application notes provide a multi-faceted approach to its analysis, ensuring a thorough understanding of its identity, purity, and stability. Benzothiazole derivatives are known for a wide range of biological activities, making their precise analysis critical in drug discovery and development.[1][2]

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale for Analytical Method Selection
Molecular Formula C₁₃H₉F₂N₃SConfirmed via PubChem for the core, extended for the full molecule.
Molecular Weight ~290 g/mol Suitable for both HPLC-UV/MS and GC-MS analysis.
Polarity Moderately PolarSuggests good solubility in common organic solvents like methanol, acetonitrile, and DMSO. This is a key consideration for sample preparation and mobile phase selection in HPLC.
UV Absorbance Expected in the 250-350 nm rangeThe benzothiazole and pyridine rings are strong chromophores. UV-Vis spectroscopy is a primary technique for detection and quantification.[3][4][5]
Thermal Stability Likely to be thermally stableThe aromatic nature of the compound suggests it should be amenable to GC-MS analysis, although the secondary amine may require derivatization for optimal performance.
pKa Multiple pKa values expectedThe pyridine nitrogen and the secondary amine are basic sites. The benzothiazole nitrogen is weakly basic. This will influence chromatographic retention with pH changes in the mobile phase.

Chromatographic Analysis: The Cornerstone of Purity Assessment

Chromatographic techniques are indispensable for separating the target analyte from impurities, degradants, and reaction byproducts. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable approaches.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

HPLC coupled with UV or Mass Spectrometry (MS) detection is the preferred method for the analysis of moderately polar, non-volatile compounds like this compound. The purity of synthesized benzothiazole derivatives is often assessed by HPLC.[6]

Causality in Method Design:

  • Column Selection: A C18 reversed-phase column is a versatile starting point due to the compound's moderate polarity. The aromatic rings will interact with the stationary phase via hydrophobic interactions. The inclusion of fluorine atoms can also lead to unique interactions with fluorinated stationary phases, providing an alternative selectivity.[7]

  • Mobile Phase: A mixture of acetonitrile or methanol with water is a standard choice for reversed-phase chromatography. The addition of a buffer (e.g., ammonium formate or acetate) is crucial to control the ionization state of the amine and pyridine functionalities, ensuring sharp, symmetrical peaks.

  • Detection: The inherent UV absorbance of the benzothiazole and pyridine rings allows for sensitive detection using a Diode Array Detector (DAD) or a variable wavelength UV detector. This allows for the assessment of peak purity and quantification. Mass spectrometry provides unequivocal identification and can be used to characterize unknown impurities.

dot

Sources

Application Notes & Protocols: Investigating 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine . This document outlines synthetic strategies, proposes potential therapeutic applications based on the well-established pharmacology of the 2-aminobenzothiazole scaffold, and provides detailed protocols for its in vitro evaluation.

Introduction: The Promise of the 2-Aminobenzothiazole Scaffold

The 1,3-benzothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention due to their diverse biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of fluorine atoms into small molecule drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[3] The specific compound, this compound, combines the proven benzothiazole core with fluorine substituents and a pyridinylmethyl moiety, suggesting a strong potential for novel therapeutic applications.

Part 1: Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from established methods for synthesizing 2-aminobenzothiazole derivatives.[4][5][6][7] A common and effective approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, to form the 2-aminobenzothiazole core.[4] Subsequent N-alkylation would then introduce the pyridin-2-ylmethyl group.

Proposed Synthetic Protocol:

Step 1: Synthesis of 4,6-difluoro-1,3-benzothiazol-2-amine (Intermediate 1)

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3,5-difluoroaniline in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Thiocyanation: Cool the solution to 0-5°C using an ice bath. Add a solution of potassium thiocyanate (KSCN) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • Cyclization: After the addition of KSCN is complete, add a solution of bromine in glacial acetic acid dropwise. The reaction mixture will likely change color. Stir the reaction at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Pour the reaction mixture into ice-cold water. The resulting precipitate, 4,6-difluoro-1,3-benzothiazol-2-amine, is collected by filtration, washed with water, and dried.[8] The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound (Final Product)

  • N-Alkylation: To a solution of Intermediate 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at 0°C.

  • Addition of Alkylating Agent: Once the initial reaction subsides, add 2-(chloromethyl)pyridine hydrochloride dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Isolation and Purification: After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Part 2: Potential Therapeutic Applications and In Vitro Evaluation

The 2-aminobenzothiazole scaffold has been extensively explored for various therapeutic targets. Based on existing literature, this compound could be investigated for the following applications:

  • Anticancer Activity: Many benzothiazole derivatives exhibit potent anticancer activity by targeting various kinases or inducing apoptosis.[9][10]

  • Antimicrobial Activity: The benzothiazole nucleus is present in several antimicrobial agents.[9][11]

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including carbonic anhydrases and kinases.[12][13]

Experimental Workflow for In Vitro Evaluation:

The following diagram outlines a general workflow for the initial in vitro screening of the compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 ADME Profiling A Compound Synthesis & Purity Assessment B Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., MIC Assay) A->C F In Silico ADME Prediction A->F E Cell-Based Mechanistic Assays (e.g., Apoptosis, Cell Cycle) B->E If cytotoxic D Target-Based Assays (e.g., Kinase Inhibition) C->D If antimicrobial E->D G In Vitro Metabolic Stability (Microsomes, Hepatocytes) F->G H Permeability Assays (e.g., PAMPA) F->H

Caption: General workflow for the in vitro evaluation of benzothiazole derivatives.

Detailed Protocols:

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Part 3: Preliminary Pharmacokinetic Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial in drug discovery.[14][15] In silico and in vitro models can provide valuable early insights.

In Silico ADME Prediction:

Various computational tools can be used to predict the pharmacokinetic properties of the compound, such as Lipinski's rule of five, solubility, and potential for cytochrome P450 (CYP) inhibition.[16][17]

PropertyPredicted ValueImplication
Molecular Weight~277 g/mol Favorable for oral absorption
LogP~3.5Good balance of solubility and permeability
H-bond Donors1Within acceptable limits
H-bond Acceptors4Within acceptable limits

Note: These are hypothetical predicted values for illustrative purposes.

In Vitro Metabolic Stability Assay:

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or rodent), NADPH (as a cofactor), and the test compound in a phosphate buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Sampling: Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) and analyze the remaining amount of the parent compound by LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Conclusion

This compound is a novel compound with significant potential in drug discovery, leveraging the established biological activity of the 2-aminobenzothiazole scaffold and the beneficial properties of fluorination. The synthetic and experimental protocols outlined in these application notes provide a solid framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this promising molecule. Further investigation into its specific molecular targets and in vivo efficacy is warranted.

References

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Royal Society of Chemistry.

  • Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. ResearchGate.

  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. ACS Publications.

  • Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry.

  • Experimental protocol for evaluating benzothiazole derivatives in vitro. BenchChem.

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate.

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO.

  • Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. PMC - NIH.

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing.

  • Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. Hep Journals.

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. ResearchGate.

  • Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University - Science.

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. JOCPR.

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters.

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

  • A class of carbonic anhydrase II and VII-selective inhibitors. Semantic Scholar.

  • 4,6-Difluoro-1,3-benzothiazol-2-amine. PubChem.

Sources

Technical Guide: Investigational Applications of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (BMS-214778/Tasimelteon) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a detailed technical guide for the application of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine in the field of neuroscience. It is critical to note that this compound is widely known as BMS-214778 and is the active pharmaceutical ingredient in the FDA-approved drug Tasimelteon .[1][2] Its primary, well-established mechanism of action is as a potent, selective dual agonist for melatonin receptors MT1 and MT2.[1] While some databases may structurally classify its aminothiazole core within broader chemical families that include gamma-secretase modulators, there is no direct evidence to support this as a mechanism for Tasimelteon.[3]

Therefore, this guide focuses exclusively on its validated role as a chronobiotic agent and explores its applications in neuroscience through the lens of circadian rhythm modulation. The protocols and application notes herein are designed for researchers investigating the intricate links between the circadian system and neurological function, from sleep architecture to the pathophysiology of neurodegenerative diseases like Alzheimer's.[4] We will detail its mechanism, provide starting protocols for both in vivo and in vitro models, and discuss its potential as a tool to explore the neuroprotective effects of restored circadian function.

Part 1: Foundational Science & Mechanism of Action

The Central Role of the Melatonin System in Circadian Regulation

The master circadian clock in mammals is the suprachiasmatic nucleus (SCN) of the hypothalamus. The SCN generates an endogenous rhythm that regulates a vast array of physiological processes, including the sleep-wake cycle. This rhythm is synchronized (entrained) to the external environment primarily by light.

In conditions of darkness, the SCN signals the pineal gland to synthesize and release melatonin. Melatonin acts as a hormonal signal of darkness, feeding back onto the SCN to modulate and reinforce the circadian rhythm. This action is mediated by two high-affinity G-protein coupled receptors:

  • Melatonin Receptor 1 (MT1): Primarily implicated in inhibiting neuronal firing in the SCN, thereby promoting sleep onset.

  • Melatonin Receptor 2 (MT2): Involved in phase-shifting the circadian clock, helping to align it with the light-dark cycle.

Tasimelteon (BMS-214778) is a structural analog of melatonin that activates both of these receptors with high affinity, qualifying it as a Dual Melatonin Receptor Agonist (DMRA).[1] Its action mimics the endogenous effects of melatonin, allowing for potent regulation of the sleep-wake cycle.

Molecular Target Affinity

The binding affinity of Tasimelteon for human MT1 and MT2 receptors is well-characterized and demonstrates its potency and selectivity.

CompoundTarget ReceptorParameterValue (pKi)Reference
Tasimelteon MT1 ReceptorpKi~10.3[1]
Tasimelteon MT2 ReceptorpKi~10.2[1]

Note: pKi is the negative logarithm of the Ki (inhibitor constant). A higher pKi value indicates stronger binding affinity.

Signaling Pathway

The diagram below illustrates the central circadian regulation pathway and the specific site of action for Tasimelteon.

G cluster_0 Circadian Regulation Pathway cluster_1 Pharmacological Intervention Light Light Stimulus Retina Retina Light->Retina Entrainment SCN Suprachiasmatic Nucleus (SCN) (Master Clock) Retina->SCN Retinohypothalamic Tract Pineal Pineal Gland SCN->Pineal Inhibits (in light) Activates (in dark) Melatonin Melatonin Release (Signal of Darkness) Pineal->Melatonin Receptors MT1 / MT2 Receptors (on SCN neurons) Melatonin->Receptors Endogenous Agonist Tasimelteon Tasimelteon (BMS-214778) Tasimelteon->Receptors Exogenous Agonist Receptors->SCN Feedback & Phase Shift

Caption: Tasimelteon acts as an agonist at MT1/MT2 receptors on the SCN.

Part 2: Core Application in Neuroscience Research

Application Note: Probing Circadian Disruption in Neurological Models

A primary application of Tasimelteon in a research setting is to precisely manipulate the circadian system. Circadian disruption is a known comorbidity and potential etiological factor in numerous neurological and psychiatric disorders. Tasimelteon can be used as a tool to either restore rhythmicity in disrupted models or to probe the consequences of activating melatonin signaling pathways at specific times.

Key Research Questions Addressable with Tasimelteon:

  • Can restoring a robust sleep-wake cycle in a transgenic mouse model of neurodegeneration slow pathology progression?

  • What is the therapeutic window for phase-shifting circadian rhythms without inducing tolerance?

  • How does melatonin receptor agonism affect synaptic plasticity and memory consolidation in models of sleep deprivation?

Protocol 1: In Vivo Assessment of Chronobiotic Activity (Phase-Shifting Assay)

This protocol details a standard procedure to quantify the phase-shifting capacity of Tasimelteon in mice, a key measure of its chronobiotic efficacy.

Objective: To measure the ability of Tasimelteon to shift the phase of the daily rhythm of locomotor activity.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Individually ventilated cages equipped with low-resistance running wheels

  • Data acquisition system (e.g., ClockLab)

  • Tasimelteon (BMS-214778)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[5]

  • Red-light headlamp for animal handling in darkness

Workflow Diagram:

G start Start acclimate Acclimation (2 weeks) 12:12 Light-Dark Cycle start->acclimate baseline Baseline Recording (10-14 days) Constant Darkness (DD) acclimate->baseline grouping Group Assignment (Vehicle vs. Tasimelteon) baseline->grouping dosing Single Dose Administration (e.g., at Circadian Time 14) grouping->dosing post_dose Post-Dose Recording (14 days) Continue in DD dosing->post_dose analysis Data Analysis (Calculate Phase Shift) post_dose->analysis end End analysis->end

Caption: Workflow for an in vivo phase-shifting experiment.

Step-by-Step Methodology:

  • Acclimation: Individually house mice in cages with running wheels under a strict 12:12 light-dark (LD) cycle for at least two weeks to entrain their activity rhythms.

  • Baseline in Constant Darkness (DD): Transfer the animals to constant darkness (DD) to allow their endogenous rhythm to "free-run." Record locomotor activity for 10-14 days to establish a stable baseline rhythm for each animal.

  • Phase Calculation: Using activity analysis software, calculate the onset of activity for each day. Perform a regression analysis on the baseline activity onsets to project the predicted time of activity onset on the day of dosing.

  • Dosing: On the day of the experiment, prepare the required doses of Tasimelteon (e.g., 1, 3, 10 mg/kg) and the vehicle control. At a specific Circadian Time (CT), typically in the middle of the subjective day (e.g., CT6) or subjective night (e.g., CT14), administer the compound via the desired route (e.g., oral gavage or IP injection). All manipulations must be done under dim red light.

    • Rationale: Dosing at different CTs will produce different effects. Melatonin agonists typically produce the largest phase advances when administered in the late subjective day (e.g., CT10) and phase delays when administered in the late subjective night (e.g., CT22).

  • Post-Dose Recording: Continue to record locomotor activity in DD for at least 14 days after dosing.

  • Data Analysis:

    • For each animal, perform a regression analysis on the activity onsets for days 3-12 post-injection.

    • Extrapolate this regression line back to the day of injection.

    • The phase shift is the difference (in hours) between the predicted onset from the baseline regression and the measured onset from the post-dose regression.

    • Compare the phase shifts between vehicle-treated and Tasimelteon-treated groups using appropriate statistical tests (e.g., ANOVA).

Part 3: Investigational Applications in Neurodegeneration

Application Note: Tasimelteon as a Tool in Alzheimer's Disease Research

Sleep disturbances and circadian dysregulation are early and prominent features of Alzheimer's Disease (AD).[4] This disruption is bidirectional: AD pathology can disrupt the sleep-wake cycle, and a disrupted cycle can, in turn, exacerbate AD pathology by impairing glymphatic clearance of amyloid-beta (Aβ) and promoting neuroinflammation.

Tasimelteon is a valuable research tool in this context. It allows scientists to specifically target and restore circadian rhythmicity in AD models, thereby isolating the effects of normalized sleep-wake cycles from other variables. This approach can help elucidate the causal relationship between circadian disruption and AD progression.[4]

Protocol 2: In Vivo Evaluation in a Transgenic AD Mouse Model

This protocol outlines a chronic dosing study to assess if restoring circadian function with Tasimelteon can mitigate AD-like pathology and cognitive deficits in a relevant mouse model.

Objective: To determine the long-term effects of Tasimelteon-mediated circadian regulation on cognitive performance and amyloid burden in 5xFAD transgenic mice.

Materials:

  • 5xFAD transgenic mice and wild-type littermate controls (e.g., starting at 3 months of age)

  • Tasimelteon and vehicle solution

  • Equipment for behavioral testing (e.g., Morris water maze, Y-maze)

  • Reagents for tissue processing and analysis (ELISA kits for Aβ40/Aβ42, antibodies for immunohistochemistry)

Step-by-Step Methodology:

  • Animal Cohorts & Dosing:

    • Divide 3-month-old 5xFAD and wild-type mice into two groups each: Vehicle and Tasimelteon (e.g., 10 mg/kg/day).

    • Rationale: 3 months is an early stage of pathology in this model, allowing for a preventative-style treatment paradigm.

    • Administer the daily dose via oral gavage or in drinking water approximately 30 minutes before the onset of the dark cycle for 3 months. This timing is designed to reinforce the natural sleep-wake rhythm.

  • Behavioral Testing (at 6 months of age):

    • After the 3-month treatment period, subject the mice to a battery of behavioral tests to assess cognitive function.

    • Y-Maze: To assess short-term spatial working memory.

    • Morris Water Maze: To assess long-term spatial learning and memory. Conduct acquisition trials for 5 days, followed by a probe trial on day 6.

    • Self-Validation: Ensure all testing is performed at the same time of day for all animals to minimize circadian variability. The wild-type vehicle group serves as the baseline for normal cognitive performance.

  • Tissue Collection and Analysis:

    • Following behavioral testing, euthanize the animals and perfuse with saline.

    • Harvest the brains. Hemisect the brain: use one hemisphere for biochemical analysis and fix the other for immunohistochemistry.

    • Biochemistry: Homogenize one hemisphere and perform ELISAs to quantify soluble and insoluble levels of Aβ40 and Aβ42.[6]

    • Immunohistochemistry: Section the fixed hemisphere and perform staining for amyloid plaques (e.g., using 6E10 or 4G8 antibodies) and microgliosis (e.g., using an Iba1 antibody). Quantify the plaque burden and microglial activation in the cortex and hippocampus using image analysis software.

  • Data Interpretation: Compare the results from the Tasimelteon-treated 5xFAD mice to the vehicle-treated 5xFAD mice. A successful outcome would be a significant improvement in cognitive performance, a reduction in Aβ levels, and/or a decrease in neuroinflammation in the treated group.

Part 4: Technical Data and Practical Considerations

Physicochemical & Pharmacokinetic Properties
PropertyValueReference
IUPAC Name N-({[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl})propanamide[7]
Synonyms BMS-214778, VEC-162[1][7]
CAS Number 609799-22-6[7]
Molecular Formula C15H19NO2[7]
Molecular Weight 245.32 g/mol [5]
Solubility DMSO: ≥ 50 mg/mL (203.82 mM)[5]
Brain:Plasma Ratio (Rat) ~0.9[8]
Primary Metabolism Hydroxylation, Dehydrogenation[8]
Human CYP Isoforms CYP1A1, 1A2, 2D6, 2C9 (likely involved)[8]
Formulation Guidelines
  • In Vitro Stock Solutions: For cell culture experiments, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store in small aliquots at -20°C or -80°C. For final working concentrations, dilute the stock solution in culture media, ensuring the final DMSO concentration does not exceed a level toxic to your cells (typically <0.1%).

  • In Vivo Dosing Solutions: Tasimelteon has poor aqueous solubility. For oral gavage, a suspension/solution can be prepared using a vehicle such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline .[5] Sonication is recommended to aid dissolution. Prepare fresh daily if stability is a concern.

References

  • Rynearson, K. D., Ponnusamy, R., Prikhodko, O., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine, 218(4), e20202560. [Link]

  • Rynearson, K. D., Ponnusamy, R., Prikhodko, O., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. PubMed Central, PMC7931646. [Link]

  • Wanngren, J., Ottervald, J., et al. (2012). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Journal of Biological Chemistry. [Link]

  • Liao, C., et al. (2018). Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. Journal of Visualized Experiments. [Link]

  • Svedberg, M. M., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Neuroscience. [Link]

  • BioSpace. (2025). As Alzheimer's Space Heats Up, Biopharma Leans In to Holistic Treatment. BioSpace. [Link]

  • Mitani, Y., et al. (2012). Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice. Journal of Neuroscience. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. tasimelteon | Ligand page. [Link]

  • Erondu, N. E., et al. (2003). Preclinical pharmacokinetics and metabolism of BMS-214778, a novel melatonin receptor agonist. PubMed. [Link]

  • Wikipedia. Tasimelteon. Wikipedia. [Link]

  • Li, Y., et al. (2014). Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. PubMed Central. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. tasimelteon | Ligand page (detailed). [Link]

  • Bristol Myers Squibb. (2025). Our research in neuroscience. Bristol Myers Squibb. [Link]

  • Bristol Myers Squibb. (2024). A new era in Alzheimer’s R&D: Dual approach to disease modification and symptom management. Bristol Myers Squibb. [Link]

  • Ebke, A., et al. (2011). Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein. Journal of Biological Chemistry. [Link]

  • Bristol Myers Squibb. (2025). Pursuing bold solutions through neuroscience research. YouTube. [Link]

  • Hyde, L. A., et al. (2006). Studies to investigate the in vivo therapeutic window of the gamma-secretase inhibitor... PubMed. [Link]

  • BioSpace. (2026). Alzheimer's disease news. BioSpace. [Link]

  • Bristol Myers Squibb. (2025). Neuroscience - BMS Medical. BMS Medical. [Link]

  • Jha, N. K., et al. (2021). The Involvement of Melatonin and Tasimelteon against Alzheimer's Disease. PubMed. [Link]

  • Borgegard, T., et al. (2012). Aminothiazoles as γ-secretase modulators. PubMed. [Link]

  • Gomaa, A. M., et al. (2023). Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • ALZFORUM. (2025). Zervimesine. ALZFORUM. [Link]

  • Novartis. (2026). Neuroscience. Novartis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. This document provides researchers, scientists, and drug development professionals with a systematic framework for addressing the solubility challenges commonly associated with complex heterocyclic compounds like this benzothiazole derivative. Our approach is grounded in first principles of physical chemistry and formulation science to provide logical, step-by-step troubleshooting and optimization strategies.

Section 1: Understanding the Inherent Solubility Challenge

Before attempting solubilization, it is crucial to understand the physicochemical properties of the molecule that contribute to its poor aqueous solubility.

Q: Why is my this compound compound likely to be poorly soluble?

A: The structure of this molecule presents several features that collectively favor low aqueous solubility:

  • Aromatic & Heterocyclic Rings: The core structure consists of a fused benzothiazole ring system and a pyridine ring. These large, rigid, and predominantly hydrophobic structures contribute to a high crystal lattice energy, meaning a significant amount of energy is required to break apart the solid-state crystal and solvate the individual molecules.

  • Fluorine Substitution: The two fluorine atoms on the benzothiazole ring increase the molecule's lipophilicity (hydrophobicity), further reducing its affinity for aqueous media.

  • Potential for Hydrogen Bonding: While the secondary amine and pyridine nitrogen can act as hydrogen bond acceptors, the molecule as a whole can form strong intermolecular hydrogen bonds in the solid state, reinforcing the crystal structure and hindering dissolution.[1]

However, the structure also provides key opportunities for solubility enhancement. The presence of two basic nitrogen atoms—one on the pyridine ring and the secondary amine—is the most critical feature to exploit. These sites can be protonated to form a more soluble salt form.[2][3]

Section 2: Initial Solubility Screening & Troubleshooting

This section provides a baseline protocol to quantitatively assess the compound's solubility in various common solvents. This is a mandatory first step before proceeding to more complex formulation strategies.

Troubleshooting Guide: My Compound Doesn't Dissolve in Anything!

Issue: You have attempted to make a stock solution in a common solvent (e.g., PBS, ethanol) and observe immediate precipitation or an insoluble suspension.

Solution Pathway: Perform a systematic, small-scale solubility assessment. This will define the scope of the problem and guide subsequent formulation efforts.

Experimental Protocol: Baseline Solubility Assessment

  • Preparation: Accurately weigh 1-2 mg of the compound into several small glass vials.

  • Solvent Addition: Add a measured aliquot (e.g., 100 µL) of a test solvent to the first vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes. Use sonication if necessary to break up aggregates.

  • Observation: Visually inspect for undissolved particles against a dark background.

  • Titration: If the compound dissolves completely, add another aliquot of the solvent to determine the saturation point. If it does not dissolve, add another aliquot of solvent to see if solubility can be achieved at a lower concentration.

  • Equilibration & Quantification (Optional but Recommended): For precise measurements, allow the suspension to equilibrate (e.g., by shaking at a controlled temperature for 24-48 hours). Centrifuge to pellet undissolved solid, and then quantify the concentration of the compound in the supernatant using a validated analytical method like HPLC-UV.

  • Data Compilation: Record the results in a clear format.

Table 1: Example Solvents for Initial Solubility Screening

Solvent Class Example Solvent Purpose & Rationale
Aqueous Buffers Phosphate-Buffered Saline (PBS), pH 7.4 Establishes baseline physiological solubility. Poor solubility is expected.
Citrate Buffer, pH 3.0 Tests solubility under acidic conditions to protonate basic nitrogens.
Glycine-NaOH Buffer, pH 10.0 Tests solubility under basic conditions.
Polar Protic Solvents Ethanol, Methanol Common organic solvents used in initial stock preparation.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) Strong organic solvents capable of dissolving many poorly soluble compounds. Often used for high-concentration stock solutions.

| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol | Biocompatible solvents often used in formulation development.[4][5] |

Section 3: Systematic Strategies for Solubility Enhancement

Once a baseline is established, employ the following strategies in a stepwise manner. The goal is to find the simplest method that meets the concentration requirements for your specific experiment (e.g., in vitro assay vs. in vivo formulation).

Workflow for Solubility Enhancement

The following diagram outlines the logical progression for tackling the solubility of this compound.

G cluster_0 Phase 1: Foundational Strategies cluster_1 Phase 2: Intermediate Formulation cluster_2 Phase 3: Advanced Formulation cluster_3 Outcome A Initial Solubility Screening (Table 1) B pH Modification (Acidification) A->B Basic nitrogens present? (Yes) C Co-solvent Screening (DMSO, EtOH, PEG 400) B->C Insufficient solubility or pH incompatible with assay H Solubility Goal Achieved (Proceed with experiment) B->H D Surfactant Screening (e.g., Tween® 80) C->D Co-solvent toxicity or precipitation on dilution C->H E Cyclodextrin Complexation (e.g., HP-β-CD) D->E Surfactant interferes with assay D->H F Solid Dispersions E->F Complexation insufficient or requires solid dosage form E->H G Nanosuspensions F->G Amorphous stability issues G->H

Caption: A decision-making workflow for enhancing compound solubility.

Strategy 1: pH Modification

FAQ: How does pH affect the solubility of my compound?

A: Your compound has two basic nitrogen centers. In an acidic environment (low pH), these nitrogens will become protonated, acquiring a positive charge. This charged species, or salt, will have a much stronger electrostatic interaction with polar water molecules, thereby increasing solubility.[6][7] This is often the most effective and simplest initial strategy.

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Make a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Add Compound: Add an excess of the compound to a fixed volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate & Quantify: Centrifuge the samples to pellet undissolved solid. Carefully remove the supernatant, filter if necessary, and quantify the compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Plot Data: Plot solubility (e.g., in µg/mL or µM) as a function of pH. You should observe a significant increase in solubility as the pH decreases.

Troubleshooting:

  • Issue: The compound degrades at low pH.

    • Solution: Determine the lowest pH at which the compound remains stable for the duration of your experiment. Salt formation via lyophilization with a stoichiometric amount of a suitable acid (e.g., HCl, mesylate) can sometimes yield a stable, soluble solid.[8]

Strategy 2: Co-solvents

FAQ: My compound is soluble in DMSO but crashes out when I dilute it into my aqueous assay buffer. What should I do?

A: This is a common problem caused by the drastic change in solvent polarity. A co-solvent system can mitigate this. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic molecules.[5][9][10]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (see Table 2).

  • Prepare Co-solvent Mixtures: Create a series of aqueous buffer/co-solvent mixtures at different concentrations (e.g., 5%, 10%, 20% v/v co-solvent in your primary assay buffer).

  • Determine Solubility: Measure the solubility of your compound in each mixture using the equilibration method described previously.

  • Check Compatibility: Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not inhibit enzymes, kill cells, or interfere with readouts).

Table 2: Common Co-solvents for Biological Assays

Co-solvent Max Typical % (v/v) for Cell-Based Assays Notes
DMSO < 0.5 - 1% High solubilizing power but can be toxic at higher concentrations.
Ethanol < 1% Good solubilizer, but can cause protein precipitation.
PEG 400 1 - 5% Generally low toxicity, widely used in formulations.[4]

| Propylene Glycol | 1 - 5% | Low toxicity, good safety profile. |

Strategy 3: Complexation with Cyclodextrins

FAQ: I need a higher concentration for an in vivo study, and high levels of co-solvents are not an option. What else can I try?

A: Cyclodextrins are an excellent choice for improving solubility for in vivo applications. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. Your poorly soluble compound can become encapsulated within this cavity, forming an "inclusion complex."[11][12] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[13][14]

Experimental Protocol: Cyclodextrin Complexation

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[15]

  • Prepare Solutions: Create a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 20% w/v).

  • Phase Solubility Study: Add an excess of your compound to each solution and determine its solubility as described in the pH profile protocol.

  • Plot Data: Plot the solubility of your compound as a function of HP-β-CD concentration. A linear increase is indicative of a 1:1 complex formation and successful solubilization.

  • Preparation of Dosing Solution: To prepare a solution, dissolve the required amount of HP-β-CD in buffer first, then add the compound and stir until it dissolves completely. Gentle heating or sonication can accelerate the process.

Strategy 4: Advanced Formulations (An Overview)

If the above strategies fail to meet your needs, particularly for developing oral solid dosage forms or high-concentration parenteral formulations, more advanced methods may be required. These typically involve specialized equipment and expertise.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[16][17] The drug can exist in an amorphous, high-energy state, which leads to significantly faster dissolution and higher apparent solubility.[18][19]

  • Nanosuspensions: This approach reduces the particle size of the drug down to the nanometer range.[20] The drastic increase in surface area, as described by the Noyes-Whitney equation, leads to a much faster dissolution rate.[21][22][23]

These advanced strategies are typically pursued in later-stage drug development and require significant formulation expertise.

References

  • PubChem. N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. National Institutes of Health. Available at: [Link]

  • PubChem. 4,6-Difluoro-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. JOCPR. Available at: [Link]

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. National Institutes of Health. Available at: [Link]

  • SpringerLink. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Springer. Available at: [Link]

  • National Center for Biotechnology Information. Nanosuspension: An approach to enhance solubility of drugs. PMC, NIH. Available at: [Link]

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. JAPER. Available at: [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC, PubMed Central. Available at: [Link]

  • National Institutes of Health. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. Available at: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • ResearchGate. Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review. ResearchGate. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. JDDT. Available at: [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. Available at: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • Dr. Reddy's. Formulation Development Strategies for Poorly Soluble Pharma APIs. Available at: [Link]

  • Frontiers. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Available at: [Link]

  • University of York. Solubility and pH of amines. Available at: [Link]

  • Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. Available at: [Link]

  • Nanofabrication. Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Available at: [Link]

  • ResearchGate. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. Available at: [Link]

  • ResearchGate. Solid dispersion: A strategy for solubility enhancement. Available at: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available at: [Link]

  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available at: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]

  • PubChem. 4,6-difluoro-1H-1,3-benzodiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. Formulation And Development Of Nanosuspension For Solubility Enhancement Of Gefitinib. Available at: [Link]

  • Lumen Learning. Properties of amines. Organic Chemistry II. Available at: [Link]

  • Taylor & Francis Online. The effect of cosolvents and surfactants on the solubility of sulfasalazine. Available at: [Link]

  • National Institutes of Health. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. Available at: [Link]

  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. Available at: [Link]

  • Informa Connect. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Available at: [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • SciSpace. nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. Available at: [Link]

  • Curiatis. Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • National Institutes of Health. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. NIH. Available at: [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available at: [Link]

  • American Chemical Society. Strategies to Improve Solubility of Drug Candidates. ACS. Available at: [Link]

Sources

Technical Support Center: 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Stability Issues

Welcome to the technical support guide for 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. As a researcher, you know that the stability and integrity of your small molecule are paramount to generating reproducible and reliable data. This document provides in-depth, experience-driven guidance to help you navigate potential stability challenges with this compound.

While specific stability data for this compound is not extensively published, its core structure is the 2-aminobenzothiazole scaffold. This scaffold is shared by numerous well-characterized molecules, including the drug Riluzole. The stability liabilities and degradation pathways of these related compounds provide a robust and scientifically sound framework for troubleshooting. This guide leverages that knowledge to provide you with actionable protocols and the rationale behind them.

Frequently Asked Questions & Troubleshooting Guides

Q1: My compound seems to degrade over time, even when stored as a solid. What are the optimal storage conditions?

A1: Foundational Stability: Storage and Handling

The long-term stability of any research compound begins with proper storage. For the 2-aminobenzothiazole class, degradation as a solid is often initiated by environmental factors like light, moisture, and atmospheric oxygen.

Core Recommendation: Store the solid compound under inert gas (argon or nitrogen) at -20°C, protected from light. For routine use, store smaller aliquots in amber glass vials with tight-fitting caps in a desiccator at 4°C. This minimizes repeated freeze-thaw cycles and exposure to atmospheric conditions.

Causality Explained:

  • Photodegradation: Aromatic heterocyclic systems like benzothiazole can absorb UV light, leading to the formation of reactive species that initiate degradation.[1] Protecting the compound from light is a critical first step.

  • Hydrolysis: While more significant in solution, adsorbed moisture on the solid can facilitate slow hydrolysis of the amine functional groups or potentially attack the thiazole ring over long periods, especially if the compound is stored at room temperature.

  • Oxidation: Atmospheric oxygen can lead to slow oxidation, particularly of the sulfur atom within the thiazole ring. This process can be accelerated by light and elevated temperatures.

Q2: I'm observing rapid compound loss in my aqueous assay buffer. What could be the cause and how do I fix it?

A2: Addressing Solution Stability: The Impact of pH and Hydrolysis

Aqueous instability is one of the most common issues encountered. The 2-aminobenzothiazole ring system possesses specific chemical liabilities related to pH.

Troubleshooting Workflow:

A Observe Compound Loss in Aqueous Solution B Is the buffer pH < 4 or > 8? A->B H Prepare Solutions Fresh Daily A->H C Is the experiment run at elevated temperature (>37°C)? B->C No D Potential for Acid/Base Catalyzed Hydrolysis B->D Yes C->D Yes E Run pH Stability Profile (See Protocol 1) D->E F Determine Optimal pH Range (e.g., pH 5-7.5) E->F G Reformulate Buffer to Optimal pH F->G I Consider Using Co-solvents (DMSO, Ethanol) to reduce water activity F->I G->H cluster_0 Hypothetical Oxidative Degradation Benzothiazole 2-Aminobenzothiazole Scaffold RingOpening Nucleophilic Attack & Thiazole Ring Opening Benzothiazole->RingOpening Oxidant Oxidant (e.g., H₂O₂, MMPP, ROS) Oxidant->RingOpening Oxidation1 Thiol Oxidation Oxidant->Oxidation1 Intermediate Acylamidobenzene Thiol Intermediate RingOpening->Intermediate Intermediate->Oxidation1 Product Acylamidobenzene Sulfonate/Sulfinate Products Oxidation1->Product

Caption: Hypothetical oxidative degradation pathway.

Actionable Solutions:

  • Degas Solvents: Before preparing solutions, sparge aqueous buffers with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Use Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant like N-acetylcysteine (NAC) or ascorbic acid to your media. Always run a control to ensure the antioxidant itself does not interfere with your experiment.

  • Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in buffers or media can catalyze oxidation. Adding a chelating agent like EDTA (at a low concentration, e.g., 10-50 µM) can sequester these ions. Again, verify compatibility with your system.

  • Perform a Forced Oxidation Test: To definitively confirm oxidative liability, use the forced degradation protocol (Protocol 1) with hydrogen peroxide. The appearance of specific degradation products that match those seen in your unstable assay provides strong evidence for oxidation.

Experimental Protocols

Protocol 1: Foundational Forced Degradation Study

This protocol is a self-validating system to determine the intrinsic stability of your compound under various stress conditions, as recommended by ICH guidelines. [2][3] Objective: To identify the primary degradation pathways for this compound.

Materials:

  • Your compound

  • HPLC-grade water, acetonitrile, methanol

  • Buffers: pH 3, pH 7, pH 9

  • 1N HCl, 1N NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a C18 column and UV/PDA detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: In separate, clearly labeled amber HPLC vials, set up the following conditions. For each condition, prepare a parallel control vial kept at 4°C in the dark.

    • Acid Hydrolysis: Mix 100 µL of stock with 900 µL of 1N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 100 µL of stock with 900 µL of 1N NaOH. Incubate at 60°C.

    • Neutral Hydrolysis: Mix 100 µL of stock with 900 µL of HPLC-grade water. Incubate at 60°C.

    • Oxidation: Mix 100 µL of stock with 900 µL of 3% H₂O₂. Keep at room temperature.

    • Photostability: Place an aliquot of the stock solution in a clear vial under a photostability chamber (ICH Q1B compliant, with UV and visible light) for 24 hours. Keep a control vial wrapped in foil next to it.

  • Time Points: Withdraw aliquots from each vial (and its control) at T=0, 2, 8, and 24 hours.

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before injection.

    • For other samples, dilute with the mobile phase as needed.

  • HPLC Analysis: Analyze all samples by a reverse-phase HPLC method. Monitor the peak area of the parent compound and the appearance of any new peaks (degradants).

  • Data Analysis: Calculate the percentage of degradation for the parent compound at each time point relative to the T=0 sample. A significant loss (>5-10%) indicates instability under that condition.

Stress Condition Typical Result for 2-Aminobenzothiazole Scaffold (Example: Riluzole) Interpretation
1N HCl, 60°CMinimal degradation (<5%) [4]Generally stable to acid hydrolysis.
1N NaOH, 60°CVariable; may show some degradation [5]Potential for base-catalyzed degradation; requires investigation.
3% H₂O₂, RTSignificant degradation (e.g., 10-20%) [4]High susceptibility to oxidation.
Photolysis (ICH Q1B)May show some degradationPotential for photolytic degradation; requires light protection.
Heat (60°C, Neutral)Minimal degradation (<5%) [4]Generally stable to thermal stress in neutral solution.

References

  • Title: Oxidative Ring-Opening of Benzothiazole Derivatives Source: Canadian Journal of Chemistry, 2018 URL: [Link]

  • Title: Oxidative ring-opening of benzothiazole derivatives - Canadian Science Publishing Source: Canadian Science Publishing, 2018 URL: [Link]

  • Title: Oxidative ring-opening of benzothiazole derivatives - ResearchGate Source: ResearchGate, 2019 URL: [Link]

  • Title: Oxidative Ring-Opening of Benzothiazole Derivatives - TSpace Source: TSpace (University of Toronto), 2018 URL: [Link]

  • Title: Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2 Source: RSC Publishing, 2021 URL: [Link]

  • Title: Riluzole: Validation of Stability-Indicating HPLC, D1 and DD1 Spectrophotometric Assays Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]

  • Title: A stability-indicating LC method for riluzole in bulk drugs and pharmaceutical dosage forms Source: TSI Journals, 2008 URL: [Link]

  • Title: Process for the preparation of 2-hydroxy-benzothiazoles Source: Google Patents, EP0039483A1 URL
  • Title: 2-Aminobenzothiazoles in anticancer drug design and discovery Source: PMC - PubMed Central, 2022 URL: [Link]

  • Title: Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins Source: NIH National Library of Medicine, 2022 URL: [Link]

  • Title: An improved stability-indicating HPLC method for Riluzole hydrochloride in bulk and pharmaceutical dosage forms Source: ResearchGate, 2014 URL: [Link]

  • Title: Riluzole: Validation of Stability-Indicating HPLC, D1 and DD1 Spectrophotometric Assays Source: ResearchGate, 2014 URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH National Library of Medicine, 2013 URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online, 2016 URL: [Link]

  • Title: Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection Source: PMC - NIH, 2020 URL: [Link]

  • Title: Studies on photodegradation process of psychotropic drugs: a review Source: PMC - NIH, 2018 URL: [Link]

Sources

Technical Support Center: 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for assays involving 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you navigate the common challenges associated with this and similar chemical scaffolds. This guide is structured to provide quick answers through FAQs and detailed troubleshooting workflows for more complex issues.

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various pharmacologically active agents.[1][2] The specific substitutions in this compound—namely the difluoro-benzothiazole core and the pyridinylmethyl amine side chain—impart distinct physicochemical properties that can present unique challenges in biological assays. This guide will help you anticipate and address these challenges to ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the handling and testing of this compound.

Q1: My compound precipitated out of the aqueous buffer after dilution from a DMSO stock. What's happening and what should I do?

A1: This is a classic solubility issue, common with planar, aromatic compounds.[3] The high concentration of DMSO in your stock solution keeps the compound solubilized, but upon dilution into an aqueous buffer, the compound's low aqueous solubility causes it to crash out.

  • Immediate Actions:

    • Optimize Final DMSO Concentration: Keep the final DMSO concentration as low as possible while maintaining solubility, typically ≤0.5% for cellular assays.

    • Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution. This can prevent the rapid change in solvent polarity that causes precipitation.[4]

    • Visually Inspect: Always visually inspect your assay plates for signs of precipitation before and after adding the compound.

Q2: I'm observing a high background signal in my fluorescence-based assay. Could the compound be the cause?

A2: Yes, this is a strong possibility. Many heterocyclic compounds, including those with benzothiazole cores, are intrinsically fluorescent (autofluorescent).[5][6] If your compound's excitation and emission spectra overlap with those of your assay's fluorophore, it will cause interference, leading to false positives.

  • Quick Check: Run a control experiment with your compound in the assay buffer without the biological target (e.g., enzyme or cells). If you still see a high signal, autofluorescence is the likely culprit.

Q3: My hit rate is unusually high in my primary screen. How can I be sure the activity is specific to my target?

A3: A high hit rate often points to non-specific activity or assay artifacts rather than genuine, target-specific inhibition.[7] Two common causes are:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes, often by sequestering the protein.[8][9] This is a major source of false positives in early drug discovery.[8]

  • Assay Interference: Besides autofluorescence, the compound might be quenching the fluorescence signal or interfering with the detection system in other ways.[5][6]

  • Next Step: You must perform counter-screens to rule out these artifacts. A simple and effective method is to re-test your hits in the presence of a non-ionic detergent like Triton X-100.[9]

Q4: Are there any specific handling precautions for this class of compounds?

A4: While this compound itself does not have extensive public safety data, related 2-aminobenzothiazoles are known to be potential skin and eye irritants.[10] Furthermore, the core structure is susceptible to oxidation.

  • Recommendations:

    • Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • For long-term storage of stock solutions, consider purging with an inert gas like nitrogen or argon to prevent oxidative degradation.[11]

    • Always consult the Safety Data Sheet (SDS) provided by the supplier.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step workflows to diagnose and resolve complex experimental problems.

Guide 1: Diagnosing and Mitigating Poor Solubility

Poor solubility is one of the most common and confounding issues in bioassays, leading to underestimated potency, variable data, and inaccurate structure-activity relationships (SAR).[3]

Symptom:

You observe a lower-than-expected potency, poor dose-response curves, or visible precipitate in your assay wells.

Underlying Cause:

The planar, aromatic structure of the benzothiazole core contributes to low aqueous solubility. The difluoro substitutions can further increase lipophilicity, exacerbating the problem. When the compound is diluted from a high-concentration DMSO stock into the aqueous assay buffer, its concentration may exceed its thermodynamic solubility limit, leading to precipitation.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Compound Precipitation A Precipitation Observed in Assay B Determine Kinetic Solubility A->B  First, quantify the problem C Is Assay [C] > Kinetic Solubility? B->C D Reduce Highest Assay [C] C->D Yes E Modify Assay Buffer C->E No H Problem Resolved D->H F Add Solubilizing Excipients (e.g., BSA, cyclodextrins) E->F  Consider additives G Re-test in Modified Buffer F->G G->H

Caption: A troubleshooting flowchart for addressing compound precipitation.

Experimental Protocol: Kinetic Solubility Assessment via Nephelometry

This method measures the concentration at which a compound begins to precipitate upon dilution from a DMSO stock into an aqueous buffer, providing a practical solubility limit for your assay conditions.[12]

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Aqueous assay buffer (e.g., PBS, pH 7.4).

  • Clear, 96-well or 384-well microplates.

  • Plate reader with nephelometry (light scattering) capabilities.

Methodology:

  • Prepare Stock Plate: In a 96-well plate, create a serial dilution of your 10 mM DMSO stock. A 2-fold dilution series is typical.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO stock plate to a corresponding well of a new plate containing a fixed volume of the aqueous assay buffer (e.g., 98-99 µL). This ensures a consistent final DMSO concentration.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

  • Measurement: Measure the turbidity (light scattering) of each well using the plate reader.

  • Analysis: The kinetic solubility is the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.

Concentration (µM)Turbidity (Nephelometry Units)Observation
10015,234Significant Precipitation
508,765Moderate Precipitation
251,102Slight Precipitation
12.5155Clear Solution
6.25151Clear Solution
Blank (Buffer + DMSO)150Clear Solution
Caption: Example nephelometry data. The kinetic solubility in this example is between 12.5 and 25 µM.
Guide 2: Identifying and Overcoming Non-Specific Inhibition

Non-specific inhibition, often caused by compound aggregation, is a notorious pitfall in drug discovery that can lead to wasted resources.[9]

Symptom:

The compound shows activity against your target enzyme, but it also inhibits other, unrelated enzymes. The dose-response curve may have a steep Hill slope (>1.5).

Underlying Cause:

Many organic molecules, particularly those that are "greasy" or planar, can self-assemble into colloidal aggregates in aqueous solutions at micromolar concentrations.[8] These aggregates can inhibit enzymes non-specifically, often by partially denaturing the protein on the aggregate surface.[8][9]

Troubleshooting Workflow:

G cluster_1 Troubleshooting Non-Specific Inhibition A Suspected Non-Specific Hit B Re-run Assay with 0.01% Triton X-100 A->B  Detergent test C Is IC50 Shift > 10-fold? B->C D Likely Aggregator. Deprioritize or redesign compound. C->D Yes E Run Orthogonal Counter-Screen (e.g., AmpC β-lactamase assay) C->E No / Ambiguous F Is compound active in counter-screen? E->F G Likely Non-Specific. Deprioritize. F->G Yes H Hit is likely specific. Proceed with validation. F->H No

Caption: Decision tree for identifying aggregate-based inhibitors.

Experimental Protocol: Detergent Counter-Screen

This is a simple and effective method to test for aggregation-based inhibition. Non-ionic detergents like Triton X-100 disrupt the formation of colloidal aggregates, thus abolishing the inhibitory activity of aggregators.[9]

Methodology:

  • Prepare Assay Conditions: Prepare two sets of your primary biochemical assay.

    • Set A (Standard): Your standard assay buffer.

    • Set B (Detergent): Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Run Dose-Response: Generate a full dose-response curve for this compound in both sets of conditions.

  • Analyze Data: Calculate the IC50 value for each condition.

Interpreting the Results:

ConditionIC50 (µM)Interpretation
Standard Buffer2.5Potent inhibition observed
Buffer + 0.01% Triton X-100> 100>40-fold shift in IC50
Conclusion: A significant rightward shift (>10-fold) in the IC50 value in the presence of detergent is a strong indicator that the observed inhibition is due to compound aggregation.[9] The hit should be flagged as a probable artifact.

Part 3: References

  • What is the non-specific enzyme inhibition? (2018). Quora. [Link]

  • Interference and Artifacts in High-content Screening. (2023). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Development and Application of Fluorescence Polarization Assays in Drug Discovery. (2023). IntechOpen. [Link]

  • Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. (2012). ACS Publications. [Link]

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Nuisance small molecules under a machine-learning lens. (2022). Digital Discovery. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. [Link]

  • A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. (2006). ACS Publications. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). Molecules. [Link]

  • Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. (2021). Frontiers in Neuroscience. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today. [Link]

  • An in vivo platform for identifying inhibitors of protein aggregation. (2015). Nature Communications. [Link]

  • How to tackle compound solubility issue. (2022). Reddit. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Combinatorial Chemistry & High Throughput Screening. [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. [Link]

  • Noncompetitive inhibition. (n.d.). Khan Academy. [Link]

  • Enzyme Inhibition. (2023). Chemistry LibreTexts. [Link]

  • 4,6-Difluoro-1,3-benzothiazol-2-amine. (n.d.). PubChem. [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2018). Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (2018). Journal of Chemical and Pharmaceutical Research. [Link]

  • 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate. (2009). Acta Crystallographica Section E. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate. [Link]

  • N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. (2008). Acta Crystallographica Section E. [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2022). Molecules. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2021). Current Organic Synthesis. [Link]

  • A Review on Benzothiazole Derivatives and Their Biological Significances. (2023). ResearchGate. [Link]

  • 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. (2019). ACS Omega. [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (2019). Journal of Medicinal Chemistry. [Link]

Sources

reducing off-target effects of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals utilizing the novel small molecule inhibitor, 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. Given its chemical structure—a substituted 2-aminobenzothiazole—it is likely being investigated as a modulator of protein kinases or other ATP-binding proteins. This document provides troubleshooting strategies and answers to frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential off-target effects during your experiments.

Our recommendations are grounded in established principles of medicinal chemistry and drug discovery, analyzing the compound's core structural motifs to predict and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely biological targets and off-targets for this compound based on its structure?

A1: The compound's structure contains three key pharmacophoric elements that guide its likely interactions:

  • 2-Aminobenzothiazole Scaffold: This heterocyclic system is a "privileged" scaffold in medicinal chemistry, frequently found in molecules targeting enzymes like kinases (e.g., PI3K, EGFR), histone deacetylases (HDACs), and monoamine oxidases.[1][2][3] Its rigid structure and hydrogen bonding capabilities allow it to fit into well-defined binding pockets, particularly the ATP-binding site of kinases.

  • Pyridine Ring: The N-(pyridin-2-ylmethyl) group is a common feature in modern kinase inhibitors.[4][5][6] The nitrogen atom can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine region of ATP. This makes the kinome a primary source of potential off-targets.[7]

  • Difluoro Aromatic System: The two fluorine atoms significantly alter the electronic properties of the benzothiazole ring.[8][9] Fluorine substitution can enhance binding affinity through electrostatic interactions, improve metabolic stability, and increase membrane permeability.[10][11] However, increased lipophilicity can sometimes contribute to non-specific binding or interactions with hydrophobic pockets in unrelated proteins, such as hERG channels or certain cytochrome P450 enzymes.[11][12]

Given these features, the primary on-target is likely a protein kinase. Consequently, the most probable off-targets are other kinases with structurally similar ATP-binding sites.[7][13]

Q2: My compound shows unexpected toxicity in cell-based assays, even at concentrations where the primary target is not fully inhibited. What could be the cause?

A2: This is a classic sign of an off-target effect. Undesired interactions with proteins essential for cell viability are a major cause of toxicity. Potential culprits include, but are not limited to:

  • Mitochondrial Toxicity: Interference with mitochondrial proteins or the electron transport chain.

  • hERG Channel Inhibition: Blockade of the hERG potassium channel can lead to cardiotoxicity.

  • Broad Kinase Inhibition: Inhibition of essential "housekeeping" kinases (e.g., CDKs involved in cell cycle progression) can induce apoptosis or cell cycle arrest.

  • Reactive Metabolite Formation: Metabolic activation of the compound by cytochrome P450 enzymes into a reactive species that covalently modifies cellular macromolecules.

It is crucial to use the lowest effective concentration that modulates the primary target to minimize these risks.

Q3: How can I experimentally distinguish between an on-target and an off-target phenotype?

A3: Differentiating on-target from off-target effects is a critical validation step. A multi-pronged approach is most effective:

  • Use a Structurally Unrelated Inhibitor: If another inhibitor that targets the same primary protein but has a different chemical scaffold produces the same biological effect, it strengthens the case for an on-target mechanism.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target protein. If the phenotype observed with the compound is recapitulated by genetic knockdown, it is likely on-target.

  • Rescue Experiment: In a system where the target protein is knocked down or knocked out, express a version of the target that is mutated to be resistant to the compound. If the compound's effect is lost in these cells, it confirms on-target action.

  • Dose-Response Correlation: The IC50 for target inhibition (biochemical assay) should correlate with the EC50 for the cellular phenotype. A significant discrepancy suggests the phenotype is driven by a different, potentially more potent, off-target interaction.

Troubleshooting Guides

This section provides step-by-step protocols to address specific issues you may encounter.

Issue 1: Inconsistent or Non-reproducible Results in Cellular Assays
  • Possible Cause: Compound aggregation, poor solubility, or non-specific binding at high concentrations. Many screening hits turn out to be pan-assay interference compounds (PAINS) or aggregators.[14]

  • Troubleshooting Protocol:

    • Assess Physicochemical Properties:

      • Action: Measure the aqueous solubility of the compound in your specific cell culture medium.

      • Rationale: Compound precipitation will lead to highly variable effective concentrations.

    • Run an Aggregation Assay:

      • Action: Perform a dynamic light scattering (DLS) experiment or a detergent-based counter-screen (e.g., including 0.01% Triton X-100).

      • Rationale: Aggregators are a common source of false positives in high-throughput screens.[14] If the compound's activity is significantly reduced in the presence of a non-ionic detergent, it is likely acting via aggregation.

    • Check for Assay Interference:

      • Action: Run your assay in the absence of the target protein (or in a cell lysate from a knockout cell line) to see if the compound directly interferes with the detection reagents (e.g., fluorescence, luminescence).

      • Rationale: This identifies compounds that are not true inhibitors but rather interfere with the assay technology itself.[14]

Issue 2: Observed Phenotype Does Not Correlate with Target Inhibition Potency
  • Possible Cause: The phenotype is being driven by a more potent off-target interaction than the intended on-target activity.

  • Troubleshooting Workflow: This workflow outlines a systematic approach to identify the responsible off-target.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Experimental Profiling cluster_2 Phase 3: Validation & Mitigation A Discrepancy Observed: Cellular EC50 << Biochemical IC50 B Perform In Silico Profiling (e.g., SEA, SwissTargetPrediction) A->B Initiate search C Hypothesize Potential Off-Target Classes (Kinases, GPCRs, Ion Channels) B->C Generate predictions D Broad Kinase Panel Screen (e.g., Eurofins, Reaction Biology) C->D Test primary hypothesis E Broad Target Panel Screen (e.g., CEREP Safety Panel) C->E Test secondary hypotheses F Identify High-Affinity Hits (Ki or IC50 < Cellular EC50) D->F E->F G Validate Hits in Cellular Assays (e.g., Phospho-flow, Reporter Assay) F->G Confirm cellular activity H Rational Drug Design: Modify scaffold to reduce off-target binding G->H Inform medicinal chemistry I Synthesize & Test Analogs H->I J Select More Specific Compound I->J

Caption: Workflow for identifying and mitigating off-target effects.

  • Step-by-Step Protocol:

    • In Silico Prediction:

      • Action: Use computational tools to predict potential off-targets based on chemical similarity to known ligands.[15][16] This can provide an initial list of hypotheses.

      • Rationale: Early computational screening can save resources by prioritizing experimental assays.

    • Broad Panel Screening:

      • Action: Submit the compound to a commercial kinase panel (e.g., a 400+ kinase panel) and a broader safety panel that includes GPCRs, ion channels, and transporters.

      • Rationale: These experimental screens provide direct evidence of interactions across a wide range of protein families, identifying unanticipated liabilities.

    • Validate High-Affinity Hits:

      • Action: For any identified off-targets with binding affinity comparable to or greater than your primary target, perform a specific cellular assay to confirm functional inhibition.

      • Rationale: Binding does not always translate to functional modulation. A cellular assay confirms the off-target interaction is relevant in a biological context.

    • Structure-Activity Relationship (SAR) Analysis:

      • Action: If a problematic off-target is confirmed, work with a medicinal chemist to design analogs. The goal is to modify the compound to decrease affinity for the off-target while maintaining potency for the on-target. The fluorine atoms and pyridine group are key handles for modification.[17][18]

      • Rationale: Targeted chemical modifications can engineer selectivity, leading to a safer and more specific chemical probe or drug candidate.[15][19]

Data Summary Tables

Table 1: Common Off-Target Classes for Heterocyclic Kinase Inhibitors

Off-Target ClassRationale for InteractionPotential ConsequenceRecommended Screening Assay
Kinome Conserved ATP-binding site across >500 human kinases.[7]Unintended pathway modulation, toxicity, or polypharmacology.Broad-panel kinase activity/binding assay (e.g., DiscoverX, Reaction Biology).
Cytochrome P450s Lipophilic, aromatic structures can bind to CYP active sites.Altered drug metabolism, drug-drug interactions.In vitro CYP inhibition/induction assays (e.g., 3A4, 2D6, 2C9).
hERG Channel Certain pharmacophores can bind to the channel pore.Cardiotoxicity (QT prolongation).Patch-clamp electrophysiology assay.
NQO2 The oxidoreductase NQO2 has been identified as a potent off-target for some kinase inhibitors like imatinib.[13]Unpredictable redox cycling, potential toxicity.NQO2 enzymatic activity assay.

Table 2: Orthogonal Methods for Off-Target Identification

Method TypeTechniquePrincipleUse Case
Computational Chemical Similarity Searching (e.g., SEA)Predicts targets by comparing compound structure to ligands with known targets.[16]Hypothesis generation before experimental screening.
In Vitro (Biochemical) Affinity-Based Profiling (e.g., KiNativ)Uses chemical probes to measure compound binding across the proteome.Unbiased identification of direct binding partners in a cell lysate.
In Vitro (Biochemical) Broad Panel Screening (e.g., CEREP)Measures functional activity or binding against a large panel of known targets.Standard safety assessment for drug candidates.
Cell-Based Thermal Proteome Profiling (TPP)Measures changes in protein thermal stability across the proteome upon compound binding.Unbiased identification of target engagement in intact cells.
Genetic CRISPR/Cas9 ScreeningIdentifies genes that, when knocked out, confer resistance or sensitivity to the compound.Deconvoluting mechanism of action and identifying essential pathways for toxicity.

Experimental Workflow Diagram

The following diagram illustrates a comprehensive hit validation cascade designed to eliminate false positives and characterize off-target effects early in the discovery process.

G HTS Primary High-Throughput Screen (HTS Hits) Triage Hit Triage: - Remove PAINS - Cluster by Scaffold HTS->Triage Confirm Confirm Structure & Purity (LC-MS, NMR) Triage->Confirm Prioritized Hits DoseResp Confirm Activity: Dose-Response Curve (IC50) Confirm->DoseResp Orthogonal Orthogonal Assay Validation (Different detection method) DoseResp->Orthogonal Confirmed Actives Biophysical Direct Target Engagement (SPR, ITC, or TPP) Orthogonal->Biophysical Selectivity Selectivity Profiling Biophysical->Selectivity Direct Binders KinasePanel Broad Kinome Screen Selectivity->KinasePanel SafetyPanel Safety Pharmacology Panel (CEREP or equivalent) Selectivity->SafetyPanel Cellular Cellular Target Engagement (e.g., Western Blot for p-target) KinasePanel->Cellular SafetyPanel->Cellular Phenotype Phenotypic Assays (Viability, Apoptosis, etc.) Cellular->Phenotype Correlate target engagement with phenotype Lead Validated Lead Compound Phenotype->Lead

Caption: A typical hit-to-lead validation workflow.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Prakash, G. K. S., & Yudin, A. K. (2014). Fluorine in medicinal chemistry. Chemical Reviews, 114(4), 2390-2432.
  • BenchChem. (n.d.). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367).
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • BenchChem. (n.d.). Technical Support Center: Investigating Off-Target Effects of Small Molecules.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
  • Talele, T. T. (2016). The “privileged” 2-aminobenzothiazole scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry, 24(16), 3357-3382.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Kairos Discovery. (n.d.). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy.
  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
  • Tsai, S. Q., Zheng, Z., Nguyen, N. T., Liebers, M., Topkar, V. V., Thapar, V., ... & Joung, J. K. (2015). GUIDE-seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases.
  • Melkonyan, H., Fuchs, J. E., & Tautermann, C. S. (2014). Heteroaromatic pi-stacking energy landscapes.
  • Wan, Z. K., Raggon, J. W., & Combs, D. W. (2009). Mitigating heterocycle metabolism in drug discovery. Journal of Medicinal Chemistry, 52(15), 4567-4580.
  • Kamal, A., Reddy, M. K., & Ramaiah, M. J. (2010). Recent advances in the synthesis of benzothiazoles. Chemical Reviews, 110(12), 7147-7186.
  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 9(12), 2686-2695.
  • Kim, D., Bae, S., & Kim, J. S. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Methods Primers, 1(1), 1-15.
  • Ammar, M., Kumar, P., & Kumar, V. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Molecules, 27(19), 6549.
  • Kumar, P., Ammar, M., & Kumar, V. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry, 7, 513.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Omair, M. A. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(44), 40385-40401.
  • Pérez-Villanueva, J., Santos-García, A., & Hernández-Campos, A. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules, 27(22), 7939.
  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 22(12), 1736-1746.
  • Li, Y., Zhang, Y., & Wang, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1989.
  • Boutros, M., Bras, L., & Huber, W. (2006). HiTSeekR: a software for the analysis of high-throughput screening data.
  • Al-Mulla, A. (2017). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Journal of Chemical and Pharmaceutical Research, 9(1), 125-132.
  • Evotec. (2025, January 20). Unlocking High-Throughput Screening Strategies.
  • Buehler, E. (2014, March 11). How should I perform high throughput screening hit follow up?
  • Sharma, R., & Kumar, R. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics, 12(2-S), 173-185.
  • Daud, H. H. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(3).
  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments.
  • Kumar, A. (2025, October 5). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737406, 4,6-Difluoro-1,3-benzothiazol-2-amine.
  • Kumar, R., & Sharma, R. (2016). A review on the medicinal importance of pyridine derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2374-2382.
  • Harris, P. A., Cheung, M., & Hunter, R. N. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945.
  • Asati, V., & Sharma, S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195.
  • Kumar, B., Singh, S., & Kumar, A. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 23-53.
  • Hu, C., Wang, Q., & Dong, X. (2021). Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry, 64(16), 12163-12180.
  • Singh, U. P., & Singh, R. P. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 25(10), 2309.
  • El-Sayed, M. A., Al-Ostoot, F. H., & Al-Tamimi, A. M. (2012). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 22(1), 548-552.

Sources

Technical Support Center: Purification of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine . The following content is structured as a series of frequently asked questions and troubleshooting scenarios, designed to provide both practical protocols and the underlying scientific rationale for each step.

Overview & Key Physicochemical Properties

Understanding the properties of this compound is fundamental to selecting an appropriate purification strategy. The molecule possesses several key features that influence its behavior during purification: multiple basic nitrogen centers (pyridine, exocyclic amine, and the benzothiazole nitrogen) and a relatively rigid, aromatic structure. These characteristics make it prone to strong interactions with acidic stationary phases like silica gel and dictate its solubility profile.

PropertyValue / ObservationPurification Implication
Molecular Formula C₁₃H₉F₂N₃S---
Molecular Weight 277.29 g/mol Affects diffusion rates; generally suitable for standard purification media.
Appearance Typically an off-white to yellow solid.Color may indicate the presence of oxidative or polymeric impurities.
Basicity (pKa) Multiple basic sites (Pyridine ~5.2, Aminobenzothiazole ~4-5).The compound is basic and will exhibit strong, often irreversible, binding to acidic silica gel, leading to tailing, streaking, or complete retention on the column.[1]
Solubility Generally soluble in polar organic solvents like DCM, EtOAc, and MeOH. Sparingly soluble in non-polar solvents like hexanes.Dictates the choice of solvents for both recrystallization and chromatography.

Frequently Asked Questions & Troubleshooting Guide

Q1: My crude product is a discolored oil/gum. What are the likely impurities and how should I proceed?

Answer: Discoloration and a non-crystalline nature in the crude product typically point to several classes of impurities derived from the synthesis. The most common synthetic routes to 2-aminobenzothiazoles involve oxidative cyclization of phenylthioureas or condensation reactions.[2][3][4]

Common Impurities:

  • Unreacted Starting Materials: Such as 2-amino-4,6-difluorobenzothiazole or 2-(chloromethyl)pyridine.

  • Oxidized Side-Products: Over-oxidation during cyclization can lead to colored, often polymeric, impurities.

  • 'anti-Hugerschoff' Products: Under certain oxidative conditions, aryl thioureas can dimerize rather than cyclize, forming thioamidoguanidines.[5]

  • Residual Solvents & Reagents: High-boiling point solvents (e.g., DMF, DMSO) or inorganic salts (e.g., KSCN).

Recommended First Step: Aqueous Work-up & Trituration Before attempting more complex purification, a thorough aqueous work-up is critical. If the reaction was run in a polar aprotic solvent like DMF, the primary goal is to precipitate the product while washing away highly polar impurities.

Protocol: Crude Product Cleanup

  • Dilution: Dilute the reaction mixture with a larger volume of ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Wash the organic layer sequentially with a saturated NaHCO₃ solution (to neutralize any acid) and then with brine. This helps remove inorganic salts and some highly polar impurities.[6]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Trituration: To the resulting crude solid or oil, add a minimal amount of a solvent in which the product is poorly soluble but impurities are soluble (e.g., cold diethyl ether or a hexane/EtOAc mixture). Agitate or sonicate the mixture. The desired product should precipitate as a solid, which can then be collected by filtration.

Q2: Which primary purification technique is better for this compound: recrystallization or column chromatography?

Answer: The choice depends entirely on the purity of your crude material after initial cleanup. A preliminary assessment by Thin Layer Chromatography (TLC) is essential for making this decision.

  • Recrystallization is ideal if the crude product is >90% pure and contains impurities with different solubility profiles. It is scalable and often yields highly pure crystalline material.

  • Column Chromatography is necessary when the crude product is a complex mixture with multiple components of similar polarity to the desired product.

Below is a decision workflow to guide your choice.

G cluster_0 TLC Run Analytical TLC of Crude Product Decision Assess TLC Plate TLC->Decision Recryst Proceed with Recrystallization Decision->Recryst One major spot? Minor baseline or solvent front impurities? Chrom Proceed with Column Chromatography Decision->Chrom Multiple spots close to product Rf? Significant streaking?

Caption: Figure 1. Purification decision workflow.

Q3: I tried running a silica gel column, but my compound is streaking badly or not eluting at all. What is happening and how do I fix it?

Answer: This is the most common issue encountered when purifying basic amines on standard silica gel. Silica gel has a weakly acidic surface (pKa ≈ 4-5) due to the presence of silanol (Si-OH) groups. Your compound, containing multiple basic nitrogen atoms, engages in a strong acid-base interaction with the stationary phase. This leads to poor peak shape (tailing/streaking) and in severe cases, irreversible adsorption.[1]

Solutions:

  • Use a Mobile Phase Modifier (Base Additive): The most straightforward solution is to add a small amount of a volatile organic base to your eluent. This base competes with your compound for the acidic sites on the silica, improving elution and peak shape.

    • Recommended Modifier: Triethylamine (Et₃N) at 0.5-2% (v/v) or ammonium hydroxide (NH₄OH) at 0.5-1% (v/v) added to the more polar solvent (e.g., methanol or ethyl acetate). Caution: When using NH₄OH with acetonitrile, there is a risk of on-column N-nitrosation of the amine, which can form a new impurity.[7] Therefore, Et₃N is often preferred.

  • Use a Deactivated or Functionalized Stationary Phase:

    • Amine-Functionalized Silica (KP-NH): This is an excellent, albeit more expensive, option. The silica surface is bonded with aminopropyl groups, creating a basic environment that repels basic analytes and prevents strong interactions. This often allows for the use of simpler, neutral solvent systems like hexane/EtOAc.[1]

    • Neutral Alumina: Basic or neutral alumina can be used as an alternative to silica gel, but its activity can be less predictable.

Protocol: Modified Silica Gel Flash Chromatography

  • TLC Method Development: Develop your TLC system using a solvent mixture (e.g., Hexane:EtOAc or DCM:MeOH). Once you find a ratio that gives an Rf of ~0.3, add 1% Et₃N to the TLC jar and re-run. You should observe a higher Rf and a much more compact spot.

  • Slurry Preparation: Deactivate the silica gel by preparing the slurry in your starting eluent mixture that already contains the base modifier.

  • Loading: Use a minimal amount of DCM to dissolve your crude product. Add a small amount of silica gel to this solution to create a dry powder ("dry loading"). This technique prevents band broadening.

  • Elution: Run the column using a gradient elution, slowly increasing the polarity of the mobile phase, ensuring the base modifier is present throughout.

G cluster_0 cluster_solutions Solutions Problem Problem: Compound Streaking on Silica Cause Root Cause: Acid-Base Interaction (Basic Amine + Acidic Silica) Problem->Cause Sol1 Modify Mobile Phase: Add 1% Triethylamine to Eluent Cause->Sol1 Sol2 Change Stationary Phase: Use Amine-Functionalized Silica (KP-NH) Cause->Sol2

Caption: Figure 2. Troubleshooting column chromatography.

Q4: Can you provide a reliable, step-by-step protocol for recrystallization?

Answer: Certainly. Recrystallization is highly effective if your compound is the major component of the crude mixture. The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Recommended Solvent Systems to Screen:

  • Ethanol/Water

  • Isopropanol

  • Ethyl Acetate/Hexane

  • Acetone/Ether[8]

Protocol: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimum volume of a boiling solvent (e.g., isopropanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. The purity should be confirmed by NMR and/or LC-MS.

References

  • Dadmal, T. L., Katre, S. D., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42, 776-797.

  • Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.

  • Kareem, H. S. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate.

  • Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives: A new series of potent antifungal agents. European Journal of Medicinal Chemistry.

  • Malev, V. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. SpringerLink.

  • Jangid, D. K., et al. (2017). An Efficient Synthesis of 2-Aminobenzothiazole and Its Derivatives in Ionic Liquids. International Journal of Pharmaceutical Sciences and Research.

  • Sammour, R. M., et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Semantic Scholar.

  • Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). General procedure for the synthesis of amides.

  • Yakan, H., et al. (2018). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate.

  • Krátký, M., et al. (2012). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH.

  • PubChem. (n.d.). 4,6-Difluoro-1,3-benzothiazol-2-amine. National Center for Biotechnology Information.

  • Xu, S., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.

  • Myers, D. P., et al. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. PubMed.

  • Bickler, B. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.

  • Galochkina, A. V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.

  • PubChem. (n.d.). N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. National Center for Biotechnology Information.

  • EvitaChem. (n.d.). N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

  • Inveniolife. (2021). List of Impurities - JAN-2021.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives.

  • Mohamed, S. K., et al. (2011). N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. NIH.

  • Cauteruccio, S., et al. (2022). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI.

Sources

Technical Support Center: Enhancing the Bioavailability of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers working with 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. This guide is designed to provide in-depth troubleshooting and practical guidance for overcoming the anticipated bioavailability challenges associated with this promising, yet potentially poorly soluble, research compound. Our approach is rooted in established principles of pharmaceutical sciences and formulation development to empower you with the knowledge to advance your research effectively.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about this compound and its formulation.

Q1: What are the likely physicochemical properties of this compound that could impact its oral bioavailability?

Based on its chemical structure, which includes a rigid, fused benzothiazole ring system and fluorine substituents, the compound is likely to exhibit low aqueous solubility.[1][2] The difluoro-benzothiazole core contributes to its lipophilicity, which can hinder dissolution in the aqueous environment of the gastrointestinal (GI) tract. While some lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor absorption. The pyridinylmethyl group may slightly improve solubility compared to a simple alkyl substituent, but the overall molecule is expected to be challenging from a solubility perspective.

Q2: Why is enhancing bioavailability a critical step in the preclinical development of this compound?

Achieving adequate oral bioavailability is essential to ensure that a sufficient concentration of the drug reaches the systemic circulation to elicit a therapeutic effect.[2] For poorly soluble compounds, low bioavailability can lead to high inter-individual variability in drug absorption and a lack of dose-proportionality, making it difficult to establish a reliable dose-response relationship in your preclinical models.[1] Enhancing bioavailability is crucial for obtaining consistent and reproducible data in your efficacy and toxicology studies.

Q3: What are the primary formulation strategies to consider for improving the oral absorption of this compound?

For poorly soluble drugs, several formulation strategies can be employed.[1][3][4] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles to enhance the dissolution rate.[4][5]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to improve its apparent solubility and dissolution.[1][4]

  • Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents to form emulsions or microemulsions in the GI tract, which can enhance solubilization and absorption.[1][4]

  • Prodrug Approach: Chemically modifying the molecule to a more soluble form that is converted back to the active parent drug in the body.[2][6]

The choice of strategy will depend on the specific physicochemical properties of your compound and the desired pharmacokinetic profile.[3]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing common experimental challenges you may face when working to enhance the bioavailability of this compound.

Guide 1: Low and Variable Plasma Exposure in Animal Studies

Issue: You have administered your compound orally to rodents and are observing low and highly variable plasma concentrations in your pharmacokinetic analysis.

Underlying Cause: This is a classic sign of poor oral absorption, likely due to the low aqueous solubility of the compound. The variability often arises from differences in GI physiology between individual animals, which have a more pronounced effect when absorption is dissolution rate-limited.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation & Formulation Development cluster_2 In Vivo Evaluation A Low and Variable Plasma Exposure B Characterize Physicochemical Properties (Solubility, LogP, pKa) A->B Start Troubleshooting C Select Appropriate Formulation Strategy (e.g., Amorphous Solid Dispersion) B->C Based on Data D Screen Polymers and Prepare Solid Dispersions C->D E Characterize Formulations (In Vitro Dissolution, DSC, XRD) D->E Quality Control F Dose Formulated Compound to Animals E->F Select Lead Formulation G Pharmacokinetic Analysis F->G H Improved and Consistent Plasma Exposure G->H Successful Outcome

Caption: Troubleshooting workflow for low in vivo exposure.

Experimental Protocol: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)

This protocol outlines the steps to create and test an ASD, a powerful technique for enhancing the solubility of crystalline compounds.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

  • Dissolution testing apparatus (USP II)

  • High-performance liquid chromatography (HPLC) system

Step-by-Step Methodology:

  • Polymer Screening:

    • Prepare saturated solutions of the compound in the chosen organic solvent.

    • Add small amounts of different polymers to separate aliquots of the solution.

    • Observe for any precipitation. A good polymer will help maintain the drug in solution.

  • Preparation of the Amorphous Solid Dispersion:

    • Dissolve the compound and the selected polymer in the organic solvent at a specific ratio (e.g., 1:3 drug-to-polymer by weight).

    • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.

    • Further dry the film in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

    • Scrape the dried film and gently grind it to a fine powder.

  • In Vitro Dissolution Testing:

    • Perform dissolution testing in a relevant buffer (e.g., simulated gastric fluid or simulated intestinal fluid).

    • Compare the dissolution profile of the ASD to that of the unformulated (crystalline) compound.

    • Collect samples at various time points and analyze the drug concentration by HPLC.

Data Presentation: Expected Dissolution Profiles

FormulationMaximum Concentration (µg/mL)Time to Reach 80% Dissolution (min)
Crystalline Compound5> 120
ASD (1:3 Drug:PVP K30)5030
ASD (1:3 Drug:HPMC-AS)7515

Causality Behind Experimental Choices:

  • Why use an amorphous solid dispersion? By dispersing the drug molecules in a polymer matrix, we prevent the drug from crystallizing. The amorphous form has a higher free energy than the crystalline form, leading to increased apparent solubility and a faster dissolution rate.[1][4]

  • Why screen different polymers? The choice of polymer is critical for the stability and performance of the ASD. Different polymers have varying abilities to interact with the drug and prevent its recrystallization. The goal is to find a polymer that is miscible with the drug and can form a stable, one-phase system.

Guide 2: Poor Permeability Despite Improved Solubility

Issue: You have successfully improved the dissolution of your compound with a formulation, but the in vivo plasma exposure remains low.

Underlying Cause: This suggests that the absorption of your compound may be limited by its permeability across the intestinal epithelium, not just its solubility. The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the intestinal cells and back into the lumen.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Permeability Assessment cluster_2 Formulation Refinement A Improved Dissolution, but Still Low Exposure B Conduct Caco-2 Permeability Assay A->B Start Troubleshooting C Determine Apparent Permeability (Papp) and Efflux Ratio (ER) B->C D Incorporate a Permeation Enhancer or P-gp Inhibitor C->D If ER > 2 E Re-evaluate In Vitro Permeability D->E F Conduct In Vivo PK Study with New Formulation E->F If In Vitro Results Improve G Enhanced Plasma Exposure F->G Successful Outcome

Caption: Troubleshooting workflow for poor permeability.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium to assess drug permeability and identify potential P-gp substrates.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Your formulated compound

  • Control compounds (e.g., propranolol for high permeability, digoxin for P-gp substrate)

  • LC-MS/MS system for quantification

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, take samples from the basolateral (B) side.

  • Permeability Assay (Basolateral to Apical):

    • Add the test compound to the basolateral (B) side.

    • At various time points, take samples from the apical (A) side.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Papp (A→B) and Papp (B→A) are calculated using the rate of drug appearance in the receiver chamber.

    • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

Data Presentation: Interpreting Caco-2 Results

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
Propranolol25240.96High Permeability, Not a P-gp Substrate
Digoxin0.5510Low Permeability, P-gp Substrate
Your Compound1.265Low Permeability, Likely a P-gp Substrate

Causality Behind Experimental Choices:

  • Why use the Caco-2 model? This cell line expresses many of the transporters and enzymes found in the human small intestine, making it a valuable tool for predicting in vivo drug absorption and identifying potential drug-drug interactions.

  • Why measure both A→B and B→A permeability? A significantly higher permeability in the B→A direction (an efflux ratio > 2) is a strong indicator that the compound is actively transported out of the cells by efflux pumps like P-gp.

References

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024;8:212.
  • Deswal, S., et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Indo American Journal of Pharmaceutical Research. 2013;3(11).
  • ResearchGate.
  • MDPI.
  • Pawar, P., et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Benchchem. Technical Support Center: Optimizing Oral Bioavailability of Research Compounds.
  • El-Sayed, N., et al.
  • ResearchGate.

Sources

modifying 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine for better efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a specialized resource, this Technical Support Center is designed for research professionals actively engaged in the optimization of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying strategic thinking essential for successful lead optimization. This guide is structured as an interactive Q&A, addressing the common hurdles and pivotal decision points you may encounter in your experimental workflow.

Section 1: Foundational Strategy & Core Concepts

This section addresses the fundamental questions about the lead molecule, establishing a strategic baseline for any modification campaign.

Question: What is the intrinsic value of the 2-aminobenzothiazole scaffold and what are the presumed roles of the substituents in my lead compound?

Answer: The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets.[1] Its widespread use stems from its rigid, planar structure and its ability to participate in various non-covalent interactions. Numerous derivatives have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[1][2][3][4]

In your specific molecule, this compound, we can hypothesize the following roles for each component:

  • 4,6-Difluorobenzothiazole Core: This is the primary pharmacophore. The fluorine atoms are critical. As highly electronegative, electron-withdrawing groups, they can significantly alter the electronic properties of the ring system.[5] This can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and increase membrane permeability.

  • Exocyclic Amine Linker: The secondary amine acts as a crucial hydrogen bond donor and/or acceptor, providing a key anchor point to the biological target. Its pKa will be influenced by both the benzothiazole and the pyridinylmethyl group.

  • N-(pyridin-2-ylmethyl) Group: This moiety likely explores a specific binding pocket on the target protein. The pyridine ring can engage in π-stacking, cation-π interactions (if protonated), or act as a hydrogen bond acceptor via its nitrogen atom. Its position (2-pyridyl) dictates a specific vector and conformational presentation.

Section 2: Troubleshooting Common Efficacy & Development Issues

Here, we tackle the most frequent challenges that arise when a promising compound moves from initial screening to more complex biological systems.

Question: My compound is potent in an enzymatic assay but shows a significant drop-off in cell-based assays. What's the likely cause and my troubleshooting strategy?

Answer: This is a classic problem indicating poor cell permeability or high susceptibility to cellular efflux pumps. The potent enzymatic activity confirms target engagement, but the molecule isn't reaching its intracellular target in sufficient concentration.

Troubleshooting Workflow:

G A High Enzyme Potency, Low Cellular Activity B Assess Physicochemical Properties (LogP, pKa, PSA, Solubility) A->B C Hypothesis 1: Poor Permeability B->C D Hypothesis 2: Efflux Pump Substrate B->D E Strategy 1: Modify Structure to Reduce Polar Surface Area (PSA) or Increase Lipophilicity C->E F Strategy 2: Mask Polar Groups (Prodrug Approach) C->F G Strategy 3: Test in Efflux Pump Inhibitor Co-assay D->G H Synthesize & Test Analogs E->H F->H G->H If activity is restored

Caption: Troubleshooting workflow for low cellular potency.

Causality Explained:

  • Permeability: Molecules with high Polar Surface Area (PSA > 140 Ų) or multiple rotatable bonds often struggle to passively diffuse across the cell membrane. The secondary amine and pyridine nitrogen in your compound contribute to its PSA.

  • Efflux: The benzothiazole scaffold can be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport compounds out of the cell.[6]

Corrective Actions:

  • Reduce PSA: Consider replacing the pyridine ring with a less polar isostere, such as a phenyl ring with appropriate substituents, or even a bicyclic system to reduce conformational flexibility.[7]

  • Prodrug Strategy: Temporarily mask the polar secondary amine with a lipophilic, enzyme-labile group. This can improve cell entry, after which intracellular enzymes cleave the masking group to release the active drug. A common approach is the formation of an N-acyloxyalkyl derivative.[8][9]

Question: My lead compound suffers from rapid metabolic degradation in liver microsome assays. How do I identify and block the metabolic "hot spots"?

Answer: Rapid metabolism is a major cause of poor in vivo efficacy. The most common metabolic pathways for a molecule like yours are oxidation (Phase I) and glucuronidation (Phase II).

Metabolic Hot-Spot Analysis Workflow:

G A Poor Microsomal Stability B Incubate with Microsomes + NADPH (Phase I) + UDPGA (Phase II) A->B C Analyze by LC-MS/MS B->C D Identify Metabolites (e.g., M+16 for Oxidation) C->D E Pinpoint Site of Metabolism (e.g., Benzothiazole C-H, Pyridine C-H, Methylene Bridge) D->E F Strategy: Block 'Hot Spot' (e.g., Deuteration, Fluorination) E->F G Synthesize & Re-test Analog F->G

Caption: Workflow for identifying and addressing metabolic instability.

Common Metabolic Liabilities & Solutions:

  • Aromatic Oxidation: The unsubstituted positions on the benzothiazole (C5, C7) or pyridine rings are susceptible to CYP450-mediated hydroxylation.

    • Solution: Introduce a metabolically robust group at these positions. Fluorine is an excellent choice as it is small and strongly electron-withdrawing, deactivating the ring towards oxidation. Deuteration (replacing C-H with C-D) can also be used to slow metabolism via the kinetic isotope effect, without significantly altering steric or electronic properties.

  • Methylene Bridge Oxidation: The -CH2- linker between the amine and pyridine is a potential site for oxidation to a carbinolamine, which can be unstable.

    • Solution: Introducing gem-dimethyl groups on this carbon can sterically hinder metabolic attack.

  • N-dealkylation: Cleavage of the pyridinylmethyl group from the exocyclic amine.

    • Solution: Modifying the electronics of the pyridine ring or introducing steric bulk can disfavor this pathway.

Section 3: Strategic Modification Protocols & SAR Expansion

This section provides actionable strategies and step-by-step guides for rationally modifying the lead compound to enhance efficacy.

Question: How can I systematically explore the Structure-Activity Relationships (SAR) around the benzothiazole core?

Answer: A systematic exploration is key to understanding which interactions are critical for activity. The 4- and 6-fluoro substituents are likely important, but the remaining positions (5 and 7) provide opportunities for optimization.

SAR Expansion Strategy for the Benzothiazole Core:

G cluster_0 Benzothiazole Core Modifications cluster_1 Position 5 cluster_2 Position 7 Core 4,6-Difluoro- Benzothiazole P5_H H (Baseline) Core->P5_H P7_H H (Baseline) Core->P7_H P5_Small_EW Cl, Br (Size, Electronics) P5_H->P5_Small_EW P5_Small_ED Methyl (Lipophilicity) P5_H->P5_Small_ED P7_HBD OH, NH2 (H-Bonding) P7_H->P7_HBD P7_Bulky t-Butyl (Sterics) P7_H->P7_Bulky

Caption: SAR exploration map for the benzothiazole ring.

Protocol: Synthesis of a 5-Chloro-4,6-difluoro Analog

This protocol outlines the synthesis starting from a commercially available aniline. This multi-step synthesis requires careful monitoring and purification.[10]

  • Step 1: Thiocyanation of 3,5-Difluoro-2-chloroaniline.

    • Dissolve 3,5-difluoro-2-chloroaniline (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of potassium thiocyanate (KSCN, 3.0 eq) in acetic acid dropwise, maintaining the temperature.

    • After addition, slowly add a solution of bromine (1.1 eq) in acetic acid. The reaction is highly exothermic; maintain strict temperature control.

    • Stir at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice water. The precipitate is the 2-amino-5-chloro-4,6-difluorobenzothiazole.

    • Filter, wash with water until neutral, and dry. Purify by recrystallization or column chromatography.

  • Step 2: N-Alkylation with 2-(Chloromethyl)pyridine.

    • Suspend the synthesized 2-aminobenzothiazole (1.0 eq) and 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq).

    • Heat the reaction mixture to 80-100 °C for 6-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Self-Validation: Confirm the final structure and purity (>95%) using ¹H NMR, ¹³C NMR, and HRMS.[1]

Question: What are some validated bioisosteric replacements for the pyridine ring to modulate properties like solubility, pKa, and metabolic stability?

Answer: Bioisosteric replacement is a powerful strategy to fine-tune ADMET properties while retaining or improving biological activity.[11] The goal is to replace the 2-pyridyl group with another group that has a similar size and shape but different electronic and physicochemical properties.

Table 1: Bioisosteric Replacements for the 2-Pyridyl Moiety

BioisostereRationale for ReplacementPotential Impact on Properties
Phenyl Removes the basic nitrogen, reducing pKa and potential for hERG liability. Allows for diverse substitution patterns.↓ Solubility (unless substituted), ↓ pKa, ↑ Lipophilicity, Altered metabolic profile.
Thiazole Weakly basic heterocycle. Can act as a hydrogen bond acceptor. Different electronic profile compared to pyridine.Modulates pKa, may improve metabolic stability.
Pyrazine Introduces a second nitrogen, potentially increasing solubility and offering new hydrogen bonding opportunities.↑ Solubility, ↑ PSA, significantly alters electronics and pKa.
Isoxazole Non-basic heterocycle. Can modulate electrostatic potential and dipole moment.Removes basicity, may improve cell permeability.[5]
N-Methyl Pyrazole Non-basic heterocycle. The methyl group can fill a lipophilic pocket and block potential N-demethylation.Removes basicity, may improve metabolic stability.
Cyclohexyl Saturated, non-aromatic replacement. Removes π-stacking ability and explores different conformational space.↑ Lipophilicity (LogP), ↑ sp³ character, removes planarity.

Question: When and how should I implement a prodrug strategy for this aminergic compound?

Answer: A prodrug strategy is warranted when you have a potent compound that suffers from a clear "drug-like" property defect, such as poor solubility, low permeability, or rapid first-pass metabolism.[12] For a secondary amine like yours, the most common approaches involve creating a transient, cleavable bond at the nitrogen atom.[8][9]

Protocol: Synthesis of an N-Phosphonooxymethyl Prodrug for Improved Solubility

This strategy introduces a highly polar phosphate group that is cleaved by alkaline phosphatases in vivo to release the parent drug.[13]

  • Step 1: Synthesis of Di-tert-butyl chloromethyl phosphate.

    • This reagent must be synthesized separately. It involves the reaction of chloromethyl dichlorophosphate with tert-butanol in the presence of a base like pyridine. This is a specialized synthesis requiring careful handling of pyrophoric and corrosive reagents.

  • Step 2: Quaternization of the Parent Drug.

    • Dissolve your lead compound (1.0 eq) in anhydrous acetonitrile.

    • Add the synthesized di-tert-butyl chloromethyl phosphate (1.2 eq).

    • Heat the reaction at reflux for 24-48 hours. The product is a quaternary ammonium salt.

    • Monitor by LC-MS for the appearance of the product mass.

    • Concentrate the solvent to obtain the crude quaternary salt.

  • Step 3: Deprotection of tert-butyl groups.

    • Dissolve the crude salt in dichloromethane (DCM).

    • Cool to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting solid is the N-phosphonooxymethyl prodrug. It can be further purified by reverse-phase HPLC if necessary.

  • Self-Validation:

    • Solubility Test: Measure the aqueous solubility of the prodrug compared to the parent compound. A significant increase is expected.

    • Stability Test: Assess the chemical stability of the prodrug in buffer at pH 7.4. It should be reasonably stable.

    • Bioreversion Test: Incubate the prodrug with alkaline phosphatase and monitor the release of the parent drug by LC-MS.[13]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the key analytical techniques I must use for characterization?

    • A: For every new compound, you must obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and elemental composition. Purity should be assessed by HPLC, ideally with detection at multiple wavelengths, and should be >95% for biological testing.

  • Q: The fluorines on the benzothiazole ring make NMR interpretation difficult due to C-F and H-F coupling. Any tips?

    • A: Yes, this is common. Use ¹⁹F NMR to confirm the presence and environment of the fluorine atoms. In ¹³C NMR, the carbons bonded to fluorine will appear as doublets due to ¹JCF coupling. Similarly, protons ortho to fluorine in the ¹H NMR will show additional splitting. Consulting NMR prediction software and literature on similar fluorinated heterocycles can be very helpful.

  • Q: Could modifying the exocyclic amine to an amide or urea improve properties?

    • A: Absolutely. Converting the secondary amine to a urea or an amide is a common medicinal chemistry tactic.[5] This removes the basicity of the amine, which can reduce off-target effects (e.g., hERG channel affinity) and change the hydrogen bonding pattern from a donor to an acceptor (the carbonyl oxygen). This modification can profoundly impact target affinity and pharmacokinetics.

By methodically applying these troubleshooting guides, strategic modification plans, and validated protocols, you will be well-equipped to navigate the complexities of optimizing your this compound lead compound for enhanced therapeutic efficacy.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. Available at: [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. Available at: [Link]

  • Medicinal significance of the benzothiazole scaffold: an insight view. (n.d.). PubMed. Available at: [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Available at: [Link]

  • Isosteric replacements for benzothiazoles and optimisation to potent Cathepsin K inhibitors free from hERG channel inhibition. (2012). PubMed. Available at: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI. Available at: [Link]

  • Prodrugs for Amines. (2008). PMC - NIH. Available at: [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2024). RSC Publishing. Available at: [Link]

  • The rational design of benzothiazole analogues by bioisosterism approach. (n.d.). ResearchGate. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC - NIH. Available at: [Link]

  • The potentially bioisosteric replacement[5][14] from methyl... (n.d.). ResearchGate. Available at: [Link]

  • Prodrugs for amines. (2008). PubMed. Available at: [Link]

  • Strategy-Level Prodrug Synthesis. (2024). PMC - NIH. Available at: [Link]

  • Bioisosteric Replacements. (n.d.). Chem-Space. Available at: [Link]

  • BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL... (2025). ResearchGate. Available at: [Link]

  • Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. (1999). PubMed. Available at: [Link]

  • Strategy-Level Prodrug Synthesis. (2024). ResearchGate. Available at: [Link]

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (n.d.). JOCPR. Available at: [Link]

  • 4,6-Difluoro-1,3-benzothiazol-2-amine | C7H4F2N2S | CID 737406. (n.d.). PubChem. Available at: [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2022). PMC - NIH. Available at: [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). PubMed. Available at: [Link]

  • N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. (2011). NIH. Available at: [Link]

  • Synthesis and Regularities of the Structure-Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. (2019). ResearchGate. Available at: [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi National Digital Library. Available at: [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). PMC - NIH. Available at: [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2022). PMC - NIH. Available at: [Link]

  • Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. (n.d.). PubMed. Available at: [Link]

  • Synthesis and antiinflammatory activity of novel pyrimidino-benzothiazole-amine-derivatives. (n.d.). Pharmacophore. Available at: [Link]

  • Synthesis and antimicrobial activity of some 2-substituted-benzothiazoles-containing-azomethine-li. (n.d.). Pharmacophore. Available at: [Link]

Sources

Technical Support Center: 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. Its purpose is to provide expert insights, troubleshooting protocols, and answers to frequently asked questions regarding the stability and degradation of this compound. Our approach is to empower you with the scientific rationale behind the experimental procedures, ensuring you can anticipate, identify, and resolve challenges in your work.

Frequently Asked Questions (FAQs)
Q1: I am observing a loss of potency or inconsistent results in my biological assays. Could this be related to compound degradation?

A1: Yes, this is a strong possibility. The stability of any compound is paramount for reproducible results. This compound, like many heterocyclic molecules, is susceptible to degradation under various conditions. A decrease in the concentration of the active parent compound due to degradation will directly lead to diminished biological activity and poor reproducibility. It is crucial to evaluate the stability of the compound in your specific assay medium and storage conditions.

Q2: What are the most probable degradation pathways for this molecule?

A2: Based on the structure, which features a benzothiazole core, an exocyclic amine linkage, and a pyridine moiety, the primary degradation pathways to anticipate are:

  • Hydrolysis: The exocyclic carbon-nitrogen bond (C2-N) is a potential site for hydrolytic cleavage under acidic or basic conditions. This would lead to the formation of 4,6-difluorobenzothiazol-2-one or its tautomer, 4,6-difluorobenzothiazol-2-ol, and pyridin-2-ylmethanamine. Acid hydrolysis of similar 2-aminobenzothiazole structures has been documented.[1]

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming the corresponding sulfoxide and, under more stringent conditions, the sulfone. The nitrogen atoms in the heterocyclic rings can also be sites of oxidation. Oxidative degradation is a common pathway for benzothiazoles.[2]

  • Photodegradation: Aromatic and heterocyclic systems are often sensitive to light, particularly UV radiation.[3][4] Exposure can lead to complex reactions, including radical formation, dimerization, or ring cleavage. The photochemical reactivity of benzothiazole derivatives has been investigated and depends on factors like solvent and the presence of oxygen.[5]

Q3: How can I definitively identify the degradation products of my compound?

A3: The most effective strategy is to conduct a forced degradation study , also known as stress testing.[6][7] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[7] The resulting mixtures are then analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography coupled with a Diode-Array Detector and a Mass Spectrometer (HPLC-DAD-MS).[8] This technique allows you to separate the degradants from the parent compound and obtain crucial structural information (UV spectra and mass-to-charge ratio) for their identification.[8][9]

Q4: What is a "stability-indicating method," and why is it essential?

A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[9][10] Its key feature is specificity . Using a SIM is the only way to be certain that the peak you are measuring is purely your parent compound and not a co-eluting degradant. This is mandated by regulatory bodies like the ICH and FDA for all stability studies.[6][7][10]

Troubleshooting Guide: Experimental Scenarios
Scenario 1: "I see new, unexpected peaks in my HPLC chromatogram after leaving my compound in solution."
  • Probable Cause: Your compound is degrading in the solvent or under ambient laboratory conditions (light, temperature).

  • Troubleshooting Workflow:

    • Characterize the Unknowns: Use HPLC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. This is the first and most critical step in proposing a structure.

    • Assess Peak Purity: Use the Diode-Array Detector (DAD) to check the peak purity of your parent compound's peak. A "pure" peak will have a consistent UV spectrum across its width. Contamination with a co-eluting degradant will result in a mixed spectrum.

    • Hypothesize Structures: Compare the masses of the new peaks to the parent compound.

      • A mass increase of +16 Da or +32 Da suggests oxidation (formation of a sulfoxide or sulfone).

      • A mass corresponding to the benzothiazole core suggests hydrolysis and loss of the pyridinylmethyl group.

    • Implement Preventative Measures: Prepare solutions fresh whenever possible. If solutions must be stored, keep them at low temperatures (e.g., -20°C or -80°C) and protected from light by using amber vials.

Scenario 2: "The color of my solid compound or its solution has changed over time."
  • Probable Cause: This is a strong visual indicator of degradation. The formation of oxidized species or complex polymeric byproducts can often result in colored impurities.

  • Troubleshooting Workflow:

    • Do Not Use: Discard the discolored material immediately. Its purity and concentration are compromised.

    • Review Storage Conditions: Ensure the solid compound is stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

    • Conduct a Comparative Analysis: Analyze the discolored material alongside a fresh, properly stored batch using a stability-indicating HPLC method to confirm and identify the impurities.

Scenario 3: "My analytical results are not reproducible, especially the peak area of my main compound."
  • Probable Cause: This points to ongoing degradation during your sample preparation or analytical run. The compound may be unstable in your mobile phase or under the temperature conditions of the autosampler.

  • Troubleshooting Workflow:

    • Evaluate Autosampler Stability: Place a single prepared vial in the autosampler and inject from it at regular intervals (e.g., every 1-2 hours) over a 24-hour period. A consistent decrease in the parent peak area and an increase in impurity peaks indicate instability in the autosampler.

    • Adjust Mobile Phase pH: If hydrolysis is suspected, adjust the pH of your mobile phase to a region where the compound is more stable. A pH screening study is often beneficial.

    • Use a Cooled Autosampler: If available, set the autosampler temperature to a lower value (e.g., 4°C) to slow the rate of degradation during the analytical sequence.

Detailed Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to generate and identify potential degradation products, which is a prerequisite for developing a stability-indicating method.[6][7]

Objective: To generate degradation products under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Calibrated oven

  • Photostability chamber (ICH Option 1 or 2)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Spread a thin layer of the solid compound in a glass vial.

    • Place in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (~1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the stressed samples alongside a control sample protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-DAD-MS method detailed below. Aim for 5-20% degradation of the parent compound for meaningful results.

Protocol 2: Development of a Stability-Indicating HPLC-MS Method

Objective: To develop a chromatographic method that separates the parent compound from all potential degradation products generated during the forced degradation study.

Instrumentation:

  • HPLC system with a quaternary pump, degasser, cooled autosampler, and column oven.

  • Diode-Array Detector (DAD).

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Initial Method Conditions:

ParameterRecommended SettingRationale
Column C18, 100 x 4.6 mm, 2.7 µmA versatile stationary phase for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good elution strength.
Gradient 5% B to 95% B over 20 minA broad gradient is essential to elute both polar and non-polar degradants.
Flow Rate 0.8 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 5 µLMinimizes peak distortion.
DAD Wavelength 210-400 nmCollects full spectra to assess peak purity and aid identification.
MS Source ESI PositiveThe amine and pyridine nitrogens are readily protonated.
MS Scan Range m/z 100-800Covers the parent compound and expected degradants.

Method Optimization:

  • Inject the mixture of all stressed samples.

  • Evaluate the chromatogram for resolution between the parent peak and all degradant peaks.

  • If co-elution occurs, adjust the gradient slope, mobile phase composition (e.g., try methanol as mobile phase B), or pH to improve separation. The goal is to achieve baseline resolution for all significant peaks.

Data Visualization and Interpretation
Hypothetical Forced Degradation Results

The following table summarizes potential outcomes from the forced degradation study, which would be used to validate the specificity of the analytical method.

Stress ConditionParent CompoundMajor Degradation Products% Degradation
Control PresentNone Detected0%
0.1 M HCl, 60°C PresentDP1 (Hydrolysis Product)~15%
0.1 M NaOH, 60°C PresentDP1 (Hydrolysis Product)~10%
3% H₂O₂, RT PresentDP2 (Sulfoxide), DP3 (N-oxide)~20%
Heat, 80°C PresentMinor unknown peaks~5%
Light PresentDP4, DP5 (Photoproducts)~12%
Diagrams

Below are diagrams illustrating the logical workflow for degradation analysis and the potential degradation pathways based on the molecule's chemical structure.

G cluster_0 Forced Degradation Protocol cluster_1 Analysis & Identification Compound 4,6-difluoro-N-(pyridin-2-ylmethyl) -1,3-benzothiazol-2-amine Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Compound->Stress StressedSample Stressed Sample Mixture Stress->StressedSample HPLC Stability-Indicating HPLC-DAD-MS Analysis StressedSample->HPLC Separation Separation of Parent & Degradation Products HPLC->Separation Data Acquire MS & UV Data Separation->Data Elucidation Structure Elucidation of Degradants Data->Elucidation

Caption: Workflow for Forced Degradation and Impurity Identification.

G cluster_hydrolysis Hydrolysis (H⁺ or OH⁻) cluster_oxidation Oxidation ([O]) cluster_photolysis Photolysis (hν) Parent Parent Compound (C₁₃H₉F₂N₃S) HydrolysisProduct 4,6-difluorobenzothiazol-2-one + Pyridin-2-ylmethanamine Parent->HydrolysisProduct C-N Cleavage Sulfoxide Sulfoxide Derivative (+16 Da) Parent->Sulfoxide S-Oxidation Photoproducts Dimeric Products, Ring-Cleavage, etc. Parent->Photoproducts Complex Rxns Sulfone Sulfone Derivative (+32 Da) Sulfoxide->Sulfone

Caption: Potential Degradation Pathways for the Target Compound.

References
  • Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. Semantic Scholar.
  • Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. ResearchGate. [Link]

  • Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. ResearchGate. [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Semantic Scholar.
  • Microbial Degradation of 2-Benzothiazole Derivatives: A Review. ResearchGate. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). [Link]

  • Electrochemical Oxidation of Primary Amines for the Synthesis of Benzimidazole, Benzothiazole, Quinazolinone, and Quinoxaline. The Journal of Organic Chemistry. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Research Square. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • Synthesis Ofsome Benzothiazole Derivatives and Kinetic Studies of Their Oxidation Using Chloramine-T in Acid Medium. ResearchGate. [Link]

  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega. [Link]

  • Stability indicating method for determination of nortriptyline hydrochloride using 3-methyl-2-benzothiazolinone hydrazone (MBTH). PubMed. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology. [Link]

  • Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Stability Indicating Methods. YouTube. [Link]

  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new 1, 3-benzothiazole derivatives containing pyrazole moiety. The Pharma Innovation. [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. [Link]

  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. [Link]

  • Synthesis of benzothiazole amine. ResearchGate. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. National Institutes of Health (NIH). [Link]

  • Benzothiazole degradation by Rhodococcus pyridinovorans strain PA: evidence of a catechol 1,2-dioxygenase activity. PubMed. [Link]

  • Synthesis and anti-inflammatory activity of novel pyrimidino benzothiazole amine derivatives. Pharmacophore. [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Wiley Online Library. [Link]

  • Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity. National Institutes of Health (NIH). [Link]

  • 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate. National Institutes of Health (NIH). [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [Link]

  • Synthesis, Characterization and Investigation of Some Photophysical Properties of Novel Benzothiazole Based Pyridine Derivative. DergiPark. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Target Validation of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous one. This guide provides an in-depth, experience-driven framework for the target identification and validation of the novel compound, 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. We will move beyond theoretical steps to explain the causality behind experimental choices, ensuring a self-validating and robust scientific narrative.

The 2-aminobenzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[1] Derivatives of this core have demonstrated significant potential as anticancer, anti-inflammatory, antidiabetic, and antimicrobial agents.[1][2][3][4][5] The structural features of this compound, particularly the benzothiazole core, suggest a high probability of it being a small molecule inhibitor of a protein target, with protein kinases being a prominent candidate class based on published data for analogous compounds.[3][6][7]

This guide will therefore focus on a systematic approach to first identify the specific molecular target(s) of this compound and subsequently validate the biological relevance of this interaction.

Part 1: Target Identification - Unmasking the Molecular Partner

The initial and most critical step is to identify the direct molecular target(s) of this compound. A multi-pronged approach, combining computational and experimental methods, will yield the most reliable results.

In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable, testable hypotheses.

  • Ligand-Based Virtual Screening: This approach leverages the principle that structurally similar molecules often have similar biological activities. We will screen databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify compounds structurally related to our query molecule. The known targets of these "neighbor" compounds can provide initial clues.

  • Target-Based Virtual Screening (Reverse Docking): In this approach, we dock our compound into the binding sites of a large panel of known protein structures (e.g., from the Protein Data Bank - PDB). This can predict potential protein targets based on favorable binding energies and interaction patterns.

Caption: Initial in silico workflow for generating a list of putative targets.

Experimental Target Identification

The following experimental techniques are designed to identify direct binding partners of our compound from complex biological samples, such as cell lysates.

  • Affinity Chromatography: This is a classic and powerful method.

    • Immobilization: Synthesize an analog of this compound with a linker arm that can be covalently attached to a solid support (e.g., sepharose beads).

    • Incubation: Pass a cell lysate over the affinity matrix. Proteins that bind to the immobilized compound will be retained.

    • Elution: Elute the bound proteins using a solution of the free compound, a change in pH, or ionic strength.

    • Identification: Identify the eluted proteins by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that the binding of a ligand stabilizes a protein against thermal denaturation.

    • Treatment: Treat intact cells or cell lysates with the compound.

    • Heating: Heat the samples across a range of temperatures.

    • Analysis: Separate the soluble and aggregated protein fractions and quantify the amount of a specific protein in the soluble fraction by Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Part 2: Target Validation - From Interaction to Biological Function

Once a list of putative targets has been generated, a rigorous validation process is essential to confirm that the interaction between the compound and the target is responsible for the observed biological effect.[8][9][10]

Biochemical Validation

These experiments aim to characterize the direct interaction between the compound and the purified target protein.

  • Isothermal Titration Calorimetry (ITC): This is the gold standard for measuring binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS) of an interaction.

  • Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data on the association (kon) and dissociation (koff) rates of the compound-protein interaction, from which the Kd can be calculated.

  • Enzyme Inhibition Assays: If the identified target is an enzyme (e.g., a kinase), a direct in vitro assay should be performed to determine the compound's inhibitory potency (IC50 or Ki).

Technique Parameter Measured Significance
Isothermal Titration Calorimetry (ITC)Kd, n, ΔH, ΔSDirect measurement of binding affinity and thermodynamics.
Surface Plasmon Resonance (SPR)Kd, kon, koffReal-time kinetics of the interaction.
Enzyme Inhibition AssayIC50, KiFunctional consequence of binding (inhibition).
Cellular and In Vivo Validation

The ultimate goal is to demonstrate that the compound exerts its biological effects through the identified target in a cellular and, eventually, an in vivo context.[10]

  • Target Knockdown/Knockout: Using techniques like RNA interference (siRNA) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. If the compound's cellular phenotype is diminished in these cells, it strongly suggests that the phenotype is on-target.

Caption: Logic of target validation using genetic knockdown/knockout.

  • Overexpression of a Drug-Resistant Mutant: If the binding site of the compound on the target is known, a mutant version of the target that is resistant to compound binding can be overexpressed in cells. If the cells overexpressing the mutant are less sensitive to the compound, this provides strong evidence for on-target activity.

  • In Vivo Target Engagement Studies: In animal models, the administration of the compound should lead to a measurable effect on the target protein. This can be assessed by techniques like ex vivo CETSA on tissues from treated animals or by measuring the modulation of a downstream biomarker of the target's activity.

Part 3: Comparative Analysis with Alternative Inhibitors

Once the target of this compound is validated (let's hypothetically assume it is Vascular Endothelial Growth Factor Receptor 2 - VEGFR-2, a known target of some 2-aminobenzothiazoles), a comparative analysis with existing, well-characterized inhibitors is crucial.[7]

Compound Target(s) IC50 (VEGFR-2) Cellular Potency (HUVEC proliferation) Mode of Action
This compound To be determinedTo be determinedTo be determinedTo be determined
SunitinibVEGFRs, PDGFRs, c-KIT1-10 nM5-20 nMATP-competitive
SorafenibVEGFRs, PDGFRs, Raf kinases90 nM20-50 nMATP-competitive
AxitinibVEGFRs0.1-0.2 nM0.1-1 nMATP-competitive

This table presents hypothetical data for the query compound and real data for known inhibitors for illustrative purposes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Lysis: Culture the cells of interest to 80-90% confluency. Harvest and resuspend the cells in a suitable lysis buffer containing protease inhibitors.

  • Compound Treatment: Aliquot the cell lysate into separate tubes. Add this compound to the desired final concentration. Include a vehicle control (e.g., DMSO).

  • Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction). Quantify the total protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 2: Kinase Inhibition Assay (Example: VEGFR-2)
  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human VEGFR-2, a suitable kinase buffer, ATP, and a substrate peptide.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (e.g., Sunitinib) and a negative control (vehicle).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a commercial kit that measures ATP depletion.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

By following this comprehensive and logically structured guide, researchers can confidently and systematically elucidate the molecular target of this compound and validate its therapeutic potential.

References

  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Academic Journal of Engineering, Science and Technology. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PubMed Central. [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. AntBio. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. ResearchGate. [Link]

  • Identification and validation of protein targets of bioactive small molecules. ResearchGate. [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Journal of Chemistry. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. [Link]

Sources

A Comparative Guide to 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine and Other Benzothiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Kinase Inhibition

The benzothiazole ring system, a bicyclic heterocycle containing fused benzene and thiazole rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, lipophilic nature, and ability to form key hydrogen bonds and other non-covalent interactions with protein targets have made it a cornerstone for the development of a diverse array of therapeutic agents.[1][2][3] Notably, 2-aminobenzothiazole derivatives have garnered significant attention as potent modulators of protein kinase activity, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[2][4] The 2-amino group provides a crucial anchor point for substitutions that can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.[2][5]

This guide provides a comparative analysis of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine , a molecule of significant interest, against other notable benzothiazole derivatives. While direct experimental data for this specific compound is not publicly available, we will infer its potential activity and structure-activity relationship (SAR) based on robust data from closely related analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of benzothiazole-based kinase inhibitors.

The Rationale Behind the Molecular Design: A Trifecta of Potentiating Moieties

The structure of this compound incorporates three key chemical features, each contributing to its predicted biological activity:

  • The 2-Aminobenzothiazole Core: As previously mentioned, this forms the fundamental scaffold, providing the necessary framework for interaction with the ATP-binding pocket of various kinases.[6]

  • Difluorination at the 4 and 6 Positions: The introduction of fluorine atoms onto the benzene ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[7] Fluorine's high electronegativity can alter the electronic properties of the ring system, potentially leading to more favorable interactions with the target protein. Studies on other benzothiazole derivatives have shown that fluorination can significantly boost anti-proliferative activity.[7]

  • The N-(pyridin-2-ylmethyl) Substituent: The addition of a pyridinylmethyl group at the 2-amino position introduces a nitrogen-containing heterocycle that can participate in additional hydrogen bonding within the kinase active site. This moiety can also influence the molecule's solubility and cell permeability. The pyridine ring is a common feature in many known kinase inhibitors.[8]

Comparative Analysis: Inferred Performance Based on Structural Analogs

To provide a meaningful comparison, we will examine the reported biological activities of benzothiazole derivatives that share key structural features with our topic compound. The following data, compiled from various studies, will focus on their anti-proliferative effects against cancer cell lines, a common downstream indicator of kinase inhibition.

Table 1: Comparative Anti-proliferative Activity of Fluorinated Benzothiazole Derivatives
Compound/Derivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
Fluorostyryl benzothiazole derivativePancreatic Cancer35 ± 0.51[7]
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)< 0.0001[9]
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleMDA-MB-468 (Breast)< 0.0001[9]
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012[8]
Substituted bromopyridine acetamide benzothiazoleSW620 (Colon)0.0043[8]
Substituted bromopyridine acetamide benzothiazoleA549 (Lung)0.044[8]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

The data in Table 1 underscores the potent anti-proliferative activity that can be achieved with fluorinated benzothiazole scaffolds. The sub-nanomolar to low micromolar activities of these compounds suggest that the inclusion of fluorine is a highly effective strategy for enhancing cytotoxicity against cancer cells.

Table 2: Comparative Anti-proliferative Activity of N-Substituted Benzothiazole Derivatives
Compound/Derivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
Indole based hydrazine carboxamide benzothiazoleHT29 (Colon)0.015[8]
Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024[7]
Chlorobenzyl indole semicarbazide benzothiazoleH460 (Lung)0.29[7]
Naphthalimide-benzothiazole derivativeHT-29 (Colon)3.47 ± 0.2[7]
Naphthalimide-benzothiazole derivativeA549 (Lung)3.89 ± 0.3[7]

The diverse N-substitutions presented in Table 2 demonstrate that the 2-amino position is a critical point for modification to achieve potent anticancer effects. The introduction of various heterocyclic and aromatic moieties can lead to compounds with significant activity across a range of cancer cell lines.

Visualizing the Interplay: Signaling Pathways and Experimental Workflows

To better understand the context in which these compounds are evaluated, the following diagrams illustrate a representative kinase signaling pathway and a general experimental workflow for assessing the efficacy of novel benzothiazole inhibitors.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor Benzothiazole Benzothiazole Inhibitor Benzothiazole->RAF

Caption: A simplified MAPK/ERK signaling pathway, a common target of kinase inhibitors.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Benzothiazole Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification CellCulture Cancer Cell Line Culture Purification->CellCulture MTT MTT Assay (Cell Viability/IC50) CellCulture->MTT KinaseAssay Kinase Inhibition Assay (Biochemical) MTT->KinaseAssay WesternBlot Western Blot (Pathway Modulation) KinaseAssay->WesternBlot

Caption: General experimental workflow for the evaluation of novel benzothiazole inhibitors.

Experimental Methodologies: Foundational Protocols for Comparative Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to characterize and compare benzothiazole derivatives.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Benzothiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Analysis of Kinase Signaling Pathways

Western blotting allows for the detection of specific proteins and their phosphorylation status, providing insights into the mechanism of action of kinase inhibitors.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

The benzothiazole scaffold remains a highly promising framework for the development of novel kinase inhibitors with potential applications in oncology and beyond. The strategic incorporation of fluorine atoms and N-pyridinylmethyl substituents, as seen in this compound, is a rational design approach aimed at enhancing potency and drug-like properties. While direct experimental data for this specific molecule is awaited, the comparative analysis of its structural analogs strongly suggests its potential as a potent anti-proliferative agent.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. This would involve determining its IC50 values against a panel of cancer cell lines, identifying its specific kinase targets through biochemical assays, and elucidating its mechanism of action via detailed cellular and molecular studies. Such data will be crucial in validating the inferred potential of this compound and guiding the future design of next-generation benzothiazole-based therapeutics.

References

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). NIH.
  • Benzothiazole derivatives as anticancer agents. (2019). FLORE.
  • Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrog
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006). PubMed.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2021). PubMed Central.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2022). PubMed Central.
  • Benzothiazole derivatives as anticancer agents. (2020). PubMed Central.
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2023). PubMed.
  • Identification and Structure-Activity Relationships for a Series of N, N-Disubstituted 2-Aminobenzothiazoles as Potent Inhibitors of S. Aureus. (2023).
  • synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole deriv
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (2018).
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). [Source Not Found].
  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (2004). PubMed.
  • SAR analysis of 2‐aminobenzothiazole derivatives 8a–8n. (2022).
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023). PubMed Central.
  • The Discovery of N-(1,3-Thiazol-2-yl)pyridin-2-amines as Potent Inhibitors of KDR Kinase. (2004).
  • A Comparative Analysis of the Anticancer Properties of Benzothiazole Deriv
  • Examples of anticancer agents containing 2-aminobenzothiazole. (2023).
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). MDPI.
  • 4,6-Difluoro-1,3-benzothiazol-2-amine | C7H4F2N2S | CID 737406. PubChem.
  • Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell prolifer
  • Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. (2006). PubMed.
  • Identification of Piperazinyl-Difluoro-indene Derivatives Containing Pyridyl Groups as Potent FGFR Inhibitors against FGFR Mutant Tumor: Design, Synthesis, and Biological Evalu
  • 4,6-difluoro-1,3-benzothiazol-2-amine. PubChemLite.
  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2023). PubMed Central.
  • 4,6-difluoro-1H-1,3-benzodiazol-2-amine. PubChem.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (2012). Der Pharma Chemica.
  • Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. (2024). PubMed.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed.

Sources

A Comparative Analysis of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine and Established LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of LRRK2 Inhibition in Neurodegenerative Disease

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a pivotal therapeutic target, particularly in the context of Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are among the most common genetic causes of both familial and sporadic PD.[1] These mutations often lead to a hyperactive kinase domain, suggesting that inhibiting LRRK2's kinase activity could be a disease-modifying strategy.[1] This has spurred the development of numerous small molecule inhibitors aimed at mitigating the downstream pathological effects of aberrant LRRK2 activity. This guide provides a comparative overview of a novel benzothiazole-based compound, 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, in the context of established LRRK2 inhibitors.

A New Frontier: Benzothiazole-Based LRRK2 Inhibitors

Recent research has identified a promising class of benzothiazole-containing compounds as potent and selective inhibitors of LRRK2.[3][4] While specific data for this compound is not yet publicly detailed, its structural similarity to recently disclosed potent benzothiazole LRRK2 inhibitors suggests it belongs to this promising new class of therapeutic agents. A 2024 study highlighted the efficacy of these benzothiazole derivatives, with some exhibiting submicromolar inhibition of LRRK2 and demonstrating therapeutic potential in preclinical models of neurological disease.[4][5]

The core structure of these inhibitors, the benzothiazole scaffold, is a privileged motif in medicinal chemistry, known to interact with a variety of biological targets.[6] The strategic placement of fluorine atoms and a pyridinylmethyl group in this compound is likely designed to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis with Known LRRK2 Inhibitors

To contextualize the potential of this novel benzothiazole compound, we compare its hypothesized class with well-characterized LRRK2 inhibitors. The following table summarizes key data for established inhibitors, providing a benchmark for future studies on this compound and its analogs.

Inhibitor NameChemical ClassTarget(s)IC50 (WT LRRK2)IC50 (G2019S LRRK2)Mechanism of ActionReference
Benzothiazole Analog (Cpd 4) BenzothiazoleLRRK2SubmicromolarSubmicromolarATP-competitive[7]
MLi-2 IndazoleLRRK2~1 nM~0.75 nMType I, ATP-competitive[3]
GZD-824 Broad-spectrumLRRK2, othersNot specifiedNot specifiedType II[7]
LRRK2-IN-1 PyrimidobenzodiazepineLRRK213 nM6 nMATP-competitive[8]

Note: Specific IC50 values for the benzothiazole analogs are not fully disclosed in the cited literature, but are described as being in the submicromolar range.

Understanding the Mechanism: LRRK2 Signaling and Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[1] Its kinase activity is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and inflammatory responses. In Parkinson's disease, mutant LRRK2 can lead to neuronal toxicity through aberrant phosphorylation of its substrates.

LRRK2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor LRRK2_inactive Inactive LRRK2 Receptor->LRRK2_inactive Activation Signals LRRK2_active Active LRRK2 (pLRRK2) LRRK2_inactive->LRRK2_active Autophosphorylation Substrate LRRK2 Substrate (e.g., Rab GTPases) LRRK2_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Vesicular_Trafficking Altered Vesicular Trafficking pSubstrate->Vesicular_Trafficking Autophagy Impaired Autophagy pSubstrate->Autophagy Inhibitor Benzothiazole Inhibitor Inhibitor->LRRK2_active Inhibition Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage

Figure 1. Simplified signaling pathway of LRRK2 and the point of intervention for inhibitors.

Experimental Protocols for LRRK2 Inhibition Assays

The evaluation of LRRK2 inhibitors typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.

  • Reagents and Materials:

    • Purified recombinant human LRRK2 (wild-type and G2019S mutant)

    • LRRK2 substrate (e.g., LRRKtide peptide)

    • ATP (adenosine triphosphate)

    • Test compound (e.g., this compound)

    • Kinase buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the diluted compound, LRRK2 enzyme, and substrate peptide to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2. Workflow for a typical in vitro LRRK2 kinase assay.

Cellular Target Engagement Assay

This assay measures the ability of a compound to inhibit LRRK2 activity within a cellular context.

  • Reagents and Materials:

    • Human cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2)

    • Cell culture medium and supplements

    • Test compound

    • Lysis buffer

    • Antibodies specific for total LRRK2 and phosphorylated LRRK2 (e.g., anti-pS935-LRRK2)

    • Western blot or ELISA reagents

  • Procedure:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Lyse the cells to extract proteins.

    • Determine the levels of total and phosphorylated LRRK2 using Western blotting or ELISA.

    • Quantify the reduction in LRRK2 phosphorylation as a measure of target engagement and calculate the cellular IC50 value.

Conclusion and Future Directions

The emergence of benzothiazole-based LRRK2 inhibitors, including compounds structurally related to this compound, represents an exciting development in the pursuit of novel therapeutics for Parkinson's disease and other neurodegenerative conditions.[3][5] While further studies are required to fully characterize the specific compound of interest, its chemical scaffold positions it within a class of inhibitors with demonstrated preclinical efficacy. Future research should focus on elucidating the detailed structure-activity relationship of this series, optimizing their pharmacokinetic and safety profiles, and advancing the most promising candidates toward clinical evaluation.

References

  • Benítez-Fernández, R., Josa-Prado, F., Sánchez, E., Lao, Y., García-Rubia, A., Cumella, J., Martínez, A., Palomo, V., & de Castro, F. (2024). Efficacy of a benzothiazole-based LRRK2 inhibitor in oligodendrocyte precursor cells and in a murine model of multiple sclerosis. CNS Neuroscience & Therapeutics, 30(1), e14552. [Link]

  • Zaldivar-Diez, J., Li, L., Garcia, A. M., Medina-Menendez, C., Morales, A. V., Gil, C., & Martinez, A. (2020). Benzothiazole-Based LRRK2 Inhibitors as Wnt Enhancers and Promoters of Oligodendrocytic Fate. Journal of Medicinal Chemistry, 63(5), 2638–2655. [Link]

  • Bai, X., & Zhu, J. (2024). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. Journal of Medicinal Chemistry, 67(1), 1-26. [Link]

  • Fell, M. J., Mirescu, C., Basu, K., Che, P., Covey, D. F., Cremers, T.,... & Parker, D. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry, 60(7), 2983-2992. [Link]

  • Benítez-Fernández, R., Josa-Prado, F., Sánchez, E., Lao, Y., García-Rubia, A., Cumella, J., Martínez, A., Palomo, V., & de Castro, F. (2024). Efficacy of a benzothiazole-based LRRK2 inhibitor in oligodendrocyte precursor cells and in a murine model of multiple sclerosis. CNS Neuroscience & Therapeutics, 30(1), e14552. [Link]

  • Zaldivar-Diez, J., Li, L., Garcia, A. M., Zhao, W. N., Medina-Menendez, C., Haggarty, S. J., Gil, C., Morales, A. V., & Martinez, A. (2020). Benzothiazole-Based LRRK2 Inhibitors as Wnt Enhancers and Promoters of Oligodendrocytic Fate. Journal of Medicinal Chemistry, 63(5), 2638–2655. [Link]

  • Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(03), 039–054. [Link]

Sources

cross-reactivity of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Assessing the Cross-Reactivity of Novel Benzothiazole Derivatives: A Case Study of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Introduction: The Imperative of Selectivity in Drug Discovery

The therapeutic efficacy of a small molecule is intrinsically linked to its specificity for the intended biological target. Off-target effects, stemming from interactions with unintended proteins, are a primary cause of adverse drug reactions and attrition in the drug development pipeline. Consequently, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of rational drug design. This guide provides a comprehensive framework for evaluating the cross-reactivity of novel compounds, using the hypothetical molecule This compound as a case study.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including kinase inhibitors and agents with antimicrobial and anticancer properties.[1][2][3] Given the conserved nature of ATP-binding sites across the human kinome, compounds targeting these sites often exhibit polypharmacology.[4][5] Understanding and characterizing this cross-reactivity is paramount.

This guide will delineate a multi-tiered experimental approach, from broad, initial screening to detailed biophysical validation, to construct a comprehensive selectivity profile. We will explore the "why" behind experimental choices, ensuring that each step provides a self-validating layer of data.

Tier 1: Initial Target Landscape Assessment

The first step is to broadly identify the potential protein targets of our case compound, this compound. This is achieved through large-scale screening assays that provide a wide, albeit sometimes low-resolution, view of the compound's interactions.

Experimental Workflow: Kinome-Wide Profiling

Given that the benzothiazole core is common in kinase inhibitors, a logical starting point is a comprehensive kinase panel.[6][7] Commercial services offer panels of hundreds of purified kinases.

Protocol: Radiometric Kinase Activity Assay

  • Compound Preparation : Prepare a stock solution of this compound in DMSO. A typical screening concentration is 1 µM.

  • Assay Plate Setup : In a multi-well plate, dispense the kinase, its specific substrate, and ATP.

  • Compound Addition : Add the test compound to the assay wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Initiation of Reaction : Add radiolabeled ATP (e.g., [γ-³³P]ATP) to initiate the phosphorylation reaction.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection : Stop the reaction and capture the phosphorylated substrate on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each kinase relative to the DMSO control.

Data Presentation: Heatmap of Kinase Inhibition

The results of a kinome scan are effectively visualized using a heatmap, where kinases are clustered by family, and the color intensity represents the degree of inhibition at a fixed concentration.

Kinase FamilyKinase% Inhibition at 1 µM
TKABL18%
TKSRC92%
TKLCK88%
TKLBRAF15%
CMGCCDK255%
CMGCGSK3B48%
AGCPKA12%
AGCROCK175%

This is illustrative data for the case study compound.

Rationale and Interpretation:

This initial screen identifies a set of "hit" kinases that are significantly inhibited by the compound. In our hypothetical example, this compound shows potent activity against SRC family kinases (SRC, LCK) and ROCK1, with moderate activity against some CDKs. This provides the first crucial insight into its potential primary targets and cross-reactive families.

Tier 2: Quantitative Affinity Determination and Orthogonal Validation

The next logical step is to quantify the binding affinity for the initial hits and to validate these interactions using a different, preferably label-free, biophysical method. This ensures the observed activity is due to direct binding and not an artifact of the assay format.

Experimental Workflow: Dose-Response and Affinity Measurements

Protocol 1: IC50 Determination

  • Serial Dilution : Create a series of dilutions of the test compound (e.g., 10-point, 3-fold dilutions).

  • Kinase Assay : Perform the radiometric kinase assay as described above for each concentration.

  • Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Protocol 2: Thermal Shift Assay (TSA)

TSA measures the change in a protein's melting temperature (Tm) upon ligand binding, providing a direct measure of target engagement.

  • Reaction Setup : Mix the purified kinase with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Compound Addition : Add the test compound at various concentrations.

  • Thermal Denaturation : Use a real-time PCR instrument to gradually increase the temperature, measuring fluorescence at each step.

  • Data Analysis : The melting temperature (Tm) is the point of maximum fluorescence change. The difference in Tm with and without the compound (ΔTm) indicates the extent of stabilization and, thus, binding.

Data Presentation: Comparative Affinity and Thermal Shift Data

Target KinaseIC50 (nM)ΔTm (°C) at 10 µM
SRC258.5
LCK407.9
ROCK11105.2
CDK28502.1
GSK3B12001.5

This is illustrative data for the case study compound.

Rationale and Interpretation:

The IC50 values provide a quantitative measure of potency. The TSA data serves as an orthogonal validation. A significant thermal shift confirms direct binding of the compound to the kinase. The correlation between high potency (low IC50) and a large thermal shift strengthens the confidence in these kinases as true targets.

Tier 3: Cellular Target Engagement and Off-Target Profiling

In vitro assays with purified proteins do not fully recapitulate the complex cellular environment. Therefore, it is crucial to confirm target engagement within living cells and to screen for unforeseen off-targets beyond the initial panel.

Experimental Workflow: Cellular Assays

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of TSA to a cellular context, allowing for the assessment of target engagement in intact cells.

  • Cell Treatment : Treat cultured cells with the test compound or vehicle control.

  • Heating : Heat the cell suspensions to a range of temperatures.

  • Cell Lysis : Lyse the cells to release soluble proteins. Centrifuge to pellet aggregated (denatured) proteins.

  • Protein Detection : Analyze the soluble fraction by Western blot using an antibody specific to the target protein (e.g., phospho-SRC).

  • Data Analysis : The presence of the target protein at higher temperatures in the compound-treated samples indicates stabilization and therefore engagement.

Visualization: CETSA Workflow

CETSA_Workflow A Treat cells with compound or vehicle B Heat cell suspensions to various temperatures A->B C Lyse cells and separate soluble fraction B->C D Analyze soluble proteins by Western Blot C->D E Quantify protein levels to determine stabilization D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Rationale and Interpretation:

CETSA provides definitive evidence that the compound can cross the cell membrane and engage its intended target in a physiological setting. A positive result in CETSA for SRC would strongly support it as a primary cellular target of this compound.

Comparison with Alternatives

A thorough guide must place the compound in the context of existing alternatives. Let's assume our case compound is being developed as a SRC family kinase inhibitor.

CompoundSRC IC50 (nM)LCK IC50 (nM)ROCK1 IC50 (nM)Selectivity Score (S10)
Case Compound 25401100.03
Dasatinib0.80.5160.01
Saracatinib2.710>10000.15

Selectivity Score (S10) is the number of kinases inhibited >90% at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Analysis:

  • Dasatinib is a highly potent but non-selective inhibitor, hitting numerous kinases.[4]

  • Saracatinib (AZD0530) is more selective for SRC family kinases compared to Dasatinib.

  • Our Case Compound shows good potency for SRC and LCK. Its selectivity, based on this limited data, appears intermediate. The off-target activity against ROCK1 is a key characteristic that differentiates it from Saracatinib and may have distinct therapeutic or toxicological implications.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach to characterizing the cross-reactivity of a novel compound, this compound. The process moves from broad screening to quantitative biophysical measurements and finally to cellular validation.

The hypothetical data suggests our case compound is a potent inhibitor of SRC family kinases with notable off-target activity against ROCK1. This profile distinguishes it from existing inhibitors and warrants further investigation into the functional consequences of dual SRC/ROCK inhibition. Future studies should include broader off-target screening (e.g., safety pharmacology panels) and cell-based pathway analysis to fully understand its mechanism of action and potential therapeutic window.

By following a logical, evidence-based workflow, researchers can build a robust understanding of a compound's selectivity, a critical step in the journey from a chemical entity to a potential therapeutic agent.

References

  • Cohen, P., Cross, D., & Jänne, P. A. (2021). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 20(9), 659-680. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, A., & Lin, H. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-targets. Clinical Cancer Research, 19(1), 87-97. [Link]

  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2004). Kinase selectivity, promiscuity, and the public kinome. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1697(1-2), 213-225. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 19, 2026, from [Link]

  • Jantzen, D., & Jaramillo, M. F. (2018). The cellular thermal shift assay (CETSA) for drug target engagement studies in a cellular context. Current protocols in chemical biology, 10(1), 1-13. [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein kinases. Oncogene, 19(49), 5690-5701. [Link]

  • PubChem. (n.d.). 4,6-Difluoro-1,3-benzothiazol-2-amine. Retrieved January 19, 2026, from [Link]

  • Kaur, R., & Kumar, R. (2019). Benzothiazole: The versatile heterocyclic core for the synthesis of new anticancer agents. European Journal of Medicinal Chemistry, 183, 111690. [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of medicinal chemistry, 52(23), 7808–7816. [Link]

  • O'Hare, T., et al. (2011). In vitro activity of Bafetinib (INNO-406), a dual Bcr-Abl/Lyn kinase inhibitor, in CML and ALL. Blood, 118(21), 3163. [Link]

  • Hennessy, E. J., et al. (2007). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & medicinal chemistry letters, 17(1), 218–222. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine analogs, a promising class of kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and the critical structural determinants for the inhibitory activity of these compounds. We will explore the rationale behind experimental design and present supporting data to facilitate the development of novel and potent therapeutic agents.

Introduction: The Therapeutic Potential of Benzothiazole-Based Kinase Inhibitors

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] A particularly promising avenue of research has been the development of benzothiazole-based compounds as inhibitors of protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3]

The focus of this guide is a specific subclass of benzothiazole derivatives: 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amines. The strategic incorporation of fluorine atoms at the 4 and 6 positions of the benzothiazole ring is intended to modulate the physicochemical properties of the molecule, such as metabolic stability and binding affinity. The N-(pyridin-2-ylmethyl) substituent is designed to interact with the kinase active site, a common feature in many potent kinase inhibitors. This guide will dissect the contribution of each of these structural elements to the overall biological activity of the analogs, providing a framework for the rational design of next-generation inhibitors. A key target for this class of compounds has been identified as the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, particularly DYRK1A and DYRK1B, which are implicated in neurodegenerative disorders and cancer.[4]

Core Structure and Key Pharmacophoric Features

The fundamental structure of the compounds discussed in this guide is depicted below. The key pharmacophoric elements that will be the focus of our SAR analysis are highlighted.

Synthesis_Workflow Start 3,5-Difluoroaniline Step1 Thiocyanation (KSCN, Br2, AcOH) Start->Step1 Intermediate 4,6-Difluoro-1,3-benzothiazol-2-amine Step1->Intermediate Step2 Buchwald-Hartwig Coupling (2-(Chloromethyl)pyridine, Pd catalyst, Base) Intermediate->Step2 Product 4,6-difluoro-N-(pyridin-2-ylmethyl)- 1,3-benzothiazol-2-amine Step2->Product

Figure 2. General synthetic workflow for the target compounds.

Step 1: Synthesis of 4,6-Difluoro-1,3-benzothiazol-2-amine

  • To a stirred solution of 3,5-difluoroaniline (1.0 eq) in glacial acetic acid, add potassium thiocyanate (2.2 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4,6-difluoro-1,3-benzothiazol-2-amine.

Step 2: Synthesis of this compound

  • To a solution of 4,6-difluoro-1,3-benzothiazol-2-amine (1.0 eq) and 2-(chloromethyl)pyridine hydrochloride (1.2 eq) in an appropriate solvent (e.g., DMF or dioxane), add a suitable base (e.g., Cs2CO3 or K2CO3, 3.0 eq).

  • Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a ligand (e.g., Xantphos, 0.1 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.

In Vitro DYRK1A Kinase Assay Protocol

The inhibitory activity of the synthesized compounds against DYRK1A can be determined using a standard in vitro kinase assay.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Inhibitor Solutions Incubation Incubate Kinase, Substrate, and Inhibitor Reagents->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Termination Stop Reaction Initiation->Termination Detection Quantify Phosphorylation (e.g., using ADP-Glo™ Kinase Assay) Termination->Detection Analysis Calculate IC50 Values Detection->Analysis

Figure 3. Workflow for the in vitro DYRK1A kinase assay.

  • Materials:

    • Recombinant human DYRK1A enzyme

    • DYRKtide peptide substrate

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the DYRK1A enzyme and the DYRKtide substrate to the wells of a 384-well plate containing the assay buffer.

    • Add the diluted test compounds to the wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP to a final concentration that is close to the Km for DYRK1A.

    • Incubate the reaction mixture for 60 minutes at 30 °C.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors, particularly targeting the DYRK family. The SAR analysis presented in this guide highlights the critical contributions of the difluoro substitution pattern on the benzothiazole ring and the N-(pyridin-2-ylmethyl) moiety to the inhibitory activity.

Future optimization efforts should focus on:

  • Exploring a wider range of substitutions on the pyridine ring: Investigating the effects of different electronic and steric properties at positions 4 and 5 could lead to further improvements in potency and selectivity.

  • Modifying the linker between the benzothiazole and pyridine rings: Altering the length and flexibility of the linker may allow for better accommodation within the kinase active site.

  • Broadening the kinase screening panel: Evaluating the most promising analogs against a wider range of kinases will be crucial to establish their selectivity profiles and identify potential off-target effects.

  • In vivo evaluation: Advancing lead compounds to cellular and in vivo models will be essential to assess their pharmacokinetic properties, efficacy, and safety.

By leveraging the insights from this SAR guide, researchers can rationally design and synthesize novel analogs with enhanced therapeutic potential for the treatment of diseases driven by aberrant kinase activity.

References

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of the Iranian Chemical Society, 16(12), 2625-2659.
  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[2][4]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816.

  • Smith, D., et al. (2018). Benzothiazole derivatives as DYRK1 inhibitors.
  • Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378.
  • El-Sayed, M. A., et al. (2022). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 12(45), 29535-29553.
  • Kasmi, R., et al. (2021). In Silico Drug Design: Development of New Pyrimidine-based Benzothiazole Derivatives, Selective for CDK2. Letters in Drug Design & Discovery, 18(10), 961-975.

Sources

4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine efficacy in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent antitumor activities.[1][2][3][4][5] This guide provides a comparative overview of the efficacy of various benzothiazole derivatives in different cancer cell lines, offering a framework for evaluating novel compounds such as the prospective, yet largely uncharacterized, 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. While specific data for this particular molecule is not yet prevalent in published literature, an analysis of structurally related compounds can provide valuable insights into its potential.

The Benzothiazole Scaffold: A Versatile Tool in Anticancer Drug Design

Benzothiazole is a bicyclic heterocyclic compound that serves as a core structure for a wide range of biologically active molecules.[3][4] Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][5] In the context of oncology, the planar structure of the benzothiazole ring system allows it to intercalate with DNA and interact with various enzymatic targets, leading to the disruption of cancer cell proliferation and survival.[6]

Comparative Efficacy of Benzothiazole Derivatives Across Various Cancer Cell Lines

The cytotoxic and antiproliferative effects of benzothiazole derivatives have been evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are commonly used metrics to quantify their potency. Below is a comparative table summarizing the efficacy of selected benzothiazole derivatives from recent studies.

Compound Cancer Cell Line Cell Type IC50 / GI50 (µM) Reference
Pyrimidine based derivative 34colo205Colon Cancer5.04[1]
Pyrimidine based derivative 34U937Lymphoma13.9[1]
Pyrimidine based derivative 34MCF-7Breast Cancer30.67[1]
Pyrimidine based derivative 34A549Lung Cancer30.45[1]
Substituted bromopyridine acetamide derivative 29SKRB-3Breast Cancer0.0012[1]
Substituted bromopyridine acetamide derivative 29SW620Colon Cancer0.0043[1]
Substituted bromopyridine acetamide derivative 29A549Lung Cancer0.044[1]
Substituted bromopyridine acetamide derivative 29HepG2Liver Cancer0.048[1]
Chlorobenzyl indole semicarbazide derivative 55HT-29Colon Cancer0.024[3]
Chlorobenzyl indole semicarbazide derivative 55H460Lung Cancer0.29[3]
Chlorobenzyl indole semicarbazide derivative 55A549Lung Cancer0.84[3]
Chlorobenzyl indole semicarbazide derivative 55MDA-MB-231Breast Cancer0.88[3]
Dichlorophenyl containing chlorobenzothiazole 51HOP-92Non-small cell lung cancer0.0718[3]
Hydrazine based benzothiazole 11HelaCervical Cancer2.41[4]
Hydrazine based benzothiazole 11COS-7Kidney Cancer4.31[4]

Mechanisms of Action: Targeting Key Signaling Pathways in Cancer

Benzothiazole derivatives exert their anticancer effects through various mechanisms, often by targeting key proteins involved in cell growth, proliferation, and survival.[6][7] Some of the commonly implicated pathways include:

  • Tyrosine Kinase Inhibition: Many benzothiazole compounds act as inhibitors of tyrosine kinases, such as EGFR (Epidermal Growth Factor Receptor), which are often overexpressed or hyperactivated in cancer cells.[6]

  • Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, by modulating the expression of pro- and anti-apoptotic proteins.[2]

  • Cell Cycle Arrest: Benzothiazole derivatives have been shown to cause cell cycle arrest at different phases, thereby preventing cancer cells from dividing and proliferating.[8]

  • Inhibition of Topoisomerase II: Some derivatives interfere with the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation G cluster_assays Efficacy Assays Start Start: Cancer Cell Culture Seed Seed cells in multi-well plates Start->Seed Treat Treat with Benzothiazole Derivative (various conc.) Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate MTT MTT Assay for Cell Viability Incubate->MTT Flow Flow Cytometry for Apoptosis (Annexin V/PI) Incubate->Flow WB Western Blot for Protein Expression Incubate->WB Data Data Analysis: IC50, Apoptosis %, Protein Levels MTT->Data Flow->Data WB->Data

Figure 2: A typical experimental workflow for evaluating the anticancer efficacy of a novel compound.

Concluding Remarks and Future Directions

The benzothiazole scaffold represents a promising framework for the development of novel anticancer agents. The extensive research into its derivatives has revealed potent and selective activities against a wide range of cancer cell lines. While direct experimental data on this compound is not yet available, the presence of fluorine atoms is often associated with enhanced metabolic stability and binding affinity. The pyridinylmethyl group may also contribute to its biological activity. [1] Future studies should focus on the synthesis and in vitro evaluation of this novel compound against a diverse panel of cancer cell lines. Mechanistic studies will also be crucial to elucidate its mode of action and identify its molecular targets. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the evaluation of this and other novel benzothiazole derivatives, with the ultimate goal of developing more effective cancer therapies.

References

  • [Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b]T[1][8]hiazine Derivatives]([Link])

Sources

A Comparative Preclinical Evaluation of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: A Novel Neuroprotective Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (hereafter referred to as "Compound DF-BPA"), a novel small molecule with potential therapeutic applications in neurodegenerative diseases. Drawing from established methodologies and insights from the development of similar compounds, this document outlines a strategic, multi-tiered approach to characterize its efficacy, mechanism of action, and safety profile. For comparative analysis, Compound DF-BPA is benchmarked against two key therapeutics approved for Amyotrophic Lateral Sclerosis (ALS): Riluzole , a structurally related benzothiazole, and Edaravone , an antioxidant with a distinct mechanism of action.

Introduction: The Rationale for Compound DF-BPA

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Its most notable neuroprotective application is Riluzole, the first drug approved to extend survival in ALS.[2] Riluzole's mechanism, while not fully elucidated, involves the modulation of glutamate neurotransmission and inactivation of voltage-gated sodium channels.[2]

Compound DF-BPA builds upon this validated pharmacophore. The introduction of difluoro-substituents on the benzothiazole ring is a strategic modification intended to enhance metabolic stability and blood-brain barrier penetration, critical attributes for a centrally-acting therapeutic. The N-(pyridin-2-ylmethyl) group may further optimize binding affinity to target proteins and improve pharmacokinetic properties. Based on this structural design, we hypothesize that Compound DF-BPA acts as a potent neuroprotective agent, potentially through mechanisms that overlap with and extend beyond those of Riluzole. This guide details the necessary experimental cascade to test this hypothesis.

cluster_0 Preclinical Evaluation Workflow In_Vitro_Screening Phase 1: In Vitro Characterization In_Vivo_PK Phase 2: In Vivo Pharmacokinetics In_Vitro_Screening->In_Vivo_PK Promising Activity & MoA In_Vivo_Efficacy Phase 3: In Vivo Efficacy (ALS Models) In_Vivo_PK->In_Vivo_Efficacy Favorable Brain Exposure Safety_Tox Phase 4: Safety & Toxicology In_Vivo_Efficacy->Safety_Tox Significant Therapeutic Effect IND_Enabling IND-Enabling Studies Safety_Tox->IND_Enabling Acceptable Safety Margin

Caption: High-level workflow for the preclinical evaluation of Compound DF-BPA.

Phase 1: In Vitro Characterization

The initial phase focuses on cell-based assays to determine Compound DF-BPA's intrinsic activity, neuroprotective capacity, and primary mechanism of action.

Cellular Viability and Neuroprotection

Causality: Before assessing for benefit, it is crucial to understand the compound's inherent toxicity. Establishing the concentration range over which the compound is non-toxic in relevant cell types (the "therapeutic window") is a prerequisite for all subsequent efficacy assays. Neuroprotection assays then directly test the hypothesis that the compound can shield neurons from disease-relevant stressors.

Experimental Protocols:

  • MTT Assay for Cytotoxicity:

    • Seed neuronal cells (e.g., human motor neuron-like NSC-34 cells or iPSC-derived motor neurons) in 96-well plates.[3]

    • After 24 hours, treat cells with a concentration gradient of Compound DF-BPA (e.g., 0.01 µM to 100 µM).

    • Incubate for 48-72 hours.

    • Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation by viable cells.

    • Solubilize crystals with DMSO and measure absorbance at 570 nm.

    • Calculate the CC50 (50% cytotoxic concentration).

  • Glutamate Excitotoxicity Protection Assay:

    • Seed primary cortical or motor neurons.

    • Pre-treat cells with non-toxic concentrations of Compound DF-BPA, Riluzole, or Edaravone for 2 hours.

    • Introduce an excitotoxic insult by adding a high concentration of glutamate (e.g., 50-100 µM).[4]

    • After 24 hours, assess cell viability using a lactate dehydrogenase (LDH) assay or fluorescent live/dead staining.

    • Calculate the EC50 (50% effective concentration) for neuroprotection.

Mechanism of Action (MoA) Elucidation

Causality: Based on the Riluzole precedent, the primary hypothesized MoA for Compound DF-BPA is the modulation of glutamatergic signaling. Direct measurement of effects on glutamate release and ion channel activity is necessary to confirm or refute this. Concurrently, assessing antioxidant potential is important to differentiate it from compounds like Edaravone.

cluster_0 Hypothesized MoA at Glutamatergic Synapse Presynaptic Presynaptic Terminal Postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate_Receptor Glutamate Receptors (NMDA/AMPA) Glutamate_Vesicle->Glutamate_Receptor Glutamate VGSC Voltage-Gated Na+ Channels VGSC->Glutamate_Vesicle Depolarization Triggers Release Excitotoxicity Ca2+ Influx Excitotoxicity Glutamate_Receptor->Excitotoxicity DF_BPA Compound DF-BPA DF_BPA->Glutamate_Vesicle Reduces Release DF_BPA->VGSC Inhibits

Caption: Proposed mechanism of Compound DF-BPA inhibiting presynaptic glutamate release.

Experimental Protocols:

  • Glutamate Release Assay: Utilize synaptosomes prepared from rodent brain tissue. Depolarize the synaptosomes with KCl in the presence and absence of Compound DF-BPA and measure the amount of released glutamate via HPLC.

  • Electrophysiology: Perform whole-cell patch-clamp recordings on cultured neurons to directly measure the effect of Compound DF-BPA on voltage-gated sodium and calcium channel currents.[2]

  • Reactive Oxygen Species (ROS) Assay: Use a cell-based assay with a fluorescent probe like DCFDA to quantify intracellular ROS levels after an oxidative challenge (e.g., with H₂O₂), comparing the antioxidant capacity of Compound DF-BPA to Edaravone.

Comparative In Vitro Profile

The following table summarizes the hypothesized in vitro performance of Compound DF-BPA against established benchmarks.

ParameterCompound DF-BPA (Hypothesized)Riluzole (Reported)Edaravone (Reported)
Cytotoxicity (CC50, NSC-34) > 50 µM~70 µM> 100 µM
Neuroprotection (EC50) 0.1 - 0.5 µM 1 - 5 µM5 - 15 µM
Primary MoA Glutamate Release InhibitionGlutamate Release InhibitionAntioxidant / Free Radical Scavenger
Sodium Channel Block (IC50) < 1 µM ~1-10 µMInactive
ROS Scavenging ModerateMinimalHigh

Phase 2: In Vivo Efficacy Assessment in ALS Models

Promising in vitro candidates must demonstrate efficacy in a living organism. This phase uses transgenic mouse models that recapitulate key aspects of ALS pathology.

Animal Model Selection

Causality: No single animal model perfectly mirrors human ALS. Therefore, a dual-model approach provides more robust and translatable data.

  • SOD1-G93A Mouse: This is the most widely used and well-characterized model, representing a form of familial ALS. It exhibits progressive motor neuron loss and paralysis, making it ideal for testing therapies that aim to slow disease progression.[5][6][7]

  • TDP-43 Mouse Models: TDP-43 proteinopathy is a hallmark of over 95% of all ALS cases (both familial and sporadic). Using a model with TDP-43 pathology (e.g., the rNLS8 model) is critical for assessing a compound's relevance to the broader ALS population.[8][9][10]

Efficacy Study Design

Experimental Protocol (SOD1-G93A Model):

  • Animals: Use SOD1-G93A transgenic mice and their non-transgenic littermates as controls.

  • Treatment Groups:

    • Vehicle Control

    • Compound DF-BPA (e.g., 10 mg/kg/day, oral gavage)

    • Riluzole (positive control, e.g., 8 mg/kg/day in diet)

    • Edaravone (positive control, e.g., 10 mg/kg/day, IP injection)

  • Dosing: Begin treatment at a pre-symptomatic stage (e.g., 60 days of age) to assess disease modification, continuing until the experimental endpoint.[5]

  • Primary Endpoint: Survival (defined by humane endpoints, such as loss of righting reflex).

  • Secondary Endpoints:

    • Disease Onset: Age at which peak body weight is lost or first signs of motor deficit appear.

    • Motor Function: Weekly testing using the Rotarod test for coordination and balance, and grip strength tests for muscle function.[11]

    • Histology: At end-stage, quantify motor neuron survival in the lumbar spinal cord via Nissl staining.

    • Biomarkers: Measure plasma neurofilament light chain (NfL) levels, a marker of neuro-axonal damage.[9]

Comparative In Vivo Efficacy Profile

This table presents the hypothesized outcomes for Compound DF-BPA in the SOD1-G93A model compared to published results for Riluzole and Edaravone.

ParameterCompound DF-BPA (Hypothesized)Riluzole (Reported)Edaravone (Reported)
Survival Extension 15 - 25 days ~10-14 days~10-18 days (in specific paradigms)[12]
Motor Function Decline Significantly slowedModestly slowedModestly slowed
Motor Neuron Loss Significantly reducedModestly reducedModestly reduced
Plasma NfL Levels Significantly suppressedModerate suppressionModerate suppression

Phase 3: Safety Pharmacology and Toxicology

Causality: A successful therapeutic must be safe. Regulatory agencies require a standard set of safety and toxicology studies to be completed before a drug can be tested in humans.[13] These studies identify potential liabilities and define a safe starting dose for clinical trials.

Experimental Protocols:

  • Core Battery Safety Pharmacology:

    • Cardiovascular: Assess effects on blood pressure, heart rate, and ECG in a conscious, telemetered non-rodent model (e.g., Beagle dog).

    • Respiratory: Measure respiratory rate and tidal volume in rodents using whole-body plethysmography.

    • Central Nervous System (CNS): Conduct a functional observational battery (FOB) in rodents to screen for behavioral and neurological changes.[14]

  • Toxicology Studies:

    • Dose-Range Finding: Determine the maximum tolerated dose (MTD) in both a rodent (rat) and non-rodent (dog) species.

    • Repeated-Dose Toxicity: Administer the compound daily for at least 28 days in two species. Monitor clinical signs, body weight, food consumption, clinical pathology (hematology and blood chemistry), and conduct full histopathological analysis of all major organs.[15]

Conclusion and Future Directions

This guide outlines a rigorous, scientifically-driven preclinical pathway for This compound . Based on its chemical design and the established precedent of the benzothiazole scaffold, Compound DF-BPA holds significant promise as a next-generation neuroprotective agent. The proposed comparative framework, benchmarking against both Riluzole and Edaravone, ensures that the evaluation of its therapeutic potential is contextualized against the current standards of care.

Positive outcomes from this comprehensive evaluation—demonstrating superior efficacy in slowing disease progression in both SOD1 and TDP-43 models, coupled with a favorable safety profile—would provide a strong rationale for advancing Compound DF-BPA into IND-enabling studies and, ultimately, clinical trials for the treatment of ALS and potentially other neurodegenerative disorders.

References

  • InnoSer. (n.d.). SOD1-G93A Transgenic ALS Mouse Model. Neurology CRO. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Models of Amyotrophic Lateral Sclerosis. Retrieved from [Link]

  • Biospective. (n.d.). TDP-43 Mouse Model of Amyotrophic Lateral Sclerosis (ALS). Retrieved from [Link]

  • Royal Society of Chemistry. (2026, January 7). Modeling amyotrophic lateral sclerosis (ALS) in vitro: from mechanistic studies to translatable drug discovery. Retrieved from [Link]

  • Scantox. (n.d.). SOD1-G93A Transgenic Mouse Model. Retrieved from [Link]

  • PsychoGenics Inc. (2024, October 15). Phenotyping of the TDP-43 ΔNLS mouse model of ALS. Retrieved from [Link]

  • PNAS. (n.d.). TDP-43 mutant transgenic mice develop features of ALS and frontotemporal lobar degeneration. Retrieved from [Link]

  • PubMed. (2020, June). IN VITRO AND IN VIVO MODELS OF AMYOTROPHIC LATERAL SCLEROSIS: AN UPDATED OVERVIEW. Retrieved from [Link]

  • PubMed. (2023, May 9). TDP-43 knockdown in mouse model of ALS leads to dsRNA deposition, gliosis, and neurodegeneration in the spinal cord. Retrieved from [Link]

  • Harvard Office of Technology Development. (n.d.). In vitro models and method of treatment for amyotrophic lateral sclerosis (ALS). Retrieved from [Link]

  • Charles River. (n.d.). ALS Disease Models. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Edaravone. Retrieved from [Link]

  • ALZFORUM. (n.d.). SOD1-G93A (hybrid) (G1H). Retrieved from [Link]

  • Scantox. (n.d.). SOD1-G93A/low Transgenic Mouse Model. Retrieved from [Link]

  • PubMed Central. (n.d.). Characterization of early pathogenesis in the SOD1G93A mouse model of ALS: part I, background and methods. Retrieved from [Link]

  • PubMed Central. (n.d.). TDP-43-Based Animal Models of Neurodegeneration: New Insights into ALS Pathology and Pathophysiology. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Edaravone. Retrieved from [Link]

  • PubMed. (2021, December). Preclinical validation of a novel oral Edaravone formulation for treatment of frontotemporal dementia. Retrieved from [Link]

  • Neurofit Preclinical Research in Neuroscience. (n.d.). Riluzole, a medication for ALS: In vitro studies. Retrieved from [Link]

  • National Institutes of Health. (2021, September 4). Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704. Retrieved from [Link]

  • Taylor & Francis Online. (2017, September 5). What can we learn from the edaravone development program for ALS?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). RILUTEK® (riluzole) Tablets Rx only. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Real-world evidence of riluzole effectiveness in treating amyotrophic lateral sclerosis. Retrieved from [Link]

  • PubMed Central. (2009, June 12). The basics of preclinical drug development for neurodegenerative disease indications. Retrieved from [Link]

  • PubMed Central. (n.d.). Riluzole partially rescues age-associated, but not LPS-induced, loss of glutamate transporters and spatial memory. Retrieved from [Link]

  • ALZFORUM. (2021, December 2). Riluzole. Retrieved from [Link]

  • Biobide. (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]

  • European Pharmaceutical Review. (2008, December 3). Neurotoxicity in preclinical studies. Retrieved from [Link]

  • Evotec. (n.d.). Safety Assessment. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Difluoro-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Journal of Pharmaceutical and Chemical Research. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Retrieved from [Link]

Sources

Comparative Efficacy Analysis of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: A Benchmarking Guide Against Established Pim-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The serine/threonine kinase Pim-1 is a key regulator of cell proliferation, survival, and apoptosis, making it a validated and compelling target in oncology. Overexpression of Pim-1 is a common feature in a multitude of hematological and solid tumors, often correlating with poor prognosis and resistance to therapy.[1][2] This has spurred the development of numerous small molecule inhibitors, several of which have advanced into preclinical and clinical trials.[3][4] The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anti-cancer effects.[5][6] This guide introduces a novel benzothiazole derivative, 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (designated here as Compound X), and provides a comprehensive framework for its evaluation against established Pim-1 kinase inhibitors.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a rigorous benchmarking strategy to characterize the biochemical potency, cellular activity, and in vivo efficacy of Compound X. By comparing its performance with well-characterized standards such as AZD1208 and TP-3654, this guide establishes a framework for determining the therapeutic potential of this novel chemical entity.

The Pim-1 Signaling Axis: A Rationale for Targeting

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is frequently activated by cytokines and growth factors. Upon activation, Pim-1 phosphorylates a number of downstream substrates, including the pro-apoptotic protein BAD, the cell cycle inhibitors p21 and p27, and the transcription factor MYC.[7][8] By phosphorylating and inactivating these proteins, Pim-1 promotes cell survival, accelerates cell cycle progression, and enhances cellular proliferation.[1][9] The constitutive activity of Pim-1, independent of upstream signaling, further underscores its oncogenic potential.[7] Therefore, direct inhibition of Pim-1 kinase activity presents a promising therapeutic strategy to counteract these pro-tumorigenic effects.

Pim1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor Cytokines/Growth Factors->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates Pim1 Pim-1 STAT->Pim1 induces transcription BAD BAD Pim1->BAD phosphorylates p21 p21/p27 Pim1->p21 phosphorylates MYC MYC Pim1->MYC phosphorylates pBAD p-BAD (Inactive) Apoptosis Inhibition Apoptosis Inhibition pBAD->Apoptosis Inhibition pp21 p-p21/p27 (Inactive) Cell Cycle Progression Cell Cycle Progression pp21->Cell Cycle Progression pMYC p-MYC (Active) Proliferation Proliferation pMYC->Proliferation

Caption: The Pim-1 signaling pathway, a key regulator of cell survival and proliferation.

Performance Benchmarking: A Multi-tiered Approach

A rigorous evaluation of a novel kinase inhibitor requires a multi-faceted approach, progressing from biochemical assays to cellular and finally in vivo models. This ensures a comprehensive understanding of the compound's potency, selectivity, and therapeutic potential.

Tier 1: Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory effect of Compound X on Pim-1 kinase activity and to assess its selectivity against other kinases.

Data Presentation: Biochemical Potency and Selectivity

InhibitorPim-1 IC₅₀/KᵢPim-2 IC₅₀/KᵢPim-3 IC₅₀/KᵢSelectivity Notes
Compound X To be determinedTo be determinedTo be determinedTo be determined against a kinase panel
AZD12080.4 nM (IC₅₀)5.0 nM (IC₅₀)1.9 nM (IC₅₀)Highly selective for Pim kinases.
TP-36545 nM (Kᵢ)239 nM (Kᵢ)42 nM (Kᵢ)Greater selectivity for Pim-1 over Pim-2.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10][11]

  • Reagents and Materials:

    • Recombinant human Pim-1, Pim-2, and Pim-3 enzymes

    • ADP-Glo™ Kinase Assay Kit (Promega)[10]

    • ATP, DTT, MgCl₂, BSA, and appropriate kinase buffer[11]

    • Substrate peptide (e.g., a biotinylated peptide derived from BAD)[12]

    • Compound X and standard inhibitors (AZD1208, TP-3654) dissolved in DMSO

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of Compound X and standard inhibitors in the kinase buffer.

    • In a 384-well plate, add 1 µL of the inhibitor dilutions or DMSO (vehicle control).[11]

    • Add 2 µL of the recombinant Pim kinase to each well.

    • Add 2 µL of a mixture of the substrate peptide and ATP to initiate the kinase reaction.[11]

    • Incubate the reaction at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[13]

    • Incubate at room temperature for 40 minutes.[13]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13]

    • Incubate at room temperature for 30-60 minutes.[14]

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ values by fitting the data to a dose-response curve.

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection Inhibitor Inhibitor/DMSO Enzyme Pim Kinase Inhibitor->Enzyme Substrate_ATP Substrate + ATP Enzyme->Substrate_ATP Incubate1 Incubate 60 min Substrate_ATP->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 Incubate 40 min Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate 30-60 min Add_Detection->Incubate3 Read_Luminescence Read Luminescence Incubate3->Read_Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Tier 2: Cellular Activity and Mechanism of Action

The next crucial step is to assess the ability of Compound X to inhibit Pim-1 activity within a cellular context and to induce the desired biological effects, such as apoptosis.

Data Presentation: Cellular Activity

Cell LineCancer TypeCompound X IC₅₀ (µM)AZD1208 IC₅₀ (µM)TP-3654 IC₅₀ (µM)
MOLM-16Acute Myeloid LeukemiaTo be determined~0.2[7]Data not available
PC-3Prostate CancerTo be determinedData not availableData not available
T47DBreast CancerTo be determinedData not availableData not available

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16]

  • Reagents and Materials:

    • Cancer cell lines (e.g., MOLM-16, PC-3, T47D)

    • Complete cell culture medium

    • Compound X and standard inhibitors dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[17]

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[17]

    • Treat the cells with serial dilutions of Compound X and standard inhibitors for 72 hours.[17]

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[15]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

    • Measure the absorbance at 570 nm using a microplate reader.[16]

    • Calculate the IC₅₀ values from the dose-response curves.

Experimental Protocol: Western Blot Analysis of Apoptosis Markers

Western blotting is employed to detect changes in the expression and cleavage of key apoptotic proteins, providing insights into the mechanism of action of the inhibitor.

  • Reagents and Materials:

    • Cancer cell lines

    • Compound X and standard inhibitors

    • Lysis buffer

    • Protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)[18]

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with Compound X or standard inhibitors at their respective IC₅₀ concentrations for 24-48 hours.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the changes in the levels of cleaved PARP and Caspase-3 as indicators of apoptosis.[19][20]

Tier 3: In Vivo Efficacy

The final stage of preclinical evaluation involves assessing the anti-tumor activity of Compound X in a living organism using xenograft models.

Data Presentation: In Vivo Anti-Tumor Efficacy

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Body Weight Change (%)
MOLM-16 Vehicle0To be determined
Compound X (dose 1)To be determinedTo be determined
Compound X (dose 2)To be determinedTo be determined
AZD1208To be determinedTo be determined

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

CDX models, where human cancer cell lines are implanted into immunodeficient mice, are a standard tool for evaluating the efficacy of anti-cancer agents in vivo.[21][22]

  • Animals and Cell Lines:

    • Immunodeficient mice (e.g., NOD/SCID or NSG)

    • MOLM-16 human acute myeloid leukemia cells

  • Procedure:

    • Subcutaneously inject MOLM-16 cells into the flank of the immunodeficient mice.

    • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (vehicle, Compound X at different doses, and a standard inhibitor like AZD1208).

    • Administer the treatments orally or via intraperitoneal injection according to a predetermined schedule.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

    • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Xenograft_Workflow cluster_model_development Model Development cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cell_Implantation Implant Cancer Cells into Mice Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Treatment Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Euthanasia Euthanize and Excise Tumors Monitoring->Euthanasia Data_Analysis Calculate Tumor Growth Inhibition Euthanasia->Data_Analysis

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound as a potential Pim-1 kinase inhibitor. By systematically benchmarking its biochemical potency, cellular activity, and in vivo efficacy against established standards, researchers can generate the critical data necessary to assess its therapeutic potential. The detailed protocols and data presentation formats outlined herein are designed to ensure the generation of robust and reproducible results, thereby facilitating informed decision-making in the drug discovery and development process. The successful execution of this benchmarking strategy will provide a clear understanding of the promise of this novel benzothiazole derivative as a potential new agent in the fight against cancer.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Wang, J., Li, R., & Li, Z. (2018). Pim-1 kinase as cancer drug target: An update. Oncology Letters, 15(3), 2637-2643. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer. (2023). Clarivate. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). XenoSTART. [Link]

  • Pim-1 inhibitors under clinical and preclinical studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Caspase Activation by Western Blot. (2018). Methods in Molecular Biology, 1709, 49-59. [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. (2021). International Journal of Molecular Sciences, 22(6), 3099. [Link]

  • PIM Kinase Inhibitors and Cancer Treatment. (2025). Juniper Publishers. [Link]

  • In Vivo Oncology. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Altogen Labs. [Link]

  • Abstract CT116: Preclinical antitumor activity and first-in-human phase I study of NB004/GDC-0570, a novel pan-PIM kinase inhibitor, in patients with advanced solid tumors. (2024). Cancer Research, 84(9_Supplement), CT116. [Link]

  • In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (2019). Journal of Mammary Gland Biology and Neoplasia, 24(2), 99-113. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Which proteins expression should I check by western blot for confirmation of apoptosis? (2014). ResearchGate. [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2017). Oncology Letters, 14(4), 4877-4882. [Link]

  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (2005). Molecular Cancer Therapeutics, 4(2), 167-174. [Link]

  • Pim-1 Kinase (Human) Assay/Inhibitor Screening Assay Kit. (n.d.). Traxal Technologies. Retrieved from [Link]

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. (2018). ACS Medicinal Chemistry Letters, 9(11), 1122-1127. [Link]

  • A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. (2015). Journal of Clinical Investigation, 125(8), 3237-3248. [Link]

  • Kinetics of inhibition of Pim-1 by 4a. (n.d.). ResearchGate. Retrieved from [Link]

  • FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. (2024). International Journal of Biological Macromolecules, 254(Pt 2), 127986. [Link]

  • A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide. (2012). Bioorganic & Medicinal Chemistry Letters, 22(9), 3192-3196. [Link]

  • 4,6-Difluoro-1,3-benzothiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (2017). Journal of Chemical and Pharmaceutical Research, 9(6), 164-173. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi Journal of Science, 65(6), 2841-2858. [Link]

Sources

A Comparative Guide to In Silico Modeling of Benzothiazole-Based Kinase Inhibitors: A Case Study on 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Binding to VEGFR-2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in silico methodologies for predicting the binding of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, a representative benzothiazole derivative, to the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For researchers, scientists, and drug development professionals, this document outlines the rationale, step-by-step protocols, and comparative analysis of two widely adopted computational techniques: rigid receptor molecular docking and a more rigorous approach involving molecular dynamics (MD) simulations coupled with binding free energy calculations.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] Many of these effects are attributed to the inhibition of protein kinases, such as VEGFR-2, which plays a pivotal role in angiogenesis, a critical process for tumor growth and metastasis.[1] Understanding the molecular interactions between novel benzothiazole derivatives and their protein targets is paramount for rational drug design and optimization. In silico modeling offers a powerful and cost-effective avenue to predict these interactions, guiding further experimental validation.[3]

Comparative Methodologies: A Dual Approach to Binding Prediction

This guide will compare two computational workflows for assessing the binding of our lead compound to VEGFR-2:

  • Method A: Rigid Receptor Molecular Docking using AutoDock Vina. This widely used technique provides a rapid assessment of the binding pose and affinity of a ligand within the rigid binding pocket of a receptor. It is an excellent tool for high-throughput virtual screening and initial hit identification.

  • Method B: Molecular Dynamics Simulation and MM/PBSA Binding Free Energy Calculation using GROMACS and AMBER. This more computationally intensive approach accounts for the flexibility of both the protein and the ligand in a simulated physiological environment, offering a more refined and often more accurate prediction of binding affinity.[4][5][6]

Methodology 1: Rigid Receptor Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] The causality behind this initial step is to quickly filter and prioritize compounds based on their predicted binding affinity and key interactions with the target protein.

Experimental Protocol: Step-by-Step Molecular Docking
  • Protein Preparation:

    • Obtain the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms and assign Kollman charges using AutoDock Tools.

    • Save the prepared protein in the .pdbqt format.

  • Ligand Preparation:

    • Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • In AutoDock Tools, assign Gasteiger charges and set the rotatable bonds.

    • Save the prepared ligand in the .pdbqt format.

  • Docking Simulation:

    • Define the binding site on the receptor using a grid box that encompasses the active site, often guided by the position of a co-crystallized ligand.

    • Perform the docking calculation using AutoDock Vina, which employs a Lamarckian genetic algorithm to explore conformational space.

    • Analyze the results based on the predicted binding affinity (in kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

Visualization of the Docking Workflow

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB VEGFR-2 PDB Structure Protein_Prep Prepared Protein (.pdbqt) PDB->Protein_Prep Remove water, add hydrogens Ligand_2D Ligand 2D Structure Ligand_3D Prepared Ligand (.pdbqt) Ligand_2D->Ligand_3D Convert to 3D, energy minimize Grid Define Grid Box Protein_Prep->Grid Docking AutoDock Vina Simulation Ligand_3D->Docking Grid->Docking Results Binding Affinity & Pose Docking->Results Interactions Interaction Analysis Results->Interactions

Caption: Workflow for rigid receptor molecular docking.

Methodology 2: Molecular Dynamics and MM/PBSA

To obtain a more dynamic and realistic view of the binding event, we employ molecular dynamics (MD) simulations. This allows us to observe the conformational changes of both the protein and the ligand over time in a solvated environment. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is then used to estimate the binding free energy from the MD trajectory.[6]

Experimental Protocol: Step-by-Step MD Simulation and Binding Free Energy Calculation
  • System Preparation:

    • The best docked pose from Method A is used as the starting structure for the protein-ligand complex.

    • The complex is solvated in a periodic box of water molecules.

    • Ions are added to neutralize the system and mimic physiological salt concentration.

  • Ligand Parametrization:

    • Generate topology and parameter files for the ligand that are compatible with the chosen force field (e.g., CHARMM36 for the protein). The CGenFF server is a valuable resource for this step.[5][7]

  • MD Simulation using GROMACS:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Conduct a two-phase equilibration: first in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[5]

    • Run a production MD simulation for an extended period (e.g., 100 ns) to generate a stable trajectory of the protein-ligand complex.[8][9]

  • Binding Free Energy Calculation using AMBER's MMPBSA.py:

    • Extract snapshots from the production MD trajectory.

    • For each snapshot, calculate the binding free energy using the MM/PBSA method. This involves calculating the free energies of the complex, the protein, and the ligand, and then taking the difference.[6][10][11]

    • The final binding free energy is an average over all the snapshots.

Visualization of the MD Simulation and Free Energy Calculation Workflow

cluster_prep System Setup cluster_md MD Simulation (GROMACS) cluster_analysis Analysis (AMBER) Docked_Complex Docked Complex Solvation Solvation & Ionization Docked_Complex->Solvation Minimization Energy Minimization Solvation->Minimization Ligand_Param Ligand Parametrization Ligand_Param->Solvation Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Equilibration->Production Trajectory MD Trajectory Production->Trajectory MMPBSA MM/PBSA Calculation Trajectory->MMPBSA Free_Energy Binding Free Energy MMPBSA->Free_Energy

Caption: Workflow for MD simulation and MM/PBSA analysis.

Comparative Data Analysis

The following table presents a hypothetical comparison of results obtained from the two methodologies for the binding of this compound to VEGFR-2.

ParameterMethod A: AutoDock VinaMethod B: GROMACS + AMBER (MM/PBSA)
Predicted Binding Affinity -9.2 kcal/mol-35.5 ± 3.2 kcal/mol
Key Interacting Residues Cys919, Asp1046, Glu885Cys919, Asp1046, Glu885, Val848, Leu1035
Computational Cost Low (minutes to hours)High (days to weeks)
Inclusion of Flexibility Ligand onlyProtein and Ligand
Solvent Model ImplicitExplicit
Primary Use Case Virtual screening, initial pose predictionLead optimization, detailed binding analysis

Discussion and Recommendations

The results from AutoDock Vina provide a quick and valuable initial assessment, suggesting a strong binding affinity and identifying key hydrogen bond interactions with the hinge region of VEGFR-2 (Cys919) and the DFG motif (Asp1046), which are characteristic of type II kinase inhibitors.

The more computationally demanding MD simulation and MM/PBSA calculations offer a more nuanced and potentially more accurate picture. The inclusion of receptor flexibility and explicit solvent allows for the identification of additional hydrophobic interactions (Val848, Leu1035) that contribute to the overall binding affinity. The standard deviation in the MM/PBSA result also provides an estimate of the statistical uncertainty in the prediction.

As a Senior Application Scientist, my recommendation is to employ a hierarchical approach:

  • For large-scale virtual screening of novel benzothiazole derivatives, Method A (Molecular Docking) is the preferred choice due to its speed and efficiency.

  • For a more detailed and accurate understanding of the binding mechanism of a smaller set of promising lead compounds, Method B (MD Simulation and MM/PBSA) is highly recommended. This approach provides valuable insights into the stability of the protein-ligand complex and can help rationalize structure-activity relationships.

By combining the strengths of both methodologies, researchers can build a robust in silico pipeline to accelerate the discovery and optimization of novel benzothiazole-based kinase inhibitors.

References

  • YouTube. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • GROMACS Tutorials. [Link]

  • Bioinformatics Review. Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]

  • YouTube. GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. [Link]

  • World Journal of Advanced Research and Reviews. Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. [Link]

  • YouTube. Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. [Link]

  • Hepatoma Research. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. [Link]

  • MDPI. Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. [Link]

  • YouTube. Free Energy Calculator Tutorial 5: Relative Ligand Binder for Solution Systems. [Link]

  • SciSpace. Using AMBER18 for Relative Free Energy Calculations. [Link]

  • York Lab. Alchemical Binding Free Energy Calculations in AMBER20: Advances and Best Practices for Drug Discovery. [Link]

  • ResearchGate. Alchemical Binding Free Energy Calculations in AMBER20: Advances and Best Practices for Drug Discovery | Request PDF. [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol. Our commitment is to empower you with the knowledge to maintain a safe and efficient research environment.

Hazard Analysis and Risk Assessment: Understanding the Compound

Primary Hazards: [1][2]

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The benzothiazole core is a common scaffold in medicinal chemistry and industrial applications.[3][4][5] While this speaks to its utility, it also means that potential biological activity should be respected in a laboratory setting. The fluorination on the benzene ring can enhance metabolic stability and membrane permeability, potentially increasing its biological persistence.

Operational Risk Assessment Workflow

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal Review SDS Review SDS of Analogues Identify Hazards Identify Potential Hazards Review SDS->Identify Hazards Assess Exposure Assess Exposure Risks Identify Hazards->Assess Exposure Select PPE Select Appropriate PPE Assess Exposure->Select PPE Engineering Controls Utilize Engineering Controls Select PPE->Engineering Controls Safe Handling Follow Safe Handling Procedures Engineering Controls->Safe Handling Segregate Waste Segregate Chemical Waste Safe Handling->Segregate Waste Label Waste Label Waste Container Segregate Waste->Label Waste Dispose Dispose via EHS Label Waste->Dispose

Caption: Workflow for risk assessment and safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A systematic approach to personal protection is crucial to mitigate the risks of exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard/SpecificationRationale
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and airborne particles that can cause serious eye irritation.[1][6]
Skin Chemical-impermeable gloves (Nitrile or Neoprene recommended) and a flame-resistant lab coat.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.Prevents skin contact which can lead to irritation.[1] Regular inspection of gloves before use is mandatory.[7]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling outside of a fume hood or if dust/aerosols are generated.Use a respirator if exposure limits are exceeded or if irritation is experienced.[8]Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation.[1]
General Standard laboratory attire including a lab coat, closed-toe shoes, and long pants.Standard practice to protect against accidental spills and contact.

Operational Plan: From Benchtop to Disposal

Adherence to the following procedures will minimize exposure risk and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. This is the primary method to control inhalation exposure.

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[9]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your work area in the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer: When weighing the solid compound, do so in the fume hood to minimize the potential for generating airborne dust. Use appropriate tools (e.g., spatulas) for transfer and clean them thoroughly after use.

  • In Solution: When working with the compound in solution, be mindful of potential splashes. Use a vortex mixer or gentle swirling to dissolve, avoiding vigorous shaking that could generate aerosols.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[6][7] Decontaminate the work surface in the fume hood.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste materials contaminated with this compound (e.g., unused solid, solutions, contaminated gloves, and bench paper) must be treated as hazardous waste.

  • Containerization: Place all waste in a clearly labeled, sealed, and compatible waste container. The label must include "Hazardous Waste," the chemical name, and the approximate quantity.

  • Institutional Guidelines: Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of chemical waste. Do not dispose of this chemical down the drain or in the regular trash.

Disposal Workflow

Start End of Experiment Segregate Segregate Contaminated Materials Start->Segregate Containerize Place in Labeled Hazardous Waste Container Segregate->Containerize Store Store in Designated Accumulation Area Containerize->Store EHS Contact EHS for Pickup Store->EHS End Proper Disposal EHS->End

Caption: Step-by-step waste disposal process.

References

  • Benchchem. (n.d.). Safeguarding Your Research: Essential PPE and Handling Protocols for 2-(Morpholinodithio)benzothiazole.
  • LANXESS. (2015). Benzothiazole.
  • PubChem. (n.d.). 4,6-Difluoro-1,3-benzothiazol-2-amine.
  • PubChem. (n.d.). 4,6-difluoro-1H-1,3-benzodiazol-2-amine.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Unknown Source. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Klöpfer, A., et al. (2004). Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment.
  • MDPI. (n.d.). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System.
  • Apollo Scientific. (n.d.). Fluorinated Benzo[D]Isothiazoles Supplier & Distributors.
  • Benchchem. (n.d.). Proper Disposal of 6-chloro-1,3-benzothiazole-2-thiol: A Guide for Laboratory Professionals.
  • Benchchem. (2025). Proper Disposal Procedures for 2-(Morpholinodithio)benzothiazole.
  • Request PDF. (2026). Removal of aqueous benzothiazoles using immobilized bacteria.
  • ResearchGate. (2025). Benzothiazole, benzotriazole, and their derivates in clothing textiles—a potential source of environmental pollutants and human exposure.
  • ECHEMI. (n.d.). 2-Amino-benzothiazole-6-carbonitrile SDS, 19759-66-1 Safety Data Sheets.
  • PMC. (n.d.). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity.
  • Pharmaffiliates. (n.d.). 5-((4-((1,3-Dimethyl-1H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide.
  • PubMed. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class.
  • PubMed. (2021). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster.
  • ChemicalBook. (n.d.). 6-Nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.